SKF 83959
Descripción
Propiedades
IUPAC Name |
9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYWNBUFNGHNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042629 | |
| Record name | SKF 83959 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-95-0 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SKF-83959 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 83959 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-83959 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NB1Z2NM8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of SKF 83959 in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction: SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a pharmacologically complex benzazepine derivative that has been a subject of considerable research due to its unique profile at dopamine (B1211576) receptors. Initially characterized as a functionally selective or "biased" dopamine D1 receptor agonist, it was purported to preferentially activate phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase (AC) pathway. This unique mechanism was proposed to underlie its distinct behavioral effects, including potential therapeutic benefits in Parkinson's disease and cognitive disorders.[1][2] However, subsequent in-depth studies have challenged this view, suggesting that this compound acts as a conventional partial agonist at D1 receptors, with its in vivo effects attributable to this property.[1][3] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in the central nervous system (CNS), presenting the key experimental findings, outlining the prevalent signaling hypotheses, and detailing the methodologies used in its characterization.
Receptor Binding Profile
This compound exhibits high affinity for D1-like dopamine receptors (D1 and D5) and significantly lower affinity for D2-like receptors (D2, D3). Its binding characteristics have been determined through radioligand binding assays in various preparations, including rat brain tissue and heterologous expression systems. The compound also shows affinity for other aminergic receptors, which may contribute to its overall pharmacological profile.[4]
Quantitative Data: Receptor Binding Affinities
The following tables summarize the binding affinities of this compound for various receptors.
Table 1: Binding Affinity (Ki/K0.5 in nM) of this compound for Dopamine Receptors.
| Receptor Subtype | Species | Tissue/System | Ki / K0.5 (nM) | Reference |
|---|---|---|---|---|
| D1-like | Rat | Striatum | 2.5 ± 0.2 | [1] |
| D1 | Human | CHO Cells | 1.1 ± 0.1 | [1] |
| D1 | Human | HEK-293 Cells | 0.8 ± 0.1 | [1] |
| D1 | Rat | - | 1.18 | [5][6] |
| D2-like | Rat | Striatum | 1100 ± 200 | [1] |
| D2 | Rat | - | 920 | [5][6] |
| D3 | Rat | - | 399 | [5][6] |
| D5 | Rat | - | 7.56 |[5][6] |
Table 2: Binding Affinity (pKi) for Other Receptors.
| Receptor Subtype | pKi | Reference |
|---|
| α2-adrenoceptor | 6.41 |[4] |
Signaling Pathways and Functional Activity
The mechanism of action of this compound is controversial, with evidence supporting two distinct models: a biased agonist model involving PLC and a partial agonist model at canonical pathways.
The D1-D2 Receptor Heteromer and Gq/PLC Signaling Hypothesis
The initial and most debated hypothesis posits that this compound is a specific agonist for a dopamine D1-D2 receptor heteromer.[7][8] Activation of this complex is proposed to couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This calcium signal can then activate downstream effectors like Calcium/calmodulin-dependent protein kinase II (CaMKII).[11] Proponents of this model suggest that this compound acts as a biochemical antagonist at the classical D1-Gαs/olf-adenylyl cyclase pathway while simultaneously acting as an agonist at the D1-D2 heteromer-Gq/11-PLC pathway.[1][9]
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C | ID: 7m01bv154 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dopamine D1 Receptor Partial Agonist Activity of SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a synthetic benzazepine derivative that has been a subject of extensive research due to its unique pharmacological profile at the dopamine (B1211576) D1 receptor. Initially reported as a functionally selective agonist with a bias towards phospholipase C (PLC) signaling over the canonical adenylyl cyclase pathway, subsequent in-depth studies have led to a more nuanced understanding of its mechanism of action.[1][2] This technical guide provides a comprehensive overview of the partial agonist activity of this compound at the dopamine D1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
The prevailing evidence now characterizes this compound as a classical partial agonist at the D1 receptor, stimulating the Gαs/adenylyl cyclase pathway and β-arrestin recruitment to a lesser extent than the full endogenous agonist, dopamine.[1][3][4] The initial hypothesis of strong PLC pathway activation has been contested, with several studies failing to replicate this effect in heterologous expression systems, suggesting that its behavioral effects can be largely explained by its partial agonism in canonical D1 receptor signaling.[1][2][3]
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound at dopamine receptors, compiled from multiple studies.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Species/System | Constant | Value (nM) | Reference |
| D1 | Rat Striatum | K₀.₅ | 2.5 ± 0.2 | [1] |
| D1 | Rat | Ki | 1.18 | [5][6] |
| D1 | Human (CHO cells) | K₀.₅ | 1.1 ± 0.1 | [1] |
| D1 | Human (HEK-293 cells) | K₀.₅ | 0.8 ± 0.1 | [1] |
| D5 | Rat | Ki | 7.56 | [5][6] |
| D2 | Rat Striatum | K₀.₅ | 1100 ± 200 | [1] |
| D2 | Rat | Ki | 920 | [5][6] |
| D3 | Rat | Ki | 399 | [5][6] |
K₀.₅ represents the concentration of the ligand that occupies 50% of the receptors, analogous to Ki.
Table 2: Functional Activity of this compound at the D1 Receptor
| Assay | System | Parameter | Value | Reference |
| cAMP Production | Human D1 in CHO cells | Intrinsic Activity (Emax) | 35 ± 2% | [3] |
| cAMP Production | Human D1 in HEK-293 cells | Intrinsic Activity (Emax) | ~50% | [3] |
| cAMP-dependent Luciferase | Human D1 in HEK-293 cells | Intrinsic Activity (Emax) | 42 ± 6% | [3] |
| β-arrestin Recruitment | Human D1 | Intrinsic Activity (Emax) | 32 ± 2% | [1] |
| β-arrestin Recruitment | Human D2 | Intrinsic Activity (Emax) | 19 ± 2% | [1] |
| β-arrestin Recruitment | Human D2 | Potency (EC₅₀) | 1300 ± 200 nM | [1] |
Intrinsic activity (Emax) is expressed as a percentage of the maximal response induced by the full agonist dopamine.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data and for the design of future studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a labeled ligand from the receptor.
a. Membrane Preparation:
-
Tissues (e.g., rat striatum) or cells expressing the dopamine receptor of interest are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000-40,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the BCA assay.
b. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
Receptor-containing membranes (e.g., 50-120 µg protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1 receptors).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
For determining non-specific binding, a high concentration of a known D1 antagonist (e.g., 10 µM SCH23390) is added to a set of wells.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
c. Data Analysis:
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase (cAMP) Functional Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger produced upon activation of Gαs-coupled receptors like the D1 receptor.
a. Cell Culture and Treatment:
-
Cells stably or transiently expressing the human dopamine D1 receptor (e.g., CHO or HEK-293 cells) are cultured to an appropriate density in 96-well plates.
-
Prior to the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Cells are then treated with varying concentrations of this compound, a full agonist (e.g., dopamine, for determining maximal response), and a vehicle control.
-
The cells are incubated for a defined period (e.g., 15-30 minutes at 37°C).
b. cAMP Quantification:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based competitive immunoassay.
-
Luciferase-based reporter gene assays: Where a cAMP-responsive element drives the expression of luciferase.
-
c. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP levels against the logarithm of the this compound concentration.
-
The EC₅₀ (potency) and Emax (maximum effect) values are determined by fitting the data to a sigmoidal dose-response equation.
-
The intrinsic activity is calculated as (Emax of this compound / Emax of dopamine) x 100%.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of the scaffolding protein β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G-protein-independent signaling.
a. Assay Principle (e.g., DiscoverX PathHunter):
-
This assay often utilizes engineered cell lines that co-express the D1 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).
-
Upon agonist-induced receptor activation and conformational change, β-arrestin-EA is recruited to the D1-PK.
-
This proximity allows the two enzyme fragments to complement, forming an active β-galactosidase enzyme.
b. Assay Procedure:
-
The engineered cells are plated in 384-well assay plates and incubated.
-
Varying concentrations of this compound or a reference agonist are added to the wells.
-
The plates are incubated for a specified time (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.
-
A detection reagent containing the β-galactosidase substrate is added.
-
After a final incubation period (e.g., 60 minutes at room temperature), the resulting chemiluminescent signal is measured with a plate reader.
c. Data Analysis:
-
A dose-response curve is constructed by plotting the luminescent signal against the logarithm of the this compound concentration.
-
EC₅₀ and Emax values are determined using non-linear regression.
-
The intrinsic activity for β-arrestin recruitment is calculated relative to the maximal response of a full agonist.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical D1 Receptor Gs Signaling Pathway Activated by this compound.
Caption: Contested D1-D2 Heterodimer Gq/PLC Signaling Pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
SKF 83959: A Comprehensive Technical Guide to its Allosteric Modulatory Role at the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 83959, initially characterized as an atypical dopamine (B1211576) D1 receptor agonist, has emerged as a potent positive allosteric modulator (PAM) of the sigma-1 receptor (S1R). This guide provides an in-depth technical overview of this compound's interaction with the S1R, detailing its mechanism of action, impact on receptor binding and function, and downstream signaling consequences. We present a compilation of quantitative data from key studies, detailed experimental protocols for the assays used to characterize this compound, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of sigma-1 receptor modulation.
Introduction
The sigma-1 receptor (S1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular stress responses and neuronal function. Its modulation has shown therapeutic promise in a range of neurological and psychiatric disorders. Allosteric modulation of receptors offers a sophisticated approach to fine-tune receptor function with potentially greater selectivity and a more favorable side-effect profile compared to orthosteric ligands.
This compound (3-methyl-6-chloro-7,8-hydroxy-1-[3-methylphenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine) has been identified as a potent PAM at the S1R.[1][2] Its allosteric mechanism provides a novel avenue for therapeutic intervention, particularly in conditions associated with neuroinflammation and neurodegeneration. This guide synthesizes the current knowledge on this compound's role as an S1R allosteric modulator.
Mechanism of Allosteric Modulation
This compound positively modulates the S1R by binding to a site distinct from the orthosteric ligand binding site. This interaction induces a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric S1R agonists.[1]
A key characteristic of this compound's allosteric action is its differential effect on the binding of S1R agonists versus antagonists. It has been demonstrated to dramatically promote the binding of the S1R agonist (+)-pentazocine to the receptor in both brain and liver tissues.[1] Conversely, this compound has no effect on the binding of the S1R antagonist, [3H]-progesterone.[1] This selective potentiation of agonist binding is a hallmark of its positive allosteric modulatory activity.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound's interaction with the S1R and its functional consequences.
Table 1: Effects of this compound on --INVALID-LINK---Pentazocine Binding to Sigma-1 Receptors
| Parameter | Condition | Brain Tissue | Liver Tissue | Reference |
| Kd (nM) | Control | 18.2 ± 2.1 | 15.7 ± 1.9 | [1] |
| + 1 µM this compound | 8.9 ± 1.3 | 7.6 ± 1.1 | [1] | |
| Bmax (pmol/mg protein) | Control | 1.2 ± 0.1 | 2.1 ± 0.2 | [1] |
| + 1 µM this compound | 1.9 ± 0.2 | 3.3 ± 0.3 | [1] |
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated BV2 Microglia
| Pro-inflammatory Mediator | IC50 (µM) | Reference |
| Nitric Oxide (NO) | ~5 | [2] |
| Tumor Necrosis Factor-α (TNF-α) | ~5 | [2] |
| Interleukin-1β (IL-1β) | ~5 | [2] |
Table 3: Binding Affinities (Ki, nM) of this compound for Dopamine Receptors
| Receptor | Ki (nM) | Reference |
| Rat D1 | 1.18 | [3] |
| Rat D5 | 7.56 | [3] |
| Rat D2 | 920 | [3] |
| Rat D3 | 399 | [3] |
Signaling Pathways
The allosteric modulation of the S1R by this compound triggers several downstream signaling cascades implicated in its neuroprotective and anti-inflammatory effects.
Inhibition of Microglia-Mediated Neuroinflammation
This compound has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells.[2] This effect is mediated by the S1R, as it is blocked by S1R antagonists. The proposed mechanism involves the potentiation of the endogenous neurosteroid dehydroepiandrosterone (B1670201) (DHEA), which has known anti-inflammatory properties.[4] this compound enhances the binding of DHEA to the S1R, leading to the suppression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[2][4]
References
The Controversial Role of SKF 83959: A Critical Examination of its Biased Agonist Profile at the Dopamine D1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
For years, SKF 83959 (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) has been a cornerstone tool in dopamine (B1211576) receptor research, widely cited as a functionally selective or "biased" agonist. The prevailing hypothesis posited that this compound selectively activates the Gq-protein-coupled phospholipase C (PLC) signaling pathway downstream of the dopamine D1 receptor, while acting as an antagonist at the canonical Gs-protein-coupled adenylyl cyclase (AC) pathway. This purported signaling bias was invoked to explain its unique behavioral profile and therapeutic potential in preclinical models of Parkinson's disease and other neurological disorders. However, a growing body of evidence has mounted a significant challenge to this long-standing view, suggesting that this compound is, in fact, a conventional partial agonist at the D1 receptor-Gs-AC pathway and lacks significant activity at the PLC pathway. This technical guide provides a comprehensive review of the evidence, presenting quantitative data, detailed experimental methodologies, and signaling pathway diagrams to critically evaluate the controversial role of this compound as a biased agonist.
The Concept of Biased Agonism
Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. This phenomenon has profound implications for drug discovery, offering the potential to develop therapeutics that selectively engage desired signaling cascades while avoiding those associated with adverse effects. The initial characterization of this compound as a biased agonist for the D1-Gq-PLC pathway, while antagonizing the D1-Gs-AC pathway, made it a molecule of immense interest.
Quantitative Pharmacology of this compound
A critical examination of the quantitative data from various studies reveals a complex and often contradictory pharmacological profile for this compound. The following tables summarize key findings on its binding affinity and functional activity at dopamine D1 and D2 receptors.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor | Preparation | Radioligand | K₀.₅ (nM) | Ki (nM) | Reference |
| Dopamine D1 | Rat Striatum | [³H]SCH23390 | 2.5 ± 0.2 | - | [1] |
| Human D1 | HEK-293 cells | [³H]SCH23390 | - | 1.18 | [2] |
| Dopamine D2 | Rat Striatum | [³H]spiperone | 1100 ± 200 | - | [1] |
| Human D2 | CHO cells | [³H]spiperone | - | 920 | [2] |
| Rat D5 | - | - | - | 7.56 | [2] |
| Rat D3 | - | - | - | 399 | [2] |
Table 2: Functional Activity of this compound at the D1 Receptor-Adenylyl Cyclase Pathway
| System | Assay | Intrinsic Activity (% of Dopamine) | Potency (EC₅₀/Kᵢ) | Role | Reference |
| CHO cells (human D1) | cAMP Production | 35 ± 2% | - | Partial Agonist | [1] |
| HEK-293 cells (human D1) | cAMP Production | ~50% | - | Partial Agonist | [1] |
| HEK-293 cells (human D1) | cAMP-dependent Luciferase | 42 ± 6% | - | Partial Agonist | [1] |
| Monkey and Human Glial Cells | cAMP Formation | Not significant | Potent antagonism of dopamine-induced cAMP | Antagonist | [3] |
Table 3: Functional Activity of this compound at the D1 Receptor-Phospholipase C Pathway
| System | Assay | Finding | Reference |
| Rat Frontal Cortex Membranes | Phosphatidylinositol-4,5-bisphosphate hydrolysis | Stimulated in a D1 receptor-dependent manner | [1] |
| D1-D2 Heterodimer-expressing cells | PLC-mediated Calcium Elevation | Induced via Gαq protein | [1] |
| Heterologous Systems | PLC Signaling | No D1-mediated effects | [1][4] |
Table 4: Functional Activity of this compound at β-Arrestin Recruitment
| Receptor | System | Intrinsic Activity (% of Quinpirole) | Potency (EC₅₀) | Role | Reference |
| Dopamine D1 | - | Similar to SKF38393 | Nanomolar range | Partial Agonist | [1] |
| Dopamine D2 | - | 19 ± 2% | 1.3 ± 0.2 µM | Partial Agonist | [1] |
The data presented highlights the core of the controversy. While early studies in native tissues suggested PLC stimulation, more recent and in-depth pharmacological characterizations in heterologous expression systems have failed to replicate these findings and instead point towards partial agonism at the adenylyl cyclase pathway.[1][4]
Signaling Pathways in Focus
The debate surrounding this compound centers on its engagement with two distinct signaling cascades downstream of the D1 receptor.
The Canonical Gs-Adenylyl Cyclase Pathway
This is the well-established signaling pathway for the D1 receptor. Activation of the receptor leads to the stimulation of adenylyl cyclase via the Gs protein, resulting in the production of cyclic AMP (cAMP).
Caption: Canonical Dopamine D1 Receptor Signaling via the Gs-Adenylyl Cyclase Pathway.
The Controversial Gq-Phospholipase C Pathway
The hypothesis of this compound's biased agonism is rooted in its purported ability to activate the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).
Caption: Proposed Biased Signaling of this compound via the Gq-Phospholipase C Pathway.
The D1-D2 Heterodimer Hypothesis
To reconcile some of the conflicting data, it has been proposed that this compound's effects on PLC are mediated through a D1-D2 receptor heterodimer.[1] This model suggests that co-expression of both receptor subtypes is necessary for the Gq-coupled signaling to occur.
Caption: D1-D2 Heterodimer Hypothesis for this compound-mediated PLC Activation.
Key Experimental Protocols
The discrepant findings regarding this compound's pharmacology can be partially attributed to the different experimental systems and methodologies employed. Below are outlines of the key assays used to characterize this compound.
Radioligand Binding Assays
-
Objective: To determine the affinity of this compound for dopamine receptors.
-
Methodology:
-
Membrane Preparation: Homogenization of tissues (e.g., rat striatum) or cells expressing the receptor of interest.
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
-
Adenylyl Cyclase (cAMP) Accumulation Assays
-
Objective: To measure the ability of this compound to stimulate or inhibit cAMP production.
-
Methodology (Radioimmunoassay):
-
Cell Culture: Cells expressing the D1 receptor are cultured and treated with this compound at various concentrations.
-
Cell Lysis: Cells are lysed to release intracellular contents.
-
Assay: The amount of cAMP in the cell lysates is quantified using a competitive radioimmunoassay (RIA) kit, which typically involves an antibody specific for cAMP and a radiolabeled cAMP tracer.
-
-
Methodology (Luciferase-based):
-
Transfection: Cells are co-transfected with the D1 receptor and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).
-
Treatment: Cells are treated with this compound.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Increased luciferase activity corresponds to increased cAMP levels.
-
Phospholipase C (PLC) Activity Assays
-
Objective: To determine if this compound stimulates PLC activity.
-
Methodology (Phosphatidylinositol Hydrolysis):
-
Labeling: Cells or tissue slices are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: The labeled cells/tissues are then stimulated with this compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol phosphates.
-
Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated by ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is measured by liquid scintillation counting.
-
Experimental Workflow for Assessing Biased Agonism
A systematic approach is required to definitively characterize a compound as a biased agonist.
Caption: A workflow for the experimental determination of biased agonism.
Re-evaluating the Evidence and Future Directions
The preponderance of recent, rigorously controlled pharmacological studies suggests that this compound is not a highly biased D1 receptor agonist.[1][4] Instead, it behaves as a partial agonist at the canonical Gs-adenylyl cyclase pathway, with little to no direct activity at the Gq-PLC pathway in heterologous systems.[1] The behavioral effects of this compound, previously attributed to its purported biased agonism, may be explained by its partial D1 agonism.[1][4] Furthermore, the contribution of its metabolites, which may possess higher intrinsic activity, should also be considered in in vivo studies.[1][4]
The controversy surrounding this compound serves as a critical case study in the complexities of GPCR pharmacology. It underscores the importance of:
-
Thorough Pharmacological Characterization: Relying on multiple assay systems and signaling readouts to build a comprehensive understanding of a compound's activity.
-
Consideration of Experimental Systems: Recognizing that findings in native tissues may not always be recapitulated in heterologous expression systems, and vice versa. Off-target effects at high concentrations are also a significant consideration.[1]
-
Revisiting Established Dogmas: Continuously and critically re-evaluating long-held assumptions in light of new evidence.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF 83959: A Technical Guide to its Dichotomous Effects on Cyclic AMP and Phospholipase C Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 83959, a benzazepine derivative, has been a subject of intense scientific scrutiny due to its complex and debated pharmacological profile. Initially characterized as a dopamine (B1211576) D1-like receptor agonist, subsequent research has revealed a more intricate mechanism of action, suggesting a nuanced interplay between the canonical cyclic AMP (cAMP) pathway and the phospholipase C (PLC) signaling cascade. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on these two critical signaling pathways, presenting the conflicting evidence and methodologies from key studies. The information is intended to equip researchers and drug development professionals with a comprehensive overview to inform future investigations and therapeutic strategies.
Introduction
Dopamine receptors, pivotal in numerous physiological processes, are traditionally classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors canonically couple to Gs/olf proteins to stimulate adenylyl cyclase (AC) and increase intracellular cyclic AMP (cAMP) levels. In contrast, D2-like receptors typically couple to Gi/o proteins, inhibiting AC activity. This compound has emerged as a fascinating pharmacological tool due to reports of its biased agonism, purportedly activating phospholipase C (PLC) signaling, traditionally associated with Gq-coupled receptors, while having limited or partial effects on the cAMP pathway. This has led to the controversial hypothesis of its action at a putative D1-D2 dopamine receptor heteromer. This document will dissect the evidence for both PLC activation and cAMP modulation by this compound, providing detailed experimental context.
The Phospholipase C Signaling Pathway: A Novel Avenue for this compound
A significant body of research posits that this compound selectively activates a Gq/11-coupled pathway, leading to PLC activation, subsequent inositol (B14025) trisphosphate (IP3) production, and intracellular calcium mobilization. This effect is proposed to be mediated by a D1-D2 receptor heteromer.
Evidence for Gq/11 Coupling and PLC Activation
Studies in heterologous expression systems and striatal neurons have shown that this compound can induce a robust increase in intracellular calcium.[1][2] This effect is sensitive to inhibitors of Gq/11 and PLC, suggesting a direct link between the D1-D2 heteromer and this signaling cascade.[3][4] The activation of Gq/11 by this compound has been demonstrated through [35S]GTPγS binding assays, where this compound stimulated [35S]GTPγS incorporation into Gq/11 proteins.[1][5]
The D1-D2 Receptor Heteromer Hypothesis
The unique pharmacological profile of this compound, particularly its ability to activate Gq/11, has been attributed to its specific interaction with a heterodimer of D1 and D2 receptors.[2][6] Proponents of this hypothesis suggest that this compound acts as a full agonist at the D1 receptor and a partial agonist at the D2 receptor within this complex, a dual action required for Gq/11 activation.[2] The existence of this heteromer has been supported by co-immunoprecipitation and fluorescence resonance energy transfer (FRET) studies.[3]
Downstream Effects of PLC Activation
The this compound-induced calcium mobilization leads to the activation of downstream effectors such as Calcium/Calmodulin-dependent protein kinase II (CaMKII).[7] This pathway is distinct from the downstream effects of canonical D1 receptor-mediated cAMP signaling and may contribute to unique physiological and behavioral outcomes.[2]
The Cyclic AMP Signaling Pathway: A Tale of Partial Agonism
In stark contrast to the PLC activation hypothesis, a substantial amount of evidence characterizes this compound as a partial agonist at the D1 receptor-Gs-cAMP signaling pathway. Some studies even suggest it acts as an antagonist at D1-like receptors coupled to adenylyl cyclase in certain contexts.[5][8]
Evidence for Partial Agonism at Adenylyl Cyclase
In various in vitro and ex vivo preparations, this compound has been shown to stimulate cAMP production, but to a significantly lesser extent than full D1 agonists like dopamine or SKF 81297.[9] Its intrinsic activity for cAMP synthesis has been reported to be around 35-50% of the maximal response to dopamine in cells expressing human D1 receptors.[9] This partial agonism is a consistent finding across different cell lines and assay formats.[9]
Contradictory Evidence Regarding PLC Activation
Several studies have failed to replicate the D1-mediated PLC activation by this compound in heterologous systems.[9][10] These studies argue that the previously observed effects might be cell-type specific or dependent on experimental conditions. Furthermore, the very existence and physiological relevance of the D1-D2 heteromer have been challenged, with some studies unable to detect Gαq coupling or co-localization of the receptors in specific brain regions.[11] These findings suggest that the behavioral effects of this compound can be explained by its partial D1 agonism in the canonical cAMP pathway without invoking a novel signaling paradigm.[10][12]
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity at both PLC and cAMP signaling pathways.
Table 1: this compound Activity at the Phospholipase C Pathway
| Parameter | Receptor/Complex | System | Value | Reference |
| EC50 (Calcium Mobilization) | D1-D2 Heteromer | Striatal Neurons | 152 nM | [4] |
| Ki (D1 Receptor) | Rat D1 | Rat Brain | 1.18 nM | [13] |
| Ki (D2 Receptor) | Rat D2 | Rat Brain | 920 nM | [13] |
| Gq/11 Activation (% of control) | D1-D2 Heteromer | D1-D2HEK cells | 28.6 ± 9.3% | [2] |
Table 2: this compound Activity at the Cyclic AMP Pathway
| Parameter | Receptor | System | Value | Reference |
| Intrinsic Activity (% of Dopamine) | Human D1 | CHO cells | 35 ± 2% | [9] |
| Intrinsic Activity (% of Dopamine) | Human D1 | HEK-293 cells | ~50% | [9] |
| K0.5 (D1 Receptor) | Human D1 | Heterologous | 2.5 ± 0.2 nM | [9] |
Detailed Experimental Protocols
Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)
This protocol is a generalized representation based on methodologies described in the literature.[9][14]
-
Cell Culture and Transfection: HEK-293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. For transient transfections, cells are transfected with plasmids encoding the human D1 and D2 receptors using a suitable transfection reagent.
-
Cell Plating: Transfected cells are seeded into 96-well plates pre-coated with poly-L-lysine.
-
Labeling (if using radiolabeling): Cells are incubated with myo-[³H]inositol in inositol-free medium overnight to label the cellular phosphoinositide pools.
-
Stimulation: The labeling medium is removed, and cells are washed with an assay buffer. Cells are then pre-incubated with a phosphodiesterase inhibitor and LiCl (to inhibit inositol monophosphatase) for a defined period. Subsequently, cells are stimulated with various concentrations of this compound or control compounds for a specified time at 37°C.
-
Lysis and IP Extraction: The stimulation is terminated by adding a lysis buffer (e.g., ice-cold perchloric acid). The cell lysates are collected, and inositol phosphates (IPs) are separated by anion-exchange chromatography.
-
Detection: For radiolabeling methods, the radioactivity of the eluted IP fractions is measured by liquid scintillation counting. For non-radioactive methods, such as HTRF-based IP-One assays, the accumulation of inositol monophosphate (IP1) is measured according to the manufacturer's protocol, typically involving the addition of IP1-d2 and anti-IP1-cryptate reagents and reading the plate on a compatible reader.[15][16]
Cyclic AMP (cAMP) Accumulation Assay
This protocol is a composite of methods found in the cited literature.[9][17]
-
Cell Culture and Plating: CHO or HEK-293 cells stably or transiently expressing the human D1 receptor are cultured and seeded into 96-well plates.
-
Pre-incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and cells are pre-incubated for a short period.
-
Stimulation: Cells are treated with various concentrations of this compound, a full agonist (e.g., dopamine), or vehicle for a defined time at 37°C. For antagonist studies, cells are pre-incubated with the antagonist before adding the agonist.
-
Lysis: The stimulation is stopped by aspirating the medium and adding a lysis buffer.
-
Detection: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay. This can be a radioimmunoassay (RIA) using a [¹²⁵I]-cAMP tracer and a specific anti-cAMP antibody, or a non-radioactive method like Homogeneous Time-Resolved Fluorescence (HTRF), where a cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP antibody labeled with a fluorescent donor. The HTRF signal is inversely proportional to the amount of cAMP produced.
Intracellular Calcium Mobilization Assay
This is a generalized protocol based on common practices in the field.[18][19][20][21]
-
Cell Preparation: Cells (e.g., HEK-293 co-transfected with D1 and D2 receptors) are seeded onto black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specified time at 37°C. A probenecid (B1678239) solution may be included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence plate reader with an integrated liquid handling system. Baseline fluorescence is measured before the automated addition of this compound or control compounds.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4). The data is typically expressed as a change in fluorescence intensity over baseline.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Contrasting signaling pathways of this compound.
Experimental Workflow Diagrams
Caption: Workflow for Phospholipase C (PLC) Activity Assay.
Caption: Workflow for Cyclic AMP (cAMP) Accumulation Assay.
Conclusion and Future Directions
The pharmacological profile of this compound remains a topic of active debate. The evidence presents a compelling case for two distinct, and potentially mutually exclusive, mechanisms of action: biased agonism at a D1-D2 heteromer leading to PLC activation, and canonical partial agonism at the D1 receptor-cAMP pathway. It is plausible that the observed effects of this compound are highly dependent on the specific cellular context, including the expression levels of D1 and D2 receptors and the presence of specific signaling partners.
For drug development professionals, the nuanced behavior of this compound underscores the importance of comprehensive pharmacological profiling beyond simple binding affinities. The concept of biased agonism, exemplified by the controversy surrounding this compound, opens up new possibilities for designing drugs with greater selectivity and fewer side effects by targeting specific signaling outcomes.
Future research should focus on definitively resolving the D1-D2 heteromer controversy, perhaps through advanced imaging techniques in native tissues. Further investigation into the downstream consequences of both the PLC and cAMP pathways activated by this compound will be crucial to understanding its full physiological and potential therapeutic effects. A thorough understanding of the structural basis for this compound's biased signaling, if confirmed, could pave the way for the rational design of a new generation of dopamine receptor modulators.
References
- 1. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF83959 exhibits biochemical agonism by stimulating [(35)S]GTP gamma S binding and phosphoinositide hydrolysis in rat and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neuroprotective Potential of SKF 83959: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF 83959, a benzazepine derivative, has emerged as a compound of significant interest within the neuroscience community due to its potential neuroprotective properties. Initially characterized as a selective agonist for the putative phosphatidylinositol (PI)-linked dopamine (B1211576) D1-like receptor, its mechanism of action is now understood to be more complex, involving both receptor-dependent and receptor-independent pathways. This technical guide synthesizes the current understanding of this compound's neuroprotective effects, detailing its impact on critical signaling cascades, its role in mitigating oxidative stress, and the experimental frameworks used to elucidate these properties. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction
Neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to cellular damage and apoptosis. This compound (3-methyl-6-chloro-7,8-hydroxy-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) has demonstrated promising neuroprotective effects in various preclinical models. Its multifaceted mechanism of action, which includes modulation of dopamine receptor signaling and direct antioxidant activity, makes it a compelling candidate for further investigation. This guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of this compound, supported by quantitative data from key studies and detailed experimental protocols.
Mechanisms of Neuroprotection
The neuroprotective effects of this compound are attributed to a dual mechanism of action: a receptor-dependent pathway primarily involving the D1-like dopamine receptor and a receptor-independent pathway related to its antioxidant properties.
Receptor-Dependent Mechanisms
This compound's interaction with dopamine receptors, particularly the D1-like receptors, triggers intracellular signaling cascades that promote cell survival.
A significant body of evidence points to the involvement of the PI3K/Akt/GSK-3β pathway in the neuroprotective effects of this compound. Treatment with this compound has been shown to inhibit the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a pro-apoptotic enzyme.[1] This inhibition is mediated through the activation of the PI3K/Akt signaling cascade.[1] The anti-apoptotic action of this compound is partially blocked by the D1 antagonist SCH23390 and the PI3K inhibitor LY294002, confirming the involvement of this receptor and pathway.[1]
In models of oxidative stress-induced injury in retinal ganglion cells (RGC-5), this compound has been shown to afford protection through the activation of the Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2][3] Pretreatment with specific inhibitors of ERK (U0126) and p38 (SB203580) significantly blunted the cytoprotective effects of this compound.[2][3]
The role of a putative D1-D2 receptor heteromer in the actions of this compound has been a subject of debate. Some studies have proposed that this compound acts as a biased agonist at D1-D2 heteromers, coupling to Gαq proteins and activating phospholipase C (PLC), leading to intracellular calcium release and subsequent activation of CaMKII.[4][5][6][7][8][9] This pathway has been linked to the production of brain-derived neurotrophic factor (BDNF).[10] However, other research has failed to find evidence for D1/D2 heteromer-mediated Gαq coupling in response to this compound, challenging this hypothesis.[4][5] Further investigation is required to fully elucidate the role of D1-D2 heteromers in the neuroprotective effects of this compound.
More recent findings indicate that this compound also acts as a potent allosteric modulator of the sigma-1 receptor.[11][12][13] This interaction is implicated in its ability to ameliorate memory impairment and depressive-like behaviors in animal models of epilepsy.[11][13] The protective effects in this context are mediated through the inhibition of the calcineurin/GSK-3β pathway and are reversed by a sigma-1 receptor antagonist.[11][13]
Receptor-Independent Mechanisms
Beyond its interaction with neurotransmitter receptors, this compound exhibits direct antioxidant properties that contribute to its neuroprotective profile.
This compound has been shown to directly combat oxidative stress by decreasing lipid peroxidation and increasing the activity of the antioxidant enzyme GSH-peroxidase in response to hydrogen peroxide (H₂O₂)-induced damage.[1] This antioxidant activity is independent of dopamine receptor activation and plays a crucial role in its overall neuroprotective capacity.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |
| Rat Cortical Cells | H₂O₂ | 0.1-30 µM | Dose-dependent improvement in cell viability. | [1] |
| RGC-5 Cells | H₂O₂ (500 µM) | 30 µM | Significant increase in cell viability from 33.8% to 76.2%. | [2] |
Table 2: Receptor Binding Affinities (Ki values) of this compound
| Receptor | Ki (nM) | Species | Reference |
| Rat D₁ | 1.18 | Rat | [14][15] |
| Rat D₅ | 7.56 | Rat | [14][15] |
| Rat D₂ | 920 | Rat | [14][15] |
| Rat D₃ | 399 | Rat | [14][15] |
| Dopamine D₁ | pKi = 6.72 | Primate | [16] |
| Alpha2-adrenoceptor | pKi = 6.41 | Primate | [16] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the protective effect of this compound against oxidative stress-induced cell death.
-
Cell Culture: RGC-5 cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment:
-
Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
An oxidative insult, such as hydrogen peroxide (H₂O₂), is added to the media.
-
Control groups include untreated cells and cells treated with H₂O₂ alone.
-
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[2]
Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the effect of this compound on the activation of key signaling proteins (e.g., Akt, GSK-3β, ERK, p38).
-
Cell Lysis: Following experimental treatments, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to modulate key pro-survival signaling pathways, coupled with its direct antioxidant effects, underscores its therapeutic potential. However, the precise role of D1-D2 receptor heteromers in its mechanism remains an area requiring further clarification. Future research should focus on delineating the relative contributions of its various signaling activities to its overall neuroprotective efficacy in different models of neurodegeneration. Additionally, exploring the therapeutic window and potential off-target effects will be crucial for its translation into a clinical setting. The continued investigation of this compound and similar compounds holds promise for the development of novel treatments for a range of devastating neurological disorders.
References
- 1. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF 83959 in Animal Models of Parkinson's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on dopamine (B1211576) replacement therapy, which is often associated with long-term complications such as L-DOPA-induced dyskinesia (LID). The dopamine D1 receptor has emerged as a promising target for novel therapeutic strategies. SKF 83959 is a pharmacologically unique benzazepine derivative that has been investigated for its potential in treating Parkinson's disease. This technical guide provides a comprehensive overview of the preclinical research on this compound in animal models of Parkinson's disease, focusing on its mechanism of action, efficacy in motor and non-motor symptom paradigms, and detailed experimental protocols.
Mechanism of Action of this compound
The pharmacological profile of this compound is complex and has been a subject of considerable research. It is not a typical dopamine D1 receptor agonist. The prevailing evidence suggests that this compound acts as a biased agonist, primarily at a heterodimeric complex of dopamine D1 and D2 receptors.
Key Mechanistic Features:
-
D1-D2 Receptor Heteromer Activation: this compound preferentially activates D1-D2 receptor heteromers, which are coupled to Gq/11 proteins. This activation requires agonist binding to both receptors within the complex.
-
Phospholipase C (PLC) Signaling Pathway: Activation of the Gq/11 protein by the D1-D2 heteromer initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
CaMKII Activation: The increase in intracellular Ca2+ levels, in conjunction with calmodulin, activates Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various downstream targets, influencing synaptic plasticity and neuronal function.
-
Antagonist at Adenylyl Cyclase-Coupled D1 Receptors: In contrast to its agonist activity at the D1-D2 heteromer, this compound acts as an antagonist at canonical D1 receptors that are coupled to Gs proteins and stimulate adenylyl cyclase.
This unique signaling profile distinguishes this compound from traditional dopamine agonists and may underlie its distinct behavioral effects in animal models of Parkinson's disease.
Signaling Pathway of this compound
Figure 1: Proposed signaling pathway of this compound via the D1-D2 receptor heteromer.
Preclinical Evidence in Animal Models of Parkinson's Disease
This compound has been evaluated in various animal models of Parkinson's disease, primarily in rodent models utilizing neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). These studies have investigated its effects on motor symptoms, non-motor symptoms, and L-DOPA-induced dyskinesia.
Effects on Motor Symptoms
The anti-parkinsonian effects of this compound are a key area of investigation. In unilateral 6-OHDA-lesioned rats, a standard model for assessing motor asymmetry, this compound has been shown to induce contralateral rotations, which is indicative of a therapeutic effect.
Table 1: Effect of this compound on Rotational Behavior in 6-OHDA Lesioned Rats
| Dose of this compound (mg/kg) | Animal Model | Behavioral Test | Key Findings | Reference |
| 0.01 - 1.25 | Unilateral 6-OHDA lesioned rats | Drug-induced rotations | Induced contralateral rotations, indicative of dopaminergic stimulation in the denervated striatum.[1] | Deveney and Waddington, 1995 |
| Not Specified | Unilateral 6-OHDA lesioned rats | Drug-induced rotations | Induced contralateral rotations.[2][3] | Zhang et al., 2007 |
Effects on L-DOPA-Induced Dyskinesia (LID)
A significant challenge in the long-term treatment of Parkinson's disease with L-DOPA is the development of debilitating dyskinesias. Preclinical studies have explored the potential of this compound to mitigate LID. Chronic, but not acute, co-administration of this compound with L-DOPA has been shown to reduce the severity of LIDs in 6-OHDA-lesioned rats.[4]
Table 2: Effect of this compound on L-DOPA-Induced Dyskinesia (LID) in 6-OHDA Lesioned Rats
| Treatment Regimen | Animal Model | Behavioral Assessment | Key Quantitative Findings | Reference |
| Chronic L-DOPA (6 mg/kg) | Unilateral 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Induced progressive dyskinesia-like behavior.[4] | Zhang et al., 2007 |
| Chronic this compound (0.5 mg/kg) | Unilateral 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Elicited significantly less severe dyskinesia compared to chronic L-DOPA.[4] | Zhang et al., 2007 |
| Chronic co-administration of this compound and L-DOPA | Unilateral 6-OHDA lesioned rats | Abnormal Involuntary Movements (AIMs) | Significantly reduced L-DOPA-induced dyskinesia.[4] | Zhang et al., 2007 |
Effects on Non-Motor Symptoms
Non-motor symptoms such as anxiety, depression, and cognitive impairment are prevalent in Parkinson's disease. The effects of this compound on these symptoms are an emerging area of research.
Anxiety-Like Behavior: One study investigated the anxiogenic effects of this compound and found a correlation between its administration and low-frequency oscillations in the nucleus accumbens, a brain region implicated in anxiety.[5] The study reported that female rats were more susceptible to the anxiogenic effects of this compound.[5]
Cognitive Function: In a rat model of cognitive dysfunction, repeated administration of this compound (0.4 mg/kg) was found to enhance hippocampal and prefrontal cortical neuronal network activity.[1] However, in the same study, this compound inhibited spatial learning, suggesting complex and potentially contradictory effects on cognition.[1]
Depression-Like Behavior: Currently, there is a lack of specific studies investigating the effects of this compound on depression-like behaviors in animal models of Parkinson's disease.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research in Parkinson's disease animal models.
Animal Models of Parkinson's Disease
The unilateral 6-OHDA lesion in rats is a widely used model to study motor asymmetry and the efficacy of anti-parkinsonian drugs.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Rats are placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the desired injection site.
-
Injection Site (Medial Forebrain Bundle - MFB):
-
Anteroposterior (AP): -2.2 mm from bregma
-
Mediolateral (ML): +1.5 mm from the midline
-
Dorsoventral (DV): -7.8 mm from the dura
-
-
6-OHDA Solution: 6-OHDA hydrochloride is dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA in 4 µl.
-
Injection: The 6-OHDA solution is infused slowly (e.g., 1 µl/min) using a microsyringe. The needle is left in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
-
Post-Operative Care: Animals receive analgesics and are closely monitored for weight loss and general health.
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through apomorphine- or amphetamine-induced rotational behavior, or post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
The MPTP mouse model is commonly used to study the mechanisms of dopaminergic neurodegeneration and to screen for neuroprotective compounds.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration:
-
Acute Regimen: 4 injections of MPTP-HCl (20 mg/kg, intraperitoneally - i.p.) at 2-hour intervals.
-
Sub-acute Regimen: One injection of MPTP-HCl (25-30 mg/kg, i.p.) daily for 5 consecutive days.
-
Chronic Regimen: Lower doses of MPTP co-administered with probenecid (B1678239) (which inhibits the clearance of MPTP's toxic metabolite, MPP+) over several weeks.
-
-
Post-Injection Monitoring: Animals are monitored for signs of toxicity.
-
Tissue Collection: Brains are typically collected 7-21 days after the last MPTP injection for neurochemical or immunohistochemical analysis.
Behavioral Assessments
This test is used to assess motor asymmetry in unilaterally lesioned animals.
-
Apparatus: A circular arena (e.g., a rotometer bowl with a diameter of 40-50 cm).
-
Procedure:
-
Animals are habituated to the testing environment.
-
A dopamine agonist (e.g., apomorphine, 0.5 mg/kg, subcutaneously - s.c.) or a dopamine-releasing agent (e.g., d-amphetamine, 2.5-5 mg/kg, i.p.) is administered.
-
The animal is placed in the arena, and rotations are recorded for a set period (e.g., 30-90 minutes).
-
Full 360° turns in the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions are counted. Net rotations (contralateral - ipsilateral) are often calculated.
-
Abnormal Involuntary Movements (AIMs) are rated to quantify the severity of dyskinesia.
-
Procedure:
-
6-OHDA-lesioned rats are chronically treated with L-DOPA (e.g., 6-10 mg/kg, i.p., daily for 2-3 weeks) to induce dyskinesia.
-
On the test day, after L-DOPA administration, animals are observed individually for 1-3 minutes at regular intervals (e.g., every 20 minutes) for a total of 2-3 hours.
-
AIMs are scored on a severity scale from 0 to 4 for different body parts:
-
Axial: Dystonic posturing of the neck and torso.
-
Limb: Jerky and purposeless movements of the forelimb and hindlimb contralateral to the lesion.
-
Orolingual: Repetitive, empty chewing movements and tongue protrusions.
-
-
The total AIMs score is calculated for each observation period.
-
The EPM is used to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm). For rats, arms are typically 50 cm long and 10 cm wide.
-
Procedure:
-
The rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for 5 minutes.
-
Behavior is recorded by an overhead camera and analyzed for:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled.
-
-
An increase in the time spent in and the number of entries into the open arms is interpreted as an anxiolytic effect.
-
This test assesses general locomotor activity and can also provide an indication of anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape.
-
Procedure:
-
The animal is placed in the center of the arena.
-
Locomotor activity is recorded for a set period (e.g., 5-30 minutes).
-
Parameters measured include:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Reduced locomotor activity can indicate motor deficits, while a preference for the periphery can suggest anxiety.
-
The FST is a common test for assessing depression-like behavior (behavioral despair).
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
The animal is placed in the water for a 6-minute session.
-
The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the last 4 minutes of the test.
-
An increase in immobility time is interpreted as a depressive-like phenotype.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for a preclinical study investigating a compound like this compound in an animal model of Parkinson's disease.
Figure 2: A generalized experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a novel pharmacological tool with a unique mechanism of action that differs from conventional dopamine agonists. Its ability to modulate the D1-D2 receptor heteromer and the subsequent calcium signaling pathway offers a potential new avenue for the treatment of Parkinson's disease, particularly in addressing L-DOPA-induced dyskinesia. However, the preclinical data also highlight the complexity of its effects, especially concerning non-motor symptoms like anxiety and cognition.
Future research should focus on:
-
Elucidating the precise downstream targets of the CaMKII signaling activated by this compound.
-
Conducting more extensive studies on the effects of this compound on a wider range of non-motor symptoms in various Parkinson's disease models.
-
Investigating the long-term efficacy and safety of this compound, both alone and in combination with L-DOPA.
-
Exploring the therapeutic potential of other biased agonists targeting the D1-D2 receptor heteromer.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to design future preclinical studies to further evaluate its therapeutic potential for Parkinson's disease.
References
- 1. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. neurobiology.lu.se [neurobiology.lu.se]
- 4. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dual Identity of SKF 83959: A Critical Review of its Role in Cognitive Function and Memory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: SKF 83959, a benzazepine derivative, has been a compound of significant interest in neuroscience research for its potential to modulate cognitive function and memory. Initially lauded as a revolutionary biased agonist of the dopamine (B1211576) D1 receptor, selectively activating the phospholipase C (PLC) pathway, subsequent rigorous pharmacological investigations have reshaped our understanding of its mechanism of action. This whitepaper provides a comprehensive technical overview of this compound, critically evaluating its complex pharmacology, its impact on key signaling pathways implicated in neuroplasticity, and its varied effects in preclinical models of cognitive dysfunction. By presenting a synthesis of the available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this guide aims to equip researchers and drug development professionals with a nuanced understanding of this compound's potential and its limitations as a therapeutic agent for cognitive disorders.
Pharmacological Profile: Deconstructing the "Biased Agonist" Hypothesis
This compound was initially reported to be a functionally selective dopamine D1 receptor ligand, with a supposed high bias for D1-mediated PLC signaling over the canonical adenylyl cyclase (AC) pathway.[1][2] This proposed mechanism, suggesting the activation of a D1-Gαq coupling, was thought to underlie its unique behavioral effects.[1][2] However, more recent and in-depth studies have challenged this "biased agonism" hypothesis.
A thorough pharmacological characterization has demonstrated that this compound behaves as a conventional partial agonist at the dopamine D1 receptor.[1][2] It exhibits partial agonism at both the Gαs/olf-coupled adenylyl cyclase pathway and the β-arrestin recruitment pathway, with potencies in the nanomolar range.[1] Contrary to earlier reports, these comprehensive studies found no evidence of D1-mediated PLC stimulation in heterologous expression systems.[1][2] Therefore, the behavioral effects of this compound are now largely attributed to its partial D1 agonism in canonical signaling pathways.[1][2]
Beyond its primary action at D1 receptors, this compound also displays affinity for other dopamine receptor subtypes and has been identified as a potent allosteric modulator of the sigma-1 (σ1) receptor.[3][4][5] This polypharmacology likely contributes to its complex in vivo effects.
Quantitative Data: Receptor Binding Affinities and Functional Potencies
For clarity and comparative analysis, the receptor binding affinities (Ki) and functional potencies (e.g., intrinsic activity) of this compound are summarized below.
| Receptor Subtype | Species | Ki (nM) | Intrinsic Activity (cAMP production) vs. Dopamine | Reference |
| D1 | Rat | 1.18 | 35 ± 2% | [3][6] |
| D5 | Rat | 7.56 | - | [3][6] |
| D2 | Rat | 920 | - | [3][6] |
| D3 | Rat | 399 | - | [3][6] |
| D1 (human) | - | - | ~50% | [1] |
| Functional Assay | System | Intrinsic Activity | Reference |
| β-arrestin recruitment (D1 receptor) | - | Partial Agonist | [1] |
Signaling Pathways Modulated by this compound
The downstream signaling cascades affected by this compound are crucial to understanding its neurobiological effects. While the direct link to PLC is now disputed, its partial D1 agonism and other receptor interactions trigger a cascade of intracellular events.
Canonical D1 Receptor Signaling
As a partial agonist, this compound activates the D1 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB), a key regulator of synaptic plasticity and memory.
Neuroprotective and Cognition-Relevant Pathways
This compound has been shown to exert neuroprotective effects through the modulation of several key signaling pathways implicated in cell survival and plasticity.
-
PI3K/Akt/GSK-3β Pathway: this compound can inhibit Glycogen (B147801) Synthase Kinase-3β (GSK-3β), an enzyme implicated in apoptosis and neuroinflammation.[7] This inhibition is mediated through the D1 receptor and the PI3K/Akt signaling cascade.[7]
-
ERK/MAPK Pathway: The compound activates the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in synaptic plasticity and cell survival.[8][9] This activation appears to be dependent on PLC, but independent of IP3 and intracellular calcium, suggesting a complex, non-canonical mechanism.[9][10][11]
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: In a scopolamine-induced model of dementia, this compound was found to antagonize the downregulation of the BDNF signaling cascade in the hippocampus.[12][13] This effect is crucial for its memory-enhancing properties in this model.
Sigma-1 Receptor Allosteric Modulation
Recent studies have revealed that this compound is a potent allosteric modulator of the sigma-1 (σ1) receptor.[3][4][5] In a mouse model of epilepsy, the cognitive and mood-stabilizing effects of this compound were reversed by a σ1 receptor antagonist.[4][5] This suggests that the therapeutic benefits of this compound in certain contexts may be mediated, at least in part, through its interaction with the σ1 receptor and subsequent inhibition of the calcineurin/GSK-3β pathway.[4][5]
Preclinical Evidence in Models of Cognitive Dysfunction
The effects of this compound on cognition and memory have been investigated in various animal models, yielding a complex and sometimes contradictory pattern of results.
Scopolamine-Induced Amnesia
In a widely used model of Alzheimer's disease-related cognitive deficits, this compound has shown promise. Administration of this compound significantly improved scopolamine-induced memory impairments in mice, as assessed by the passive avoidance task, Y-maze, and Morris water maze.[12][13] The memory-enhancing effects in this model were linked to the activation of the hippocampal BDNF signaling pathway.[12][13]
| Animal Model | Behavioral Task | This compound Dose (mg/kg) | Outcome | Reference |
| Scopolamine-treated mice | Passive Avoidance | 0.5, 1 | Reversal of cognitive impairment | [3][6] |
| Scopolamine-treated mice | Y-Maze | 0.5, 1 | Reversal of cognitive impairment | [3][6] |
| Scopolamine-treated mice | Morris Water Maze | 1 | Reversal of cognitive impairment | [12] |
Schizophrenia Models
In the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model of schizophrenia, which exhibits deficits in neuronal network synchrony, this compound had mixed effects. While it enhanced hippocampal and prefrontal cortical neuronal network activity, increasing theta coherence between these regions, it paradoxically inhibited spatial learning and induced thigmotactic (wall-hugging) behavior.[14] These findings highlight a potential dissociation between the electrophysiological and behavioral outcomes of this compound treatment in this model.
Epilepsy-Related Cognitive Deficits
In a post-status epilepticus mouse model, this compound ameliorated memory impairment and depressive-like behaviors observed during the latent period of epilepsy.[4][5] These beneficial effects were attributed to the allosteric activation of the sigma-1 receptor.[4][5]
Experimental Protocols: A Methodological Overview
Reproducibility is paramount in scientific research. This section provides a generalized overview of the experimental protocols commonly employed in the study of this compound's effects on cognition.
Animal Models
-
Scopolamine-Induced Amnesia: Typically, adult male mice (e.g., ICR strain) are used.[3][6] Amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (B1681570) (e.g., 1 mg/kg) approximately 30 minutes before behavioral testing. This compound is usually administered i.p. 30-60 minutes prior to the scopolamine injection.[3][6]
-
MAM Model of Schizophrenia: Pregnant rats (e.g., Sprague-Dawley) are administered methylazoxymethanol acetate on gestational day 17. The offspring exhibit behavioral and neurophysiological abnormalities in adulthood that mimic aspects of schizophrenia.[14]
-
Post-Status Epilepticus Model: Epilepsy is induced in mice (e.g., C57BL/6) by a convulsant agent like kainic acid. Behavioral and molecular analyses are then conducted during the subsequent latent period.[4][5]
Behavioral Assays for Cognition and Memory
-
Morris Water Maze: A classic test of spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Memory is assessed by measuring the escape latency and the time spent in the target quadrant during a probe trial where the platform is removed.
-
Y-Maze: This task assesses spatial working memory by measuring the tendency of rodents to alternate their entries into the three arms of the maze.
-
Passive Avoidance Task: This fear-motivated task measures learning and memory. Animals learn to avoid an environment in which they have previously received an aversive stimulus (e.g., a mild foot shock).
-
Novel Object Recognition: This test relies on the innate tendency of rodents to explore novel objects more than familiar ones. It is used to assess recognition memory.
Molecular and Cellular Assays
-
Western Blotting: Used to quantify the protein levels of key signaling molecules (e.g., p-ERK, p-Akt, BDNF) in brain tissue homogenates.
-
Receptor Binding Assays: Radioligand binding assays are used to determine the affinity (Ki) of this compound for various receptor subtypes.
-
cAMP Accumulation Assays: These assays measure the ability of this compound to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
In Vivo Electrophysiology: Local field potentials are recorded from brain regions like the hippocampus and prefrontal cortex to assess neuronal network activity and synchrony.[14]
Conclusion and Future Directions
This compound is a pharmacologically complex compound with a multifaceted mechanism of action. The initial hypothesis of it being a biased D1 receptor agonist has been largely refuted by more recent, comprehensive studies, which characterize it as a conventional partial D1 receptor agonist. Its in vivo effects are further complicated by its activity as an allosteric modulator of the sigma-1 receptor.
The preclinical data on the cognitive effects of this compound are encouraging in some models, particularly in reversing scopolamine-induced amnesia, but are less clear or even contradictory in others, such as the MAM model of schizophrenia. This highlights the critical importance of the underlying pathophysiology in determining the therapeutic response to this compound.
For drug development professionals, this compound serves as an important case study. Its journey from a purported biased agonist to a partial agonist with polypharmacological properties underscores the need for rigorous and multifaceted pharmacological characterization of drug candidates. Future research should focus on:
-
Dissecting the relative contributions of D1 receptor partial agonism and sigma-1 receptor modulation to its cognitive effects in different disease models.
-
Investigating the therapeutic potential of more selective D1 partial agonists or sigma-1 receptor modulators to achieve more targeted and predictable cognitive enhancement.
-
Exploring the impact of this compound on different facets of cognition beyond spatial memory, such as executive function and attention.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF83959, an Agonist of Phosphatidylinositol-Linked D1-Like Receptors, Promotes ERK1/2 Activation and Cell Migration in Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SKF83959, an agonist of phosphatidylinositol-linked D(1)-like receptors, promotes ERK1/2 activation and cell migration in cultured rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SKF83959 Has Protective Effects in the Scopolamine Model of Dementia [jstage.jst.go.jp]
- 13. SKF83959 Has Protective Effects in the Scopolamine Model of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF 83959: A Multifaceted Modulator with Therapeutic Potential in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology involving amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, neuroinflammation, and progressive cognitive decline. The current therapeutic landscape remains limited, necessitating the exploration of novel pharmacological agents with multifaceted mechanisms of action. This document provides a comprehensive technical overview of SKF 83959 [6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine], a benzazepine derivative with significant potential in AD research. Initially characterized as a dopamine (B1211576) D1-like receptor agonist, its pharmacological profile is now understood to be more complex, involving partial agonism at canonical dopamine pathways and potent modulation of the sigma-1 receptor. This guide synthesizes the current understanding of this compound's mechanism of action, summarizes key preclinical data in models of cognitive dysfunction, details relevant signaling pathways, and provides protocols for critical experiments, offering a foundational resource for its further investigation as a potential AD therapeutic.
Pharmacological Profile and Mechanism of Action
This compound is a selective dopamine D1-like receptor partial agonist.[1][2] Its binding affinity is highest for the D1 receptor, with lower affinities for other dopamine receptor subtypes.[1][2] The compound also demonstrates potent allosteric modulatory effects on the sigma-1 (σ1) receptor, a target of growing interest in neurodegenerative diseases.[1][2][3]
Dopamine Receptor Interactions
This compound exhibits a high affinity for the rat D1 receptor and a moderate affinity for the D5 receptor, while showing significantly lower affinity for D2 and D3 receptors.[1][2] This selectivity for D1-like receptors has been a primary focus of its characterization.
Controversy in D1 Signaling: Early studies suggested that this compound was a biased agonist, selectively activating the phospholipase C (PLC) signaling cascade via a Gq-protein coupling, without stimulating the canonical Gs/olf-coupled adenylyl cyclase (AC) pathway.[4] However, more recent and in-depth pharmacological characterizations have challenged this view. These studies demonstrate that this compound acts as a classical partial agonist at the D1 receptor-mediated adenylyl cyclase and β-arrestin recruitment pathways and does not, in fact, have D1-mediated effects on PLC signaling in heterologous systems.[5][6] This indicates its behavioral effects are likely attributable to its partial D1 agonism in canonical pathways, rather than a novel biased mechanism.[5] In some primate cell systems, it has even been shown to act as a D1 receptor antagonist.[7]
Sigma-1 (σ1) Receptor Modulation
Beyond its dopaminergic activity, this compound is a potent allosteric modulator of the sigma-1 receptor.[1][8] This interaction is highly relevant to AD, as sigma-1 receptors are implicated in neuroprotection, synaptic plasticity, and the modulation of neuroinflammation. The neuroprotective and anti-amnesic effects of this compound have been shown to be reversible by a sigma-1 receptor antagonist, highlighting the importance of this target in its overall mechanism.[3]
Quantitative Pharmacological Data
The binding affinities and functional potencies of this compound have been characterized across various receptor systems. The data is summarized below.
| Parameter | Receptor/System | Value | Species/System | Reference |
| Ki | Rat D1 Receptor | 1.18 nM | Rat | [1][2] |
| Rat D5 Receptor | 7.56 nM | Rat | [1][2] | |
| Rat D2 Receptor | 920 nM | Rat | [1][2] | |
| Rat D3 Receptor | 399 nM | Rat | [1][2] | |
| Dopamine D1 Receptor | pKi = 6.72 | Primate Cells | [7] | |
| α2-Adrenoceptor | pKi = 6.41 | Primate Cells | [7] | |
| K₀.₅ | D1 Receptor | 2.5 ± 0.2 nM | Rat Striatum | [5] |
| D2 Receptor | 1.1 ± 0.2 µM | Rat Striatum | [5] | |
| Potency (EC₅₀) | D2-mediated β-arrestin | 1.3 ± 0.2 µM | Heterologous System | [5] |
Preclinical Efficacy in Alzheimer's Disease Models
This compound has demonstrated significant therapeutic potential in preclinical models relevant to the cognitive deficits seen in AD. The primary model used has been the scopolamine-induced amnesia model in rodents, which mimics the cholinergic dysfunction observed in AD patients.[8][9]
In this model, administration of this compound significantly ameliorated scopolamine-induced memory impairments.[8][9] Efficacy was demonstrated across a battery of behavioral tasks designed to assess different aspects of learning and memory.[8]
| Animal Model | This compound Dose | Behavioral Test | Key Molecular Findings | Reference |
| Scopolamine-induced amnesia (Mice) | 0.5 and 1 mg/kg (i.p.) | Passive Avoidance Task | Reversal of cognitive impairment | [1][2] |
| Scopolamine-induced amnesia (Mice) | 0.5 and 1 mg/kg (i.p.) | Y-Maze Test | Reversal of cognitive impairment | [1][2] |
| Scopolamine-induced amnesia (Mice) | Not specified | Morris Water Maze Task | Improvement in spatial learning and memory | [8][9] |
| Post-status epilepticus (Mice) | Not specified | Not specified | Ameliorated memory impairment and depressive-like mood; reduced neuroinflammation | [3] |
| Hydrogen Peroxide-induced injury (RGC-5 cells) | 30 µM | Cell Viability Assay | Attenuated H₂O₂-induced injury | [10] |
These beneficial cognitive effects are strongly linked to the modulation of key signaling pathways in the hippocampus, a brain region critical for memory formation and severely affected in AD.[8][9]
Key Signaling Pathways in a Neurodegenerative Context
The therapeutic potential of this compound in AD can be understood through its modulation of several critical intracellular signaling pathways that are dysregulated in the disease.
BDNF/TrkB Signaling Pathway
One of the primary mechanisms underlying the pro-cognitive effects of this compound is the potentiation of the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade in the hippocampus.[8][9] this compound treatment has been shown to reverse the scopolamine-induced downregulation of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), as well as the downstream transcription factor, cAMP response element-binding protein (CREB).[9] The activation of this pathway is crucial for synaptic plasticity, neuronal survival, and memory. The memory-enhancing effects of this compound are blocked by a TrkB inhibitor, confirming the pathway's critical role.[8]
Caption: Proposed BDNF/TrkB signaling pathway activated by this compound to enhance cognitive function.
Sigma-1 Receptor, Calcineurin, and GSK-3β Pathway
Through its allosteric modulation of the sigma-1 receptor, this compound inhibits the activity of calcineurin and Glycogen Synthase Kinase-3β (GSK-3β).[3] This is particularly relevant for AD, as GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles.[11] Calcineurin is also implicated in Aβ-induced synaptic depression and neuronal damage. By inhibiting these downstream effectors, this compound may directly interfere with core AD pathologies.
Caption: Sigma-1 receptor-mediated pathway of this compound, inhibiting key drivers of AD pathology.
Neuroprotective Kinase Pathways (ERK and p38)
In models of oxidative stress, a key contributor to AD pathogenesis, this compound provides neuroprotection by activating the extracellular signal-regulated kinase (ERK) and p38 MAP kinase pathways.[10] Pretreatment with this compound preserves the phosphorylation (activation) of ERK and p38, and specific inhibitors of these kinases abrogate the compound's protective effects.[10] This suggests this compound can bolster cellular defense mechanisms against oxidative damage.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Scopolamine-Induced Amnesia Model in Mice
This protocol establishes a model of cholinergic deficit-induced memory impairment, relevant to Alzheimer's disease.
-
Animals: Use adult male mice (e.g., C57BL/6), housed under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water). Acclimatize animals for at least one week prior to experimentation.
-
Drug Preparation:
-
Dissolve this compound hydrobromide in 0.9% sterile saline.
-
Dissolve Scopolamine (B1681570) hydrobromide in 0.9% sterile saline.
-
Prepare solutions fresh on each day of testing.
-
-
Experimental Groups:
-
Vehicle Control (Saline + Saline)
-
Scopolamine Control (Saline + Scopolamine)
-
This compound Treatment (this compound + Scopolamine)
-
Positive Control (e.g., Donepezil + Scopolamine)
-
-
Dosing Regimen:
-
Administer this compound (e.g., 0.5 or 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After 30 minutes, administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.
-
Conduct behavioral testing 30 minutes after the scopolamine injection.
-
-
Behavioral Assessment: Proceed with memory assessment using tasks such as the Y-Maze or Morris Water Maze.
Morris Water Maze (MWM) Test
This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (approx. 150 cm diameter) filled with opaque water (22±1°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase (5 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15s.
-
Record the escape latency (time to find the platform) and swim path using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
-
Data Analysis: Analyze escape latency during acquisition using a two-way ANOVA with repeated measures. Analyze probe trial data using a one-way ANOVA.
Western Blotting for BDNF, p-TrkB, and p-CREB
This protocol quantifies protein expression levels in brain tissue.
-
Tissue Preparation:
-
Following behavioral testing, euthanize mice and rapidly dissect the hippocampus on ice.
-
Homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 min at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-BDNF, anti-p-TrkB, anti-p-CREB, anti-β-actin) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize protein bands using a digital imaging system.
-
Quantify band density using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).
-
Caption: Standard experimental workflow for preclinical evaluation of this compound in a mouse model.
Conclusion and Future Directions
This compound presents a compelling profile for further investigation in the context of Alzheimer's disease. Its ability to reverse cognitive deficits in preclinical models appears to stem from a synergistic mechanism involving partial D1 receptor agonism and potent sigma-1 receptor modulation. This dual action allows it to simultaneously enhance pro-cognitive BDNF signaling while also engaging pathways that may inhibit core pathologies like tau hyperphosphorylation and neuroinflammation.
Future research should focus on:
-
Chronic Dosing Studies: Evaluating the efficacy and safety of long-term this compound administration in transgenic AD mouse models (e.g., 5XFAD, APP/PS1).
-
Target Engagement: Utilizing PET imaging or advanced biochemical assays to confirm target engagement of both D1 and sigma-1 receptors in the brain at therapeutic doses.
-
Pathology-Focused Studies: Directly assessing the impact of chronic this compound treatment on Aβ plaque deposition, tau pathology, and markers of gliosis and neuroinflammation in transgenic models.
-
Biased Agonism Clarification: Further studies to definitively resolve the conflicting reports on its D1-PLC signaling in native systems and its relevance to in vivo effects.
By leveraging its multifaceted pharmacology, this compound represents a promising chemical scaffold for the development of a novel class of disease-modifying therapeutics for Alzheimer's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF83959 Has Protective Effects in the Scopolamine Model of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SKF83959 Has Protective Effects in the Scopolamine Model of Dementia [jstage.jst.go.jp]
- 10. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The connection between autophagy and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Unraveling the Antidepressant-Like Properties of SKF 83959
Executive Summary
SKF 83959 (3-methyl-6-chloro-7,8-hydroxy-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a synthetic benzazepine derivative that has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders.[1][2] Initially characterized as an atypical dopamine (B1211576) D1-like receptor agonist, its pharmacological profile is now understood to be far more complex.[1][2] Emerging evidence robustly demonstrates its antidepressant-like effects in various preclinical models. This document provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental validation underlying the antidepressant potential of this compound. It aims to serve as a detailed guide, consolidating quantitative data and methodological protocols to facilitate further research and development.
Core Mechanisms of Action
The antidepressant effects of this compound are not attributed to a single mode of action but rather a confluence of several pharmacological activities.
2.1 Dopamine D1-D2 Receptor Heteromer Agonism this compound acts as a specific agonist at the D1-D2 dopamine receptor heteromer.[3][4][5] Within this complex, it functions as a full agonist at the D1 receptor protomer and a high-affinity partial agonist at the D2 receptor protomer.[3][4][5] This unique interaction leads to the activation of a Gq/11 protein-coupled signaling cascade, a pathway distinct from the canonical Gs/olf or Gi/o signaling associated with individual D1 or D2 receptor activation.[4][5] This Gq/11 coupling stimulates phospholipase C (PLC), initiating a downstream signaling cascade critical to its observed effects.[6][7]
2.2 Triple Monoamine Reuptake Inhibition In addition to its receptor agonism, this compound functions as a novel triple reuptake inhibitor, blocking the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT).[1][2] This action increases the synaptic availability of these key monoamines, a cornerstone strategy in conventional antidepressant therapy.[2] Notably, its inhibition kinetics differ across transporters: it acts as a competitive inhibitor at SERT, but a noncompetitive inhibitor at NET and DAT.[1][2]
2.3 Sigma-1 Receptor Modulation this compound is also a potent allosteric modulator of the sigma-1 receptor.[3][8] This interaction is implicated in its neuroprotective and anti-neuroinflammatory activities, which may contribute to its efficacy in ameliorating depressive-like behaviors, particularly in the context of neurological comorbidities like epilepsy.[8]
Key Signaling Pathways
The antidepressant-like effects of this compound are mediated by the modulation of several intracellular signaling pathways, primarily within the hippocampus.
3.1 The D5/PLC/IP3/CaMKIIα/BDNF Pathway The most well-documented pathway involves the activation of the dopamine D5 receptor (or the D1-D2 heteromer), which stimulates Phospholipase C (PLC).[6][7][9] PLC activation leads to the production of inositol (B14025) triphosphate (IP3), triggering the release of intracellular calcium (Ca²+).[6][7] The subsequent increase in intracellular Ca²+ activates Calcium/calmodulin-dependent protein kinase IIα (CaMKIIα).[6][9][10] Activated CaMKIIα is known to promote the synthesis and signaling of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, neurogenesis, and synaptic plasticity, and whose dysregulation is a key feature in the pathophysiology of depression.[6][7][9] this compound has been shown to restore stress-induced decreases in hippocampal BDNF signaling, dendritic spine density, and neurogenesis.[6][9]
3.2 Glycogen Synthase Kinase-3β (GSK-3β) Pathway this compound has been shown to inhibit the activity of GSK-3β, a key enzyme implicated in the pathophysiology of depression.[8][11] This inhibition appears to be mediated through both D1 receptor-dependent (via PI3K/Akt signaling) and sigma-1 receptor-dependent mechanisms.[8][11] The inhibition of GSK-3β is a known convergence point for several antidepressant agents and contributes to neuroprotective and mood-stabilizing effects.[12]
3.3 Mammalian Target of Rapamycin (mTOR) Pathway The mTOR signaling pathway, which is crucial for synaptic protein synthesis and plasticity, is implicated in the rapid antidepressant effects of some compounds. While direct studies on this compound's antidepressant action via mTOR are less common, the upstream activation of BDNF and PI3K/Akt signaling strongly suggests a potential downstream modulation of the mTOR pathway, representing a promising area for future investigation.[13]
Quantitative Data Summary
The multifaceted nature of this compound is reflected in its binding affinities and inhibitory constants across various targets.
Table 1: Receptor Binding Affinities (Ki)
| Receptor | Species | Ki (nM) | Citation(s) |
|---|---|---|---|
| Dopamine D1 | Rat | 1.18 | [14] |
| Dopamine D5 | Rat | 7.56 | [14] |
| Dopamine D2 | Rat | 920 | [14] |
| Dopamine D3 | Rat | 399 | [14] |
| Human D1 | Heterologous | Similar to Rat | [15] |
| Human D2 | Heterologous | Similar to Rat |[15] |
Table 2: Monoamine Transporter Inhibition Profile
| Transporter | Inhibition Constant (Ki) µmol/L | IC50 (µmol/L) | Inhibition Type | Citation(s) |
|---|---|---|---|---|
| SERT | 1.43 ± 0.45 | 1.48 | Competitive | [1][2] |
| NET | 0.60 ± 0.07 | 0.65 | Noncompetitive | [1][2] |
| DAT | 9.01 ± 0.80 | 8.87 | Noncompetitive |[1][2] |
Table 3: Summary of Antidepressant-Like Behavioral Effects
| Behavioral Test | Animal Model | Effect of this compound | Dose Range | Citation(s) |
|---|---|---|---|---|
| Forced Swim Test (FST) | Naive Mice | Dose-dependent decrease in immobility time. | 2-8 mg/kg, i.p. | [1][2] |
| Tail Suspension Test (TST) | Naive Mice | Dose-dependent decrease in immobility time. | 2-8 mg/kg, i.p. | [1][2] |
| Social Interaction Test | Chronic Social Defeat Stress (CSDS) | Increased social interaction time. | 0.5-1 mg/kg, i.p. | [6] |
| Sucrose (B13894) Preference Test (SPT) | CSDS | Reversed stress-induced anhedonia. | 0.5-1 mg/kg, i.p. |[6] |
Experimental Protocols
Standardized protocols are critical for the reliable assessment of antidepressant-like activity. The following sections detail the methodologies for key behavioral assays used to evaluate this compound.
5.1 Forced Swim Test (FST) The FST is a widely used assay to screen for antidepressant efficacy by measuring behavioral despair.[16]
-
Apparatus: A transparent glass or Plexiglas cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its paws or tail (e.g., 15 cm).[16][17]
-
Procedure:
-
Mice are individually placed into the cylinder of water.
-
The test duration is typically 6 minutes.[18]
-
Behavior is recorded, often by video, for later scoring.
-
The key measure is "immobility time," defined as the period when the mouse ceases struggling and remains floating, making only small movements necessary to keep its head above water.[18] Scoring is typically performed during the last 4 minutes of the test.
-
After the test, animals are removed, gently dried with a towel, and placed in a warmed holding cage before being returned to their home cage.[19]
-
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.[18]
5.2 Tail Suspension Test (TST) The TST is another primary screening tool that assesses antidepressant-like activity by inducing a state of behavioral despair.[20][21]
-
Apparatus: A suspension box or bar that allows the mouse to hang freely without being able to touch any surfaces.[20]
-
Procedure:
-
A piece of adhesive tape is securely attached to the tail (approximately 1-2 cm from the tip).[22][23]
-
The mouse is suspended by the tape from the bar.
-
Behavior is recorded, and the total duration of immobility (hanging passively and motionless) is measured.[23]
-
Mice that climb their own tails are either gently guided back down or excluded from the analysis if the behavior is persistent.[22]
-
-
Endpoint: A significant decrease in the total time spent immobile is indicative of antidepressant-like activity.[24]
5.3 Sucrose Preference Test (SPT) The SPT is the gold-standard assay for measuring anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure.[25]
-
Apparatus: A standard home cage equipped with two identical drinking bottles.[26]
-
Procedure:
-
Acclimation: Mice are habituated to the two-bottle setup. This often involves exposure to two bottles of water, then two bottles of 1% sucrose solution, before the test day.[27]
-
Deprivation: Prior to the test, mice are typically deprived of food and water for a period (e.g., 12-24 hours) to encourage drinking.[27][28]
-
Testing: Each mouse is presented with two pre-weighed bottles: one containing regular water and the other containing a 1% sucrose solution.[26][28]
-
The test duration can vary, often lasting from 1 to 24 hours. The position of the bottles is swapped halfway through the test to control for side preference.[26][28]
-
At the end of the test, the bottles are re-weighed to determine the consumption of each liquid.
-
-
Endpoint: Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.[28] A significant increase in sucrose preference in the this compound-treated group compared to a stressed, vehicle-treated group indicates a reversal of anhedonia.
Integrated View and Conclusion
This compound presents a novel and compelling profile as a potential antidepressant. Its efficacy does not rely on a single mechanism but on a synergistic combination of actions, including D1-D2 heteromer agonism, triple reuptake inhibition, and sigma-1 receptor modulation. This multi-target engagement leads to the activation of critical neurotrophic pathways, such as the BDNF system, and the modulation of key enzymes like GSK-3β, ultimately reversing behavioral deficits analogous to depression in animal models.
The comprehensive data presented herein underscore the potential of this compound as a lead compound for a new class of antidepressants with a rapid onset and broad efficacy. Future research should focus on further elucidating the role of the mTOR and sigma-1 receptor pathways in its behavioral effects and translating these promising preclinical findings into clinical evaluation.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lasa.co.uk [lasa.co.uk]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. en.wikipedia.org [en.wikipedia.org]
- 22. protocols.io [protocols.io]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 26. maze.conductscience.com [maze.conductscience.com]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. cdn-links.lww.com [cdn-links.lww.com]
The Enigmatic Profile of SKF 83959: A Benzazepine Derivative with Complex Dopamine Receptor Pharmacology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a substituted benzazepine derivative, has garnered significant interest within the neuroscience and pharmacology communities for its unique and complex pharmacological profile at dopamine (B1211576) receptors. Initially explored for its potential therapeutic applications in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, this compound has revealed a multifaceted interaction with dopamine receptor signaling pathways that challenges classical models of receptor activation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinities, functional activities, and impact on various intracellular signaling cascades. The information is presented to serve as a crucial resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Data Presentation
The pharmacological characterization of this compound is defined by its interactions with various receptor subtypes. The following tables summarize the quantitative data from multiple studies, providing a comparative view of its binding affinities and functional potency.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Target | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [1][2][3][4] |
| Dopamine D5 | Rat | 7.56 | [1][2][3][4] |
| Dopamine D2 | Rat | 920 | [1][2][3][4] |
| Dopamine D3 | Rat | 399 | [1][2][3][4] |
| α2-Adrenoceptor | Primate | (pKi = 6.41) | [5] |
Table 2: Functional Activity of this compound
| Assay | System | Parameter | Value | Reference |
| Adenylyl Cyclase (cAMP) | CHO cells (human D1) | Intrinsic Activity | 35 ± 2% | [6] |
| Adenylyl Cyclase (cAMP) | HEK-293 cells (human D1) | Intrinsic Activity | ~50% | [6] |
| β-Arrestin Recruitment | CHO cells (human D1) | Partial Agonist | - | [6][7] |
| β-Arrestin Recruitment | CHO cells (human D2) | Intrinsic Activity | 19 ± 2% (vs. Quinpirole) | [6] |
| β-Arrestin Recruitment | CHO cells (human D2) | Potency (EC50) | 1.3 ± 0.2 µM | [6] |
| Phosphoinositide (PIP2) Hydrolysis | Rat Brain Membranes | Stimulation | 10-250 µM | [2][3] |
Signaling Pathways
The functional activity of this compound is intricately linked to its modulation of distinct signaling pathways. While it demonstrates partial agonism at the canonical Gs-coupled adenylyl cyclase pathway for D1-like receptors, its most debated and intriguing characteristic is its purported biased agonism towards the Gq-coupled phospholipase C (PLC) pathway, particularly through the formation of D1-D2 receptor heteromers. Furthermore, its ability to engage β-arrestin signaling adds another layer to its complex profile.
Canonical D1 Receptor Signaling
The classical signaling pathway for the D1 dopamine receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This compound acts as a partial agonist in this pathway.
Proposed D1-D2 Heteromer Signaling
A significant body of research suggests that this compound preferentially activates a signaling pathway involving a heterodimer of D1 and D2 dopamine receptors coupled to a Gq protein. This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium.[8][9]
β-Arrestin Recruitment
Like many G-protein coupled receptors, D1 receptor activation can also lead to the recruitment of β-arrestin. This process is involved in receptor desensitization and internalization, and can also initiate G-protein independent signaling. This compound has been shown to be a partial agonist for β-arrestin recruitment at D1 receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological findings. Below are summarized protocols for key experiments used to characterize this compound.
Radioligand Binding Assays
These assays are employed to determine the affinity of this compound for various receptors.
-
Receptor Preparation : Membrane fractions from rat striatal tissue or cells heterologously expressing the receptor of interest are prepared by homogenization in an appropriate buffer followed by centrifugation to isolate the membrane pellet.[6]
-
Incubation : The membrane preparation is incubated with a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors) and varying concentrations of this compound.[6]
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection : The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis : The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Functional Assays
These assays measure the ability of this compound to stimulate or inhibit the production of cAMP.
-
Cell Culture : CHO or HEK-293 cells expressing the human D1 receptor are cultured in appropriate media.[6]
-
Incubation : Cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis : The reaction is terminated, and the cells are lysed to release the intracellular cAMP.
-
Quantification : The amount of cAMP is quantified using methods such as radioimmunoassay (RIA) or commercially available kits like the GloSensor™ cAMP assay.[6]
-
Data Analysis : Dose-response curves are generated to determine the EC50 and the intrinsic activity of this compound relative to a full agonist like dopamine.
Phospholipase C (PLC) Activity Assays
These assays assess the effect of this compound on the Gq-PLC signaling pathway.
-
Receptor Source : Rat brain tissue or cells expressing the D1-D2 receptor heteromer are used.
-
Labeling (optional) : In some protocols, cells are pre-labeled with [3H]-inositol to track the formation of inositol phosphates.
-
Stimulation : The cells or membranes are stimulated with this compound.
-
Extraction : The reaction is stopped, and inositol phosphates are extracted.
-
Quantification : The accumulation of inositol phosphates (e.g., IP1) is measured, often using an ELISA-based kit (e.g., IP-One assay).[9]
-
Data Analysis : The results are expressed as a percentage of the basal or agonist-stimulated response.
β-Arrestin Recruitment Assays
These assays determine the ability of this compound to promote the interaction between the receptor and β-arrestin.
-
Assay System : A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation.[7]
-
Cell Lines : CHO cells stably expressing the dopamine receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment are used.
-
Stimulation : The cells are treated with different concentrations of this compound.
-
Detection : Upon receptor activation and β-arrestin recruitment, the β-galactosidase fragments complement each other, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Data Analysis : The luminescent signal is measured, and dose-response curves are constructed to determine the potency and efficacy of this compound for β-arrestin recruitment.
Conclusion
This compound stands out as a benzazepine derivative with a complex and, at times, controversial pharmacological profile. While it exhibits partial agonism at the canonical D1 receptor-Gs-cAMP pathway, its purported biased agonism towards a Gq-PLC signaling cascade, potentially mediated by D1-D2 receptor heteromers, has opened new avenues of investigation into the intricacies of dopamine receptor function. Furthermore, its interactions with the β-arrestin pathway and allosteric modulation of the sigma-1 receptor contribute to its unique in vitro and in vivo effects. This guide provides a foundational understanding of the multifaceted nature of this compound, offering valuable data and methodological insights for researchers and drug development professionals. A thorough comprehension of its complex pharmacology is essential for leveraging its properties in the design of novel therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders. The continued study of this compound and similar compounds will undoubtedly deepen our understanding of the rich signaling tapestry of the dopaminergic system.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dopamine D1–D2 Receptor Heteromer in Striatal Medium Spiny Neurons: Evidence for a Third Distinct Neuronal Pathway in Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Dopamine D1–D2 receptor heteromer expression in key brain regions of rat and higher species: Upregulation in rat striatum after cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
The Controversial Pharmacology of SKF 83959: A Technical Guide to its Receptor Binding Affinity and Functional Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the receptor binding affinity and functional selectivity of SKF 83959, a compound that has been the subject of considerable scientific interest and debate. Initially lauded as a potential breakthrough in dopamine (B1211576) receptor pharmacology, its precise mechanism of action remains a topic of ongoing research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's complex pharmacological profile.
Introduction
This compound, chemically known as 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a synthetic compound that has been extensively studied for its interaction with dopamine receptors. It was initially reported to be a "biased agonist" at the dopamine D1 receptor, selectively activating the phospholipase C (PLC) signaling pathway without stimulating the canonical adenylyl cyclase (AC) pathway.[1][2] This purported functional selectivity generated significant excitement, suggesting the potential for developing drugs with more specific therapeutic effects and fewer side effects. However, subsequent in-depth pharmacological characterizations have challenged this initial hypothesis, with many studies now indicating that this compound acts as a partial agonist at D1 receptors coupled to adenylyl cyclase and β-arrestin recruitment.[1][2] This guide will present the quantitative data on its binding affinity, delve into the conflicting findings regarding its functional activity, and provide detailed experimental protocols for the key assays used in its characterization.
Receptor Binding Affinity
This compound exhibits high affinity for the dopamine D1-like receptors (D1 and D5) and significantly lower affinity for D2-like receptors (D2, D3). It also demonstrates notable affinity for other receptors, including the α2-adrenoceptor. The binding affinities, expressed as inhibition constants (Ki) or half-maximal inhibitory concentrations (K0.5), from various studies are summarized in the tables below.
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki / K0.5 (nM) | Reference |
| D1 | Rat | Striatum | [3H]SCH 23390 | 2.5 ± 0.2 | [1] |
| D1 | Human | hD1-CHO cells | [3H]SCH 23390 | 1.18 | [3][4] |
| D2 | Rat | Striatum | [3H]Spiperone | 1100 ± 200 | [1] |
| D2 | Human | hD2-CHO cells | [3H]Spiperone | 920 | [3][4] |
| D3 | Rat | - | - | 399 | [3][4] |
| D5 | Rat | - | - | 7.56 | [3][4] |
Table 2: this compound Binding Affinity for Other Receptors
| Receptor Subtype | pKi | Reference |
| α2-adrenoceptor | 6.41 | [5] |
Functional Activity and Selectivity
The functional profile of this compound is where the majority of the scientific controversy lies. While early reports suggested it was a biased agonist, more recent and comprehensive studies indicate a more complex mechanism of action.
Adenylyl Cyclase (AC) Pathway
Contrary to initial findings that this compound is an antagonist at D1 receptors coupled to adenylyl cyclase, several studies have demonstrated that it acts as a partial agonist.[1][2] In CHO cells expressing human D1 receptors, this compound was shown to have an intrinsic activity of 35 ± 2% relative to dopamine in stimulating cAMP production.[1]
Phospholipase C (PLC) Pathway
The initial claim that this compound selectively activates the PLC pathway has been largely refuted by more recent evidence.[1][2] Studies in heterologous expression systems have failed to demonstrate a direct D1-mediated effect of this compound on PLC signaling.[1][2] It is now suggested that the previously observed PLC activation may have been due to off-target effects.
β-Arrestin Recruitment
This compound has been shown to be a partial agonist in D1-mediated β-arrestin recruitment.[1] At the D2 receptor, it also acts as a partial agonist for β-arrestin activation, albeit with much lower potency, consistent with its lower binding affinity for this receptor subtype.[1]
Table 3: Functional Activity of this compound
| Pathway | Receptor | Cell Line | Parameter | Value | Reference |
| Adenylyl Cyclase | Human D1 | CHO cells | Intrinsic Activity | 35 ± 2% | [1] |
| β-Arrestin Recruitment | Human D2 | - | Intrinsic Activity | 19 ± 2% | [1] |
| β-Arrestin Recruitment | Human D2 | - | EC50 | 1.3 ± 0.2 µM | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional properties of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[6]
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat striatum or transfected cell lines).
-
Radioligand (e.g., [3H]SCH 23390 for D1 receptors, [3H]Spiperone for D2 receptors).
-
This compound in a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.[7][8]
Materials:
-
Cells expressing the receptor of interest (e.g., hD1-CHO cells).
-
This compound in a range of concentrations.
-
Adenylyl cyclase activator (e.g., forskolin (B1673556), for Gi-coupled receptors).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer.
-
For Gi-coupled receptors, pre-treat cells with forskolin to elevate basal cAMP levels.
-
Add varying concentrations of this compound or vehicle to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 (potency) and the maximal response (efficacy or intrinsic activity) of this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated G protein-coupled receptor (GPCR), a key event in receptor desensitization and signaling.[9][10]
Materials:
-
Cells co-expressing the GPCR of interest tagged with an enzyme fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
This compound in a range of concentrations.
-
Substrate for the reconstituted enzyme.
-
Luminometer or a plate reader capable of detecting the signal.
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of this compound or vehicle to the cells.
-
Incubate for a specific period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagent containing the enzyme substrate.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Generate a dose-response curve and determine the EC50 and maximal response.
Experimental workflow for a β-arrestin recruitment assay.
Signaling Pathways
The interaction of this compound with the D1 receptor can be conceptualized through the following signaling pathways, acknowledging the ongoing debate about its precise functional effects.
Signaling pathways associated with this compound at the D1 receptor.
Conclusion
The pharmacological profile of this compound is more complex than initially proposed. While it exhibits high and selective affinity for the dopamine D1 receptor, the evidence for its biased agonism towards the PLC pathway is weak. The current consensus points towards this compound being a partial agonist at D1 receptors, modulating both the adenylyl cyclase and β-arrestin signaling pathways. This nuanced understanding is critical for the interpretation of past and future studies involving this compound and for the rational design of novel dopaminergic therapeutics. Further research is warranted to fully elucidate the intricate mechanisms underlying the in vivo effects of this compound and its potential therapeutic applications.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
The Paradoxical Antagonist Effects of SKF 83959: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a substituted benzazepine, has been a compound of significant interest in dopamine (B1211576) receptor pharmacology. Initially lauded as a revolutionary tool—a biased agonist at the dopamine D1 receptor that selectively activates the phospholipase C (PLC) pathway while antagonizing the canonical adenylyl cyclase (AC) pathway—subsequent in-depth investigations have painted a more complex and nuanced picture. This guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on the data that have both fueled and ultimately challenged the initial hypothesis of its biased agonism. The paradoxical effects observed in various experimental paradigms are dissected through an examination of its interactions with D1-like receptor signaling cascades.
Core Re-evaluation of this compound's Mechanism of Action
Contrary to early reports that positioned this compound as a functionally selective D1 receptor ligand with a high bias for PLC signaling, a growing body of evidence now characterizes it as a partial agonist at the Gαs/olf-coupled adenylyl cyclase pathway.[1][2] Furthermore, its purported agonistic activity on the D1-mediated PLC pathway has been contested, with studies demonstrating no significant D1-mediated effects on PLC signaling in heterologous systems.[1][2] The compound also exhibits partial agonism in D1-mediated β-arrestin recruitment.[1][2] These findings suggest that the behavioral effects of this compound, once attributed to its unique signaling bias, may be explained by its partial D1 agonism in canonical signaling pathways.[1][2]
Data Presentation: Quantitative Analysis of this compound's Pharmacological Profile
The following tables summarize the key quantitative data regarding the binding affinities and functional activities of this compound across various experimental systems.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| D1 | Rat | Striatum | [3H]SCH 23390 | 1.18 | [3] |
| D5 | Rat | - | - | 7.56 | [3][4] |
| D2 | Rat | Striatum | [3H]Spiperone | 920 | [3][4] |
| D3 | Rat | - | - | 399 | [3][4] |
| D1 | Human | HEK-293 cells | [3H]SCH 23390 | ~2.5 | |
| α2-adrenoceptor | Primate | - | - | pKi = 6.41 | [5] |
Table 2: Functional Activity of this compound at D1 Receptor-Mediated Signaling Pathways
| Assay | Cell System | Parameter Measured | Intrinsic Activity (% of Dopamine) | EC50/IC50 | Reference |
| Adenylyl Cyclase | CHO cells (human D1) | cAMP production | 35 ± 2% | - | [1] |
| Adenylyl Cyclase | HEK-293 cells (human D1) | cAMP production | ~50% | - | [1] |
| β-arrestin Recruitment | - (human D1) | β-arrestin activation | 32 ± 2% | - | [1] |
| Phospholipase C | HEK-293 cells (human D1) | IP1 production | No significant stimulation | - | [1] |
Table 3: Functional Activity of this compound at D2 Receptor-Mediated Signaling Pathways
| Assay | Cell System | Parameter Measured | Intrinsic Activity (% of Quinpirole) | EC50/IC50 | Reference |
| Adenylyl Cyclase | CHO cells (human D2) | Forskolin-stimulated cAMP | No intrinsic activity | - | [1] |
| β-arrestin Recruitment | - (human D2) | β-arrestin activation | 19 ± 2% | 1.3 ± 0.2 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the pharmacology of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for dopamine D1 and D2 receptors.
-
Methodology:
-
Membrane Preparation: Striatal tissue from rats or cultured cells (e.g., CHO or HEK-293) expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]SCH 23390 for D1 receptors, [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the competing ligand (this compound).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist. The IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.[1]
-
Adenylyl Cyclase Activity Assay
-
Objective: To measure the effect of this compound on adenylyl cyclase activity.
-
Methodology:
-
Cell Culture and Treatment: Cells (e.g., CHO or HEK-293) stably expressing the D1 receptor are cultured to an appropriate density. The cells are then treated with varying concentrations of this compound or a reference agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as:
-
Radioimmunoassay (RIA): Based on the competition between unlabeled cAMP in the sample and a fixed amount of radiolabeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
-
Enzyme-linked Immunosorbent Assay (ELISA): A competitive immunoassay where cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to an anti-cAMP antibody.
-
Luminescence-based assays: Utilizing genetically encoded biosensors that produce light in response to changes in cAMP levels.[1]
-
-
Data Analysis: Dose-response curves are generated to determine the EC50 and maximal response (Emax) for each compound.
-
Phospholipase C (PLC) Activity Assay
-
Objective: To assess the effect of this compound on PLC activity, typically by measuring the accumulation of inositol (B14025) phosphates (IPs).
-
Methodology:
-
Cell Labeling and Treatment: Cells expressing the D1 receptor are pre-labeled with [3H]myo-inositol. After washing, the cells are treated with this compound or a reference agonist in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
IP Extraction and Quantification: The reaction is terminated, and the accumulated [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography. The radioactivity of the eluted IP fraction is then measured by liquid scintillation counting.
-
Alternative Method (IP-One Assay): This is a non-radioactive method that measures the accumulation of inositol monophosphate (IP1) using a competitive immunoassay based on homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The amount of accumulated IPs is plotted against the drug concentration to generate dose-response curves.
-
β-Arrestin Recruitment Assay
-
Objective: To determine if this compound promotes the interaction between the D1 receptor and β-arrestin.
-
Methodology:
-
Assay Principle: These assays are often based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
EFC-based Assays (e.g., PathHunter): The D1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, reconstituting a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[6]
-
BRET-based Assays: The D1 receptor is fused to a bioluminescent donor (e.g., Renilla luciferase), and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon their interaction, energy is transferred from the donor to the acceptor, resulting in a detectable fluorescent signal.
-
Data Analysis: The luminescence or fluorescence signal is measured, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound in promoting β-arrestin recruitment.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical and contested signaling pathways of the Dopamine D1 receptor.
Caption: Evolution of the understanding of this compound's action at the D1 receptor.
Caption: Generalized experimental workflow for assessing this compound's functional activity.
Conclusion
The narrative of this compound has evolved from a tale of a highly selective biased agonist to a more intricate story of partial agonism at canonical D1 receptor signaling pathways. This shift in understanding underscores the importance of rigorous, multi-faceted pharmacological characterization of novel compounds. While the initial hypothesis of PLC-biased agonism has been largely refuted, this compound remains a valuable pharmacological tool. Its well-characterized partial agonist profile at the D1 receptor, coupled with its distinct behavioral effects, continues to provide insights into the complex roles of dopamine signaling in normal and pathological states. Future research aimed at fully elucidating the molecular determinants of its partial agonism and the downstream consequences of this activity will undoubtedly contribute to a more profound understanding of dopamine receptor function and the development of more refined therapeutic agents.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Beyond Dopamine: An In-depth Technical Guide to the Cellular and Molecular Targets of SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a phenylbenzazepine derivative, is widely recognized for its atypical effects on the dopamine (B1211576) system. While its interactions with dopamine D1-like receptors have been the subject of extensive research, a growing body of evidence reveals that the pharmacological profile of this compound extends to a number of other cellular and molecular targets. These non-dopaminergic interactions are crucial for a comprehensive understanding of its complex biological activity and for exploring its full therapeutic potential. This technical guide provides a detailed overview of the known cellular and molecular targets of this compound beyond the dopamine receptor family, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Data: Binding Affinities and Potencies
The interaction of this compound with various non-dopaminergic targets has been quantified through radioligand binding assays and functional studies. The following tables summarize the available quantitative data, providing a comparative overview of its affinity and potency at these sites.
Table 1: Binding Affinity (Ki) of this compound at Non-Dopaminergic Receptors
| Target Receptor | Species | Tissue/System | Radioligand | Ki (nM) | Reference |
| α2-Adrenoceptor | Primate | Cultured Glial Cells | [3H]-RX 821002 | 389 (pKi=6.41) | [1] |
| Sigma-1 (σ1) | Rat | Brain & Liver Homogenates | --INVALID-LINK---Pentazocine | Allosteric Modulator | [2] |
Note: this compound acts as a positive allosteric modulator at the sigma-1 receptor, enhancing the binding of the agonist (+)-pentazocine rather than competing for the same binding site. Therefore, a direct Ki value is not applicable.[2]
Table 2: Comparative Binding Affinities (Ki) of this compound at Dopamine Receptors
| Target Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [3][4][5] |
| Dopamine D5 | Rat | 7.56 | [3][4][5] |
| Dopamine D2 | Rat | 920 | [3][4][5] |
| Dopamine D3 | Rat | 399 | [3][4][5] |
Key Non-Dopaminergic Targets and Signaling Pathways
Sigma-1 (σ1) Receptor: A Potent Allosteric Modulator
This compound has been identified as a potent positive allosteric modulator of the sigma-1 receptor.[2][4] This interaction does not involve direct competition with orthosteric ligands but rather enhances the binding of sigma-1 receptor agonists.[2] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways, including intracellular calcium mobilization.[6]
Figure 1: Allosteric modulation of the Sigma-1 receptor by this compound and its effect on calcium signaling.
α2-Adrenergic Receptor: An Antagonist
Binding studies have revealed that this compound possesses a notable affinity for α2-adrenoceptors, where it acts as an antagonist.[1] α2-Adrenoceptors are G-protein coupled receptors that, upon activation by endogenous agonists like norepinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can prevent this inhibitory effect, thereby maintaining or increasing cAMP levels.
Figure 2: Antagonistic action of this compound at the α2-Adrenoceptor, preventing the inhibition of adenylyl cyclase.
Ion Channels: Emerging Evidence
Preliminary studies suggest that this compound may also interact with voltage-gated sodium and calcium channels, although the quantitative details of these interactions are less well-defined.[2] Blockade of sodium channels could contribute to its neuroprotective effects, while modulation of calcium channels could have widespread implications for neuronal excitability and neurotransmitter release. Further research is required to fully characterize these interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the non-dopaminergic targets of this compound.
Radioligand Binding Assay for α2-Adrenoceptor Antagonism
This protocol describes a competitive binding assay to determine the affinity of this compound for the α2-adrenoceptor.
Figure 3: Workflow for a radioligand binding assay to determine α2-adrenoceptor affinity.
Methodology:
-
Membrane Preparation: Homogenize cultured cells or tissues expressing α2-adrenoceptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-RX 821002), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled α2-antagonist).
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol outlines the whole-cell patch-clamp technique to investigate the effects of this compound on voltage-gated sodium or calcium channels.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where the channels of interest are closed. Apply a series of voltage steps to elicit ionic currents through the channels.
-
Drug Application: Perfuse the cell with a solution containing this compound at various concentrations and record the corresponding changes in the ionic currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel properties such as peak current amplitude, activation and inactivation kinetics, and voltage-dependence. Calculate the IC50 value for channel block if applicable.
Intracellular Calcium Imaging using Fluo-4 AM
This protocol describes a method to visualize and quantify changes in intracellular calcium concentration in response to this compound, particularly in the context of sigma-1 receptor modulation.
Methodology:
-
Cell Loading: Incubate cultured cells with the cell-permeant calcium indicator Fluo-4 AM. Intracellular esterases will cleave the AM group, trapping the fluorescent dye in the cytoplasm.
-
Baseline Measurement: Place the coverslip with the loaded cells on the stage of a fluorescence microscope and record the baseline fluorescence intensity.
-
Stimulation: Perfuse the cells with a solution containing a sigma-1 receptor agonist.
-
This compound Application: In the continued presence of the sigma-1 agonist, apply this compound and record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the changes in fluorescence intensity, which are proportional to the changes in intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound to determine its modulatory effect.
Conclusion
The pharmacological profile of this compound is more complex than its classification as an atypical dopamine D1-like receptor agonist would suggest. Its interactions with sigma-1 receptors as a potent allosteric modulator and with α2-adrenoceptors as an antagonist, along with its potential effects on ion channels, contribute significantly to its overall biological activity. A thorough understanding of these non-dopaminergic targets is essential for elucidating the mechanisms underlying its diverse physiological and behavioral effects and for guiding the development of novel therapeutics with improved efficacy and side-effect profiles. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the multifaceted pharmacology of this compound.
References
- 1. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Application of SKF 83959 in Cell Culture Experiments
Introduction
SKF 83959 is a benzazepine derivative that acts as a partial agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1][2][3][4] It has been utilized in a variety of in vitro and in vivo studies to investigate dopaminergic signaling and its physiological effects. This document provides a detailed protocol for the proper dissolution of this compound hydrobromide for use in cell culture experiments, ensuring optimal compound stability and minimal solvent-induced cytotoxicity. Additionally, it summarizes key quantitative data and illustrates the compound's signaling pathway.
Quantitative Data Summary
The following table provides a summary of the key binding affinities and solubility of this compound hydrobromide.
| Parameter | Value | Species | Reference |
| Ki for D1 Receptor | 1.18 nM | Rat | [1][2][3][4] |
| Ki for D5 Receptor | 7.56 nM | Rat | [1][2][3][4] |
| Ki for D2 Receptor | 920 nM | Rat | [1][2][3][4] |
| Ki for D3 Receptor | 399 nM | Rat | [1][2][3][4] |
| Solubility in DMSO | Up to 50 mM | N/A | [1] |
Experimental Protocols
Materials
-
This compound hydrobromide (M.Wt: 398.73 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for the cell line being used
Preparation of a Concentrated Stock Solution (e.g., 10 mM)
It is recommended to prepare a concentrated stock solution of this compound in DMSO. This allows for the addition of a small volume to the cell culture medium, minimizing the final DMSO concentration.
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.987 mg of this compound hydrobromide.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[4]
Preparation of Working Solutions for Cell Culture
The final concentration of this compound in the cell culture medium will depend on the specific experimental requirements. For instance, concentrations around 30 μM have been used in retinal ganglion cell-5 (RGC-5) cultures.[5] It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), with some studies suggesting even lower concentrations are preferable to avoid any cellular effects.[6]
-
Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM in 10 mL of cell culture medium.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile water, PBS, or cell culture medium.
-
Dilution into Cell Culture Medium:
-
Calculate the volume of the 10 mM stock solution needed:
-
(Final Concentration) x (Final Volume) = (Stock Concentration) x (Volume of Stock)
-
(10 µM) x (10 mL) = (10,000 µM) x (Volume of Stock)
-
Volume of Stock = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Add 10 µL of the 10 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.
-
-
Final DMSO Concentration Check:
-
(Volume of DMSO / Total Volume) x 100%
-
(10 µL / 10,000 µL) x 100% = 0.1%
-
This is well below the generally accepted cytotoxic limit of 0.5%.
-
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions.
Signaling Pathway and Experimental Workflow
This compound was initially thought to be a biased agonist, selectively activating the phospholipase C (PLC) pathway through a putative D1-D2 receptor heterodimer.[7][8] However, more recent and in-depth pharmacological characterizations have demonstrated that this compound acts as a partial agonist at the canonical D1 receptor signaling pathway, which involves the stimulation of adenylyl cyclase and β-arrestin recruitment.[7][9] There is evidence suggesting that it does not have D1-mediated effects on PLC signaling in heterologous systems.[7][9] In some contexts, it can even act as a D1 receptor antagonist.[10]
This compound Signaling Pathway
Caption: Canonical signaling pathway of this compound as a D1 receptor partial agonist.
Experimental Workflow for Cell Culture
Caption: General workflow for preparing and using this compound in cell culture experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 in Motor Function Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SKF 83959, an atypical dopamine (B1211576) D1-like receptor partial agonist, in behavioral paradigms to assess motor function. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound (6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine) is a pharmacological tool frequently used to investigate the role of dopamine D1-like receptors in motor control and other central nervous system functions. Its pharmacological profile is complex, with reports describing it as a partial agonist, a biased agonist, or even an antagonist at D1 receptors, depending on the experimental context.[1][2][3] It has been proposed to selectively activate Gq/11-protein-coupled signaling pathways, potentially through D1-D2 receptor heteromers, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4][5][6] However, this mechanism remains a subject of debate, with some studies failing to find evidence for D1-D2 heteromer-mediated Gq coupling in response to this compound.[4][7]
Despite the ongoing discussion regarding its precise mechanism of action, this compound has been shown to modulate various motor behaviors in preclinical models, making it a valuable compound for studying the neurobiological basis of motor function and for the preclinical assessment of potential therapeutics for motor disorders.[2]
Signaling Pathways
The proposed signaling pathway for this compound's action, particularly the debated D1-D2 heteromer-mediated pathway, is crucial for understanding its effects on motor behavior.
References
- 1. Behavioral effects of the R-(+)- and S-(−) enantiomers of the D1-like partial receptor agonist this compound in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence against dopamine D1/D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF 83959 Administration in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a benzazepine derivative with a unique pharmacological profile, acting as a partial agonist at the dopamine (B1211576) D1-like receptors and a potent allosteric modulator of the sigma-1 (σ1) receptor.[1] Its potential to ameliorate cognitive deficits has garnered significant interest in the field of neuroscience and drug development, particularly for conditions like Alzheimer's disease and scopolamine-induced amnesia.[1] These application notes provide detailed protocols for the administration of this compound and the subsequent assessment of its cognitive-enhancing effects in rodent models. The included methodologies for key behavioral assays, along with structured data presentation and signaling pathway diagrams, are intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
This compound's pro-cognitive effects are believed to be mediated through at least two primary mechanisms:
-
Dopamine D1-like Receptor Partial Agonism: As a partial agonist, this compound modulates dopaminergic neurotransmission in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.
-
Sigma-1 (σ1) Receptor Allosteric Modulation: this compound positively modulates the σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating neuronal plasticity, neuroprotection, and cognitive function.
The downstream signaling cascades implicated in the cognitive-enhancing effects of this compound include the Brain-Derived Neurotrophic Factor (BDNF) pathway and the modulation of key plasticity-related proteins such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB).
Data Presentation: Efficacy of this compound in a Scopolamine-Induced Amnesia Model
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in reversing cognitive deficits induced by scopolamine (B1681570) in mice.
Table 1: Effect of this compound on Step-Through Latency in the Passive Avoidance Task
| Treatment Group | Dose (mg/kg, i.p.) | Step-Through Latency (seconds, Mean ± SEM) |
| Vehicle Control | - | 285.4 ± 14.6 |
| Scopolamine | 1 | 85.2 ± 10.3** |
| Scopolamine + this compound | 0.5 | 168.7 ± 15.1## |
| Scopolamine + this compound | 1 | 235.9 ± 18.2## |
*p < 0.01 vs. Vehicle Control; ##p < 0.01 vs. Scopolamine group
Table 2: Effect of this compound on Spontaneous Alternation in the Y-Maze Task
| Treatment Group | Dose (mg/kg, i.p.) | Spontaneous Alternation (%) (Mean ± SEM) |
| Vehicle Control | - | 78.5 ± 3.2 |
| Scopolamine | 1 | 45.1 ± 2.8** |
| Scopolamine + this compound | 0.5 | 62.4 ± 3.5## |
| Scopolamine + this compound | 1 | 71.8 ± 3.9## |
*p < 0.01 vs. Vehicle Control; ##p < 0.01 vs. Scopolamine group
Table 3: Effect of this compound on Escape Latency in the Morris Water Maze Task (Day 5)
| Treatment Group | Dose (mg/kg, i.p.) | Escape Latency (seconds, Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 |
| Scopolamine | 1 | 48.6 ± 4.5** |
| Scopolamine + this compound | 0.5 | 30.7 ± 3.8## |
| Scopolamine + this compound | 1 | 20.1 ± 2.9## |
*p < 0.01 vs. Vehicle Control; ##p < 0.01 vs. Scopolamine group
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its cognitive-enhancing effects.
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess the cognitive-enhancing effects of this compound are provided below.
General Administration Protocol
-
Compound Preparation: Dissolve this compound hydrobromide in sterile 0.9% saline to the desired concentration (e.g., 0.05 mg/ml and 0.1 mg/ml for 0.5 mg/kg and 1 mg/kg doses, respectively, assuming a 10 ml/kg injection volume).
-
Scopolamine Administration: To induce cognitive deficits, administer scopolamine hydrochloride (1 mg/kg) intraperitoneally (i.p.) 30 minutes before the behavioral test.
-
This compound Administration: Administer this compound (0.5 or 1 mg/kg, i.p.) 60 minutes before the behavioral test (i.e., 30 minutes before scopolamine administration).[1]
Passive Avoidance Task
This task assesses fear-motivated memory.
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is an electric grid.
Protocol:
-
Training (Acquisition Trial):
-
Place the mouse in the light compartment and allow it to acclimate for 60 seconds.
-
Open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the step-through latency (the time taken to enter the dark compartment).
-
Return the mouse to its home cage.
-
-
Testing (Retention Trial):
-
24 hours after the training trial, place the mouse back in the light compartment.
-
Open the guillotine door.
-
Record the step-through latency, with a cut-off time of 300 seconds. No foot shock is delivered during the testing trial.
-
A longer step-through latency in the testing trial is indicative of better memory retention.
-
Y-Maze Task
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
Protocol:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using a video camera and tracking software. An arm entry is counted when all four paws of the mouse are within the arm.
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as follows:
-
% Spontaneous Alternation = (Number of Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
A higher percentage of spontaneous alternation reflects better spatial working memory.
Morris Water Maze (MWM) Task
This task assesses spatial learning and memory.
Apparatus: A large circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
Protocol:
-
Acquisition Phase (e.g., 5 consecutive days):
-
Conduct four trials per day for each mouse.
-
Gently place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds before returning it to its home cage.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
A longer time spent in the target quadrant indicates better spatial memory retention.
-
Conclusion
This compound demonstrates significant potential as a cognitive-enhancing agent, effectively reversing scopolamine-induced memory deficits in various behavioral paradigms. The provided protocols and data serve as a comprehensive resource for researchers investigating the therapeutic utility of this compound and its underlying mechanisms of action. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data in the pursuit of novel treatments for cognitive disorders.
References
Application Notes and Protocols: In Vitro Application of SKF 83959 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959, a benzazepine derivative, is a pharmacological tool with a complex and debated mechanism of action, primarily studied for its effects on the dopamine (B1211576) system. Initially characterized as a selective agonist for the putative phosphatidylinositol (PI)-linked dopamine D1-like receptor, subsequent research has revealed a more intricate pharmacological profile.[1] These notes provide an overview of the in vitro applications of this compound in primary neuronal cultures, summarizing its effects on key signaling pathways and offering detailed protocols for its use in experimental settings.
The compound has garnered interest for its potential neuroprotective effects, which appear to be mediated through both receptor-dependent and independent mechanisms. Notably, this compound has been shown to improve cell viability in the face of oxidative stress, a crucial factor in neurodegenerative disease models. However, its classification as a D1 receptor agonist has been challenged, with some studies suggesting it acts as a partial agonist or even an antagonist at D1 receptors, particularly in primate cells.[2][3] Furthermore, this compound interacts with other receptor systems, including sigma-1 and α2-adrenoceptors, which may contribute to its overall biological activity.[3][4]
These application notes aim to provide a comprehensive resource for researchers utilizing this compound, presenting its multifaceted pharmacology and offering practical guidance for in vitro studies in primary neuronal cultures.
Data Presentation
Receptor Binding Affinities and Functional Activity
| Parameter | Receptor/Target | Species/System | Value | Reference |
| Binding Affinity (Ki) | Dopamine D1 Receptor | Rat | 1.18 nM | [5] |
| Dopamine D5 Receptor | Rat | 7.56 nM | [5] | |
| Dopamine D2 Receptor | Rat | 920 nM | [5] | |
| Dopamine D3 Receptor | Rat | 399 nM | [5] | |
| α2-Adrenoceptor | Not Specified | pKi = 6.41 | [3] | |
| Functional Activity | D1 Receptor (cAMP Production) | Human D1-CHO cells | Partial Agonist (35 ± 2% intrinsic activity) | [2] |
| D1 Receptor (β-arrestin Recruitment) | Not Specified | Partial Agonist (32 ± 2% intrinsic activity) | [2] | |
| D2 Receptor (β-arrestin Recruitment) | Not Specified | Partial Agonist (19 ± 2% intrinsic activity) | [2] | |
| Sigma-1 Receptor | Not Specified | Potent Allosteric Modulator | [5] |
Neuroprotective and Signaling Effects
| Experimental Model | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| H2O2-treated Rat Cortical Neurons | Cell Viability | 0.1 - 30 µM | Dose-dependent increase in viability | |
| GSK-3β Activation | Not Specified | Significant inhibition | ||
| H2O2-treated RGC-5 Cells | Cell Viability | 30 µM | Increased viability from ~34% to ~76% | |
| ERK Phosphorylation | Not Specified | Activation | ||
| p38 Phosphorylation | Not Specified | Activation | ||
| Epilepsy Mouse Model (In Vivo) | Neuronal Damage in Hippocampus | Not Specified | Alleviation of damage | [4] |
| Calcineurin/GSK-3β Pathway | Not Specified | Inhibition | [4] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rats.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Isolate the embryos and place them in a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the brains from the embryos.
-
Dissect the cortices from the brains and remove the meninges.
-
Place the isolated cortices in a sterile conical tube.
-
Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated plates/coverslips at the desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Continue with half-media changes every 3-4 days.
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This protocol is for determining the effect of this compound on neuronal viability, particularly in models of oxidative stress.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate for at least 7 days in vitro (DIV).
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the neurons with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
To induce oxidative stress, add H2O2 to the wells at a final concentration determined to cause significant cell death (e.g., 100 µM) and incubate for the desired duration (e.g., 24 hours). Maintain a set of wells with this compound pre-treatment but without H2O2 to assess any direct toxicity of the compound. Also include an untreated control group.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins like GSK-3β and ERK following this compound treatment.
Materials:
-
Primary neuronal cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β, anti-total-GSK-3β, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat primary neuronal cultures with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a housekeeping protein like β-actin as a loading control.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Putative signaling pathways of this compound in neurons.
Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Logical Relationship of this compound's Contradictory D1 Receptor Pharmacology
Caption: The debated pharmacological actions of this compound at the D1 receptor.
References
- 1. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 3. karger.com [karger.com]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring cAMP Accumulation in Response to the Dopamine D1 Receptor Ligand SKF 83959
Audience: Researchers, scientists, and drug development professionals.
Introduction: SKF 83959 is a phenylbenzazepine derivative widely used in neuroscience research to investigate the role of the dopamine (B1211576) D1 receptor. Historically, this compound was described as an atypical or biased agonist, with reports suggesting it could stimulate the phospholipase C (PLC) pathway while acting as an antagonist at the canonical Gαs/adenylyl cyclase pathway.[1] However, more recent and comprehensive pharmacological studies have challenged this view, demonstrating that this compound is, in fact, a partial agonist at the D1 receptor-mediated adenylyl cyclase pathway, leading to a submaximal accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This partial agonism is critical to understanding its behavioral and physiological effects.[2][3]
Accurate measurement of intracellular cAMP is therefore essential for characterizing the pharmacological profile of this compound and similar compounds. This document provides detailed protocols and data interpretation guidelines for quantifying cAMP accumulation in response to this compound using common cell-based assay formats.
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the dopamine D1 receptor involves its coupling to the stimulatory G protein, Gαs (or Gαolf in the striatum). Activation of Gαs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cAMP. Elevated cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), which phosphorylates numerous cellular substrates to elicit a physiological response. This compound acts as a partial agonist at the D1 receptor, meaning it binds to the receptor and activates this pathway, but with lower efficacy than the endogenous full agonist, dopamine.[2]
Caption: Canonical Dopamine D1 receptor signaling cascade leading to cAMP production.
Pharmacological Data Summary
The following table summarizes the reported binding affinities and functional activities of this compound at dopamine receptors. The intrinsic activity is expressed relative to the maximal response produced by dopamine.
| Parameter | Cell System / Tissue | Value | Reference |
| Binding Affinity (Ki) | Rat D1 Receptor | 1.18 nM | [4] |
| Rat D5 Receptor | 7.56 nM | [4] | |
| Rat D2 Receptor | 920 nM | [4] | |
| Rat D3 Receptor | 399 nM | [4] | |
| Functional Activity | |||
| Intrinsic Activity | CHO cells (human D1) | 35 ± 2% | [2] |
| (cAMP Production) | HEK-293 cells (human D1) | ~50% | [2] |
| β-arrestin Recruitment | HEK-293 cells (human D1) | 32 ± 2% | [2] |
Experimental Workflow for cAMP Measurement
Measuring the effect of this compound on cAMP accumulation typically involves treating cells expressing the D1 receptor with the compound, lysing the cells to release intracellular cAMP, and quantifying the cAMP levels using a competitive immunoassay format.
Caption: General experimental workflow for a cell-based cAMP accumulation assay.
Detailed Protocol: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
This protocol provides a method for measuring this compound-induced cAMP accumulation in a 384-well plate format using a competitive immunoassay technology like HTRF.[5][6] The principle involves competition between native cAMP produced by the cells and a labeled cAMP conjugate (d2 or other acceptor) for binding to a specific anti-cAMP antibody labeled with a FRET donor (Europium cryptate).
1. Principle of the Assay High levels of intracellular cAMP displace the labeled cAMP from the antibody, leading to a decrease in the FRET signal. The signal is inversely proportional to the concentration of cAMP in the sample. A cAMP standard curve is run in parallel to quantify the amount of cAMP in the cell lysates.[6]
2. Materials and Reagents
-
Cell Line: HEK-293 or CHO cells stably or transiently expressing the human Dopamine D1 Receptor.
-
Culture Medium: DMEM or F-12 with 10% FBS, antibiotics, and selection agent (if applicable).
-
Assay Buffer: HBSS or PBS with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[5]
-
Test Compounds: this compound, Dopamine (full agonist control), SCH 23390 (D1 antagonist control).
-
cAMP Assay Kit: Commercial HTRF cAMP kit (e.g., from Cisbio, PerkinElmer) containing:
-
Europium cryptate-labeled anti-cAMP antibody (Donor)
-
d2-labeled cAMP (Acceptor)
-
Cell Lysis Buffer
-
cAMP Standard
-
-
Plate: White, opaque, low-volume 384-well assay plate.
-
Instrumentation: HTRF-compatible microplate reader.
3. Experimental Procedure
Step 1: Cell Preparation
-
Culture cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic dissociation buffer.
-
Centrifuge and resuspend the cell pellet in Assay Buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Determine cell density and adjust to the desired concentration (typically 1,000-5,000 cells/well, requires optimization).
Step 2: Assay Execution (Agonist Mode)
-
Prepare serial dilutions of this compound and dopamine in Assay Buffer.
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include wells for vehicle control (basal level) and a positive control (e.g., 10 µM Dopamine).
-
Dispense 5 µL of the cell suspension into each well.
-
Cover the plate and incubate for 30-60 minutes at room temperature or 37°C (incubation time may require optimization).
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the anti-cAMP-cryptate and d2-cAMP in the provided lysis buffer.
-
Add 10 µL of the combined lysis/detection reagent mix to each well.
-
Cover the plate and incubate for 60 minutes at room temperature, protected from light.
Step 3: cAMP Standard Curve
-
In separate wells on the same plate, prepare a standard curve by making serial dilutions of the cAMP standard provided in the kit.
-
Add 5 µL of each standard dilution to the wells, followed by 5 µL of Assay Buffer (without cells).
-
Add 10 µL of the lysis/detection reagent mix to the standard wells.
Step 4: Data Acquisition
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.[6]
-
The reader software will typically calculate the ratio of the two emission signals (665/620) and multiply by 10,000.
4. Data Analysis and Interpretation
-
Standard Curve: Plot the HTRF ratio (Y-axis) against the known cAMP concentrations (X-axis) for the standards. Use a four-parameter logistic (sigmoidal dose-response) model to fit the curve. This curve will be used to convert the HTRF ratios from the experimental wells into cAMP concentrations (nM).
-
Dose-Response Curve: Convert the HTRF ratios from the this compound and dopamine-treated wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration (Y-axis) against the log of the agonist concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC₅₀ (potency) and Emax (maximal effect) for both this compound and dopamine.
-
Calculate Intrinsic Activity: The partial agonism of this compound is quantified by its intrinsic activity (α), calculated as: α = (Emax of this compound - Basal Response) / (Emax of Dopamine - Basal Response)
A value of α between 0 and 1 confirms partial agonism. Based on published data, the expected intrinsic activity for this compound would be in the range of 0.35 to 0.50.[2]
References
- 1. The atypical dopamine D1 receptor agonist this compound induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Phospholipase C Activity Assay with SKF 83959 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase C (PLC) enzymes are a critical class of intracellular and membrane-associated enzymes that play a pivotal role in cellular signaling. They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and motility. Consequently, PLC is a significant target for drug discovery and development, particularly in areas such as cardiovascular disease and cancer.[1]
SKF 83959 is a benzazepine derivative that has been investigated for its neurological effects.[2][3] While initially reported to be a selective dopamine (B1211576) D1-like receptor agonist that stimulates PLC activity, subsequent studies have presented conflicting evidence, suggesting it may act as a partial agonist at D1 receptors without direct PLC activation.[2][3][4] Some research indicates that this compound can enhance PLC-mediated phosphoinositide hydrolysis in brain tissues.[4] These application notes provide a detailed protocol for assessing the effect of this compound on PLC activity using a colorimetric assay, a common and reliable method for quantifying PLC function.[1][5]
Signaling Pathway
The canonical PLC signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This leads to the activation of a specific PLC isozyme, which then hydrolyzes PIP2. The resulting IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the released calcium, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF83959 exhibits biochemical agonism by stimulating [(35)S]GTP gamma S binding and phosphoinositide hydrolysis in rat and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase C Activity Assay Kit (Colorimetric) (ab273343) | Abcam [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by SKF 83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF 83959 is a benzazepine derivative that has been investigated for its unique pharmacological profile as a dopamine (B1211576) receptor ligand. Initially characterized as a biased agonist of the dopamine D1 receptor that preferentially activates phospholipase C (PLC) signaling over the canonical adenylyl cyclase pathway, more recent studies have presented a more complex mechanism of action.[1][2] In-depth pharmacological characterizations suggest that this compound acts as a partial agonist at the D1 receptor for both adenylyl cyclase and β-arrestin recruitment, with limited to no direct effect on PLC signaling in some experimental systems.[1][2]
Furthermore, evidence suggests that some of the compound's effects may be mediated through D1-D2 receptor heterodimers, leading to calcium-dependent signaling cascades.[3][4] Western blot analysis has been a crucial technique to elucidate the downstream signaling pathways modulated by this compound, including the CaMKII and MAPK/ERK pathways. These application notes provide a summary of reported quantitative data and detailed protocols for performing Western blot analysis to investigate the effects of this compound on key signaling molecules.
Data Presentation: Summary of Quantitative Western Blot Analyses
The following tables summarize the reported effects of this compound on the phosphorylation status of key signaling proteins in different experimental models.
Table 1: Effect of this compound on Phospho-CaMKII and Phospho-CREB Levels in Rat Brain Regions
| Brain Region | Treatment Group | Phospho-CaMKII Levels (Compared to Vehicle) | Phospho-CREB Levels (Compared to Vehicle) | Reference |
| Nucleus Accumbens | FI30 Task + this compound | Decreased | Decreased | [3][4] |
| Dorsal Striatum | DRL10 Task + this compound | Decreased | No Significant Change | [3][4] |
| Nucleus Accumbens | DRL10 Task + this compound | No Significant Change | Increased | [3][4] |
| Hippocampus | FI30 Task + this compound | Not Reported | Decreased | [3][4] |
FI30: Fixed-interval 30-second schedule; DRL10: Differential reinforcement of low-rate response 10-second schedule.
Table 2: Effect of this compound on MAPK Pathway Activation in RGC-5 Cells
| Target Protein | Treatment Condition | Observation | Reference |
| Phospho-ERK | This compound | Activation (Increased Phosphorylation) | [5][6] |
| Phospho-p38 | This compound | Activation (Increased Phosphorylation) | [5][6] |
| Phospho-JNK | This compound | No Significant Effect | [5] |
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging in Cells Treated with SKF 83959
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF 83959 is a benzazepine derivative that has been characterized as an atypical dopamine (B1211576) D1-like receptor agonist.[1][2] Its pharmacological profile is complex and has been a subject of considerable research and debate. Initially, this compound was reported to selectively activate phospholipase C (PLC) and induce intracellular calcium mobilization, a pathway distinct from the canonical adenylyl cyclase activation associated with D1 receptor agonists.[3] This has led to the hypothesis that this compound acts as a biased agonist, potentially at dopamine D1-D2 receptor heteromers, coupling to Gq/11 proteins and triggering the PLC-IP3 signaling cascade.[1][4] This proposed mechanism involves the release of calcium from intracellular stores.
However, a significant body of evidence challenges this view, suggesting that this compound is a partial agonist at D1 receptors and does not directly stimulate PLC-mediated calcium release in several cell systems.[3][5] Some studies have even classified it as a D1 receptor antagonist.[6][7] The observed effects of this compound on intracellular calcium can be highly dependent on the cell type and the specific receptor expression profile.
These application notes provide a comprehensive overview of the use of this compound in calcium imaging experiments. We present the proposed signaling pathway, detailed experimental protocols for assessing changes in intracellular calcium, and a summary of reported quantitative data. Given the controversy surrounding its mechanism, it is crucial for researchers to carefully select their cellular model and include appropriate controls to validate their findings.
Quantitative Data Summary
The following tables summarize the reported concentrations and effects of this compound in in vitro studies. It is important to note the variability in observed responses across different experimental systems.
Table 1: In Vitro Concentrations and Effects of this compound on Intracellular Calcium
| Cell Type | This compound Concentration | Observed Effect on [Ca²⁺]i | Reference |
| D1-D2 HEK cells | 1 µM | Stimulation of intracellular calcium release. | [8] |
| Striatal Neurons | 100 nM | Triggered intracellular Ca²⁺ mobilization. | [4] |
| Spinal Neurons | 30 µM | Induced a rise in cytoplasmic Ca²⁺. | [9] |
| PC12 cells | 0.1 - 10 µM | Antagonized SKF 81297-induced effects, suggesting antagonistic properties. | [2][10] |
| Cells expressing D1 and D2 receptors | Not specified | No stimulation of calcium release; appeared to be an antagonist. | [5] |
| CHO cells expressing human D1 receptors | Up to 10 µM | No D1-mediated effects on PLC signaling. | [3] |
Table 2: Pharmacological Parameters of this compound
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for Ca²⁺ mobilization | 152 nM | Striatal Neurons | [4] |
| Kᵢ for rat D₁ receptor | 1.18 nM | Rat brain | [2][10] |
| Kᵢ for rat D₅ receptor | 7.56 nM | Rat brain | [2][10] |
| Kᵢ for rat D₂ receptor | 920 nM | Rat brain | [2][10] |
| Kᵢ for rat D₃ receptor | 399 nM | Rat brain | [2][10] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound-Induced Calcium Mobilization
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to an increase in intracellular calcium. This pathway is based on the controversial model of D1-D2 receptor heteromer activation.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Calcium Imaging
This diagram outlines the key steps for conducting a calcium imaging experiment to assess the effect of this compound on intracellular calcium levels.
Caption: Experimental workflow for calcium imaging.
Experimental Protocols
This section provides a detailed protocol for measuring intracellular calcium changes in adherent cells treated with this compound using the fluorescent indicator Fluo-4 AM.
Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HEK293 cells co-expressing D1 and D2 receptors, primary striatal neurons).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Fluo-4 AM: Stock solution in anhydrous DMSO (typically 1-5 mM).
-
Pluronic® F-127: 20% (w/v) stock solution in DMSO.
-
Physiological Saline Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, with and without Ca²⁺ and Mg²⁺.
-
Positive Control: A known agonist that elicits a calcium response in the chosen cell line (e.g., ATP, carbachol).
-
Negative Control: Vehicle control (e.g., DMSO at the same final concentration as the this compound solution).
-
Fluorescence Plate Reader or Microscope: Equipped for kinetic reading of fluorescence with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~506 nm).
Protocol
1. Cell Plating: a. The day before the experiment, seed the cells into the black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. b. Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Fluo-4 AM Loading Solution: a. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of the Fluo-4 AM stock solution and the 20% Pluronic® F-127 stock solution.[5] b. Dilute this mixture into the physiological saline buffer (with Ca²⁺ and Mg²⁺) to achieve the final desired Fluo-4 AM concentration (typically 1-5 µM).[5] c. Vortex the solution thoroughly. Prepare this solution fresh and use it within 1-2 hours.
3. Dye Loading: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer once with the physiological saline buffer. c. Add the Fluo-4 AM loading solution to each well (e.g., 100 µL for a 96-well plate). d. Incubate the plate at 37°C for 30-60 minutes in the dark.
4. Washing and De-esterification: a. After incubation, gently aspirate the loading solution. b. Wash the cells twice with warm physiological saline buffer to remove any extracellular dye. c. Add fresh physiological saline buffer to each well and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM.
5. Calcium Imaging: a. Place the assay plate into the fluorescence plate reader or on the stage of a fluorescence microscope. b. Acquire a stable baseline fluorescence reading for 10-20 seconds before adding the compound. c. Prepare serial dilutions of this compound and control compounds in the physiological saline buffer. d. Add the this compound solution, positive control, or vehicle control to the wells. e. Immediately begin kinetic measurement of fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period sufficient to capture the full response (e.g., 2-5 minutes).
6. Data Analysis: a. The change in intracellular calcium is typically expressed as the change in fluorescence intensity (ΔF) normalized to the baseline fluorescence (F₀), i.e., ΔF/F₀. b. Plot the normalized fluorescence intensity over time to visualize the calcium transients. c. For dose-response experiments, calculate the peak fluorescence response for each concentration of this compound and plot against the logarithm of the concentration to determine the EC₅₀ value.
Troubleshooting
-
Low Signal: Increase the Fluo-4 AM concentration or the loading time. Ensure the physiological buffer contains calcium.[5]
-
High Background: Ensure thorough washing after the loading step. Reduce the Fluo-4 AM concentration.[5]
-
No Response to this compound: As noted, the effect of this compound is highly cell-type dependent. Confirm the expression of D1 and D2 receptors in your cell line. Consider using a cell line where a response has been previously reported (e.g., primary striatal neurons). It is also possible that this compound acts as an antagonist in your system; in this case, pre-incubate with this compound before adding a known agonist to assess for inhibition of the calcium response.
-
Cell Detachment: Ensure gentle washing steps. For non-adherent or weakly adherent cells, consider coating the plates with an appropriate substrate.
Conclusion
Calcium imaging is a powerful technique to investigate the complex pharmacology of this compound. The provided protocols and data serve as a guide for researchers to design and execute experiments to probe the effects of this compound on intracellular calcium signaling. Due to the conflicting reports on its mechanism of action, it is imperative to use well-characterized cellular models and appropriate controls to interpret the results accurately. The choice of cell line is critical, as the expression of dopamine receptor subtypes and their potential to form heteromers will likely dictate the cellular response to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SKF 83959 in a Mouse Model of Depression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SKF 83959 is a benzazepine derivative that has demonstrated antidepressant-like effects in various preclinical models of depression.[1][2] It is characterized as an atypical dopamine (B1211576) D1-like receptor agonist, which also exhibits modulatory effects at the sigma-1 receptor.[3][4][5] Notably, its mechanism of action in depression models appears to be distinct from classical antidepressants, primarily involving the potentiation of brain-derived neurotrophic factor (BDNF) signaling in the hippocampus.[1][2][6] Specifically, studies suggest that this compound exerts its effects through the hippocampal dopamine D5 receptor, leading to the activation of the Phospholipase C (PLC)/Inositol trisphosphate (IP3)/Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway, which in turn enhances BDNF expression and signaling.[1][2][6] This unique mechanism makes this compound a valuable tool for investigating novel therapeutic strategies for depression.
These application notes provide detailed protocols for utilizing this compound in the chronic social defeat stress (CSDS) mouse model of depression, a well-validated paradigm with high ethological and predictive validity.
I. Mechanism of Action: Signaling Pathway
The antidepressant-like effects of this compound in the CSDS model are mediated by a specific signaling cascade within the hippocampus. The binding of this compound to the dopamine D5 receptor initiates a downstream signaling pathway that culminates in increased neurogenesis and synaptic plasticity, counteracting the detrimental effects of chronic stress.
Caption: Signaling pathway of this compound's antidepressant-like effects.
II. Experimental Protocols
A. Drug Preparation
Materials:
-
This compound hydrobromide
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (27-gauge)
Protocol:
-
Calculate the required amount of this compound hydrobromide based on the desired dose (e.g., 0.5 or 1 mg/kg) and the number and weight of the mice.
-
Dissolve the this compound hydrobromide in sterile 0.9% saline to the final desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Prepare fresh on each day of administration.
-
Administer via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
B. Chronic Social Defeat Stress (CSDS) Paradigm
This protocol is adapted from established CSDS procedures.[7][8][9]
Animals:
-
Experimental mice: Male C57BL/6J mice (8-10 weeks old)
-
Aggressor mice: Male CD-1 (or other suitable aggressive strain) mice, singly housed.
Experimental Workflow:
Caption: Experimental workflow for CSDS and subsequent analyses.
Protocol:
-
Aggressor Screening: Screen CD-1 mice for aggressive behavior by introducing a C57BL/6J mouse into their home cage for 3 minutes on 3 consecutive days. Select aggressors that consistently attack the intruder within 60 seconds.
-
Social Defeat: For 10 consecutive days, place a C57BL/6J mouse in the home cage of an unfamiliar aggressive CD-1 mouse for 5-10 minutes, allowing for physical interaction and defeat.
-
Sensory Stress: After the physical defeat, house the C57BL/6J mouse in the same cage as the aggressor but separated by a perforated Plexiglas divider for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory, auditory) stress.
-
Daily Rotation: Each day, expose the C57BL/6J mouse to a new, unfamiliar CD-1 aggressor to prevent habituation.
-
Control Group: House control mice in pairs in the same type of divided cages and handle them daily, without any exposure to an aggressor.
-
Treatment: Following the 10-day defeat period, administer this compound (0.5 or 1 mg/kg, i.p.) or vehicle daily for 14 days.[10]
-
Behavioral Testing: Conduct behavioral tests 24 hours after the final drug administration.
C. Behavioral Assessments
1. Social Interaction Test:
-
Apparatus: An open-field arena (e.g., 40 x 40 cm) with a wire-mesh enclosure (10 cm diameter) placed at one end.
-
Procedure:
-
Session 1 (No Target): Place the experimental mouse in the arena for 2.5 minutes with the enclosure empty. Record the time spent in the "interaction zone" (a defined area around the enclosure).
-
Session 2 (Target Present): After a brief inter-trial interval, return the mouse to the arena for another 2.5 minutes, this time with an unfamiliar CD-1 aggressor inside the enclosure. Record the time spent in the interaction zone.
-
-
Data Analysis: Calculate the social interaction ratio as (time in interaction zone with target) / (time in interaction zone without target). A ratio less than 1 is indicative of social avoidance.
2. Sucrose Preference Test (SPT):
-
Purpose: To assess anhedonia, a core symptom of depression.
-
Procedure:
-
Habituation: For 48 hours, habituate mice to two drinking bottles, both containing 1% sucrose solution.
-
Baseline: For the next 24 hours, provide one bottle with 1% sucrose solution and one with plain water. Record the consumption from each bottle.
-
Testing: Following the CSDS and treatment period, repeat the 24-hour two-bottle choice test.
-
-
Data Analysis: Calculate sucrose preference as (sucrose solution consumed / total liquid consumed) x 100%. A decrease in sucrose preference indicates anhedonic-like behavior.[1][6][11]
3. Forced Swim Test (FST):
-
Apparatus: A transparent cylindrical container (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the water for a 6-minute session.
-
Record the entire session with a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.[12][13][14][15]
-
-
Data Analysis: A decrease in immobility time is indicative of an antidepressant-like effect.
4. Tail Suspension Test (TST):
-
Apparatus: A suspension box that allows the mouse to hang by its tail, preventing it from touching any surfaces.
-
Procedure:
-
Data Analysis: A reduction in immobility time suggests an antidepressant-like effect.
III. Molecular Analyses of Hippocampal Tissue
A. Tissue Collection and Preparation
-
Following behavioral testing, euthanize mice by cervical dislocation or other approved methods.
-
Rapidly dissect the hippocampus on an ice-cold surface.
-
For Western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
For immunohistochemistry, perfuse the animals with 4% paraformaldehyde (PFA) before brain extraction.
B. Western Blotting
Protocol:
-
Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Suggested antibodies:
-
Rabbit anti-BDNF
-
Rabbit anti-TrkB
-
Rabbit anti-phospho-CaMKIIα
-
Rabbit anti-CaMKIIα
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band densities and normalize to the loading control.
C. Immunohistochemistry for Neurogenesis
Protocol:
-
Post-fix PFA-perfused brains overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm) of the hippocampus using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and permeabilize the sections.
-
Incubate with a primary antibody against Doublecortin (DCX), a marker for immature neurons, overnight at 4°C.[20][21][22][23]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a DAPI-containing mounting medium.
-
Capture images of the dentate gyrus using a fluorescence or confocal microscope.
-
Quantify the number of DCX-positive cells. An increase in DCX-positive cells indicates enhanced neurogenesis.
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups (e.g., Control + Vehicle, CSDS + Vehicle, CSDS + this compound 0.5 mg/kg, CSDS + this compound 1 mg/kg).
Table 1: Behavioral Outcomes
| Group | Social Interaction Ratio | Sucrose Preference (%) | FST Immobility (s) | TST Immobility (s) |
| Control + Vehicle | ||||
| CSDS + Vehicle | ||||
| CSDS + this compound (0.5 mg/kg) | ||||
| CSDS + this compound (1 mg/kg) |
Table 2: Molecular Outcomes in the Hippocampus
| Group | Relative BDNF Protein Level | Relative p-CaMKIIα/CaMKIIα Ratio | Number of DCX+ Cells |
| Control + Vehicle | |||
| CSDS + Vehicle | |||
| CSDS + this compound (0.5 mg/kg) | |||
| CSDS + this compound (1 mg/kg) |
References
- 1. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.6. Immunohistochemistry [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing Depression in Mice: a Chronic Social Defeat Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic social defeat stress impairs goal-directed behavior through dysregulation of ventral hippocampal activity in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. conductscience.com [conductscience.com]
- 15. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Immature Doublecortin-Positive Hippocampal Neurons Are Important for Learning But Not for Remembering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Time Course of Postnatal Distribution of Doublecortin Immunoreactive Developing/Maturing Neurons in the Somatosensory Cortex and Hippocampal CA1 Region of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation in Microglial Cells using SKF-83959
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, predominantly mediated by activated microglial cells, is a critical component in the pathogenesis of various neurodegenerative diseases. SKF-83959, a benzazepine derivative, has emerged as a valuable pharmacological tool for investigating neuroinflammatory processes. Initially characterized as a dopamine (B1211576) D1-like receptor partial agonist, its mechanism of action is complex, involving the modulation of D1-D2 receptor heteromers and allosteric regulation of the sigma-1 receptor.[1][2][3][4] This multifaceted activity makes SKF-83959 a potent inhibitor of microglial activation and subsequent pro-inflammatory responses.[5]
These application notes provide a comprehensive guide for utilizing SKF-83959 to study neuroinflammation in microglial cell cultures. Detailed protocols for inducing and assessing neuroinflammation, along with data on the efficacy of SKF-83959 in mitigating these effects, are presented.
Mechanism of Action
SKF-83959 exerts its anti-neuroinflammatory effects through at least two key signaling pathways:
-
Dopamine D1-D2 Receptor Heteromer Pathway: SKF-83959 acts as an agonist at the D1-D2 dopamine receptor heteromer, which is coupled to Gq/11 proteins.[2][3] This activation stimulates Phospholipase C (PLC), leading to downstream signaling cascades that can influence cellular responses.[6][7]
-
Sigma-1 Receptor Allosteric Modulation: SKF-83959 is a potent allosteric modulator of the sigma-1 receptor.[4][5][8] This interaction is crucial for its anti-inflammatory properties in microglia, as it enhances the activity of endogenous anti-inflammatory molecules like dehydroepiandrosterone (B1670201) (DHEA) and inhibits the production of pro-inflammatory mediators.[5] This pathway has been shown to suppress the expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[5]
Downstream of these primary targets, SKF-83959 has been shown to inhibit the calcineurin/glycogen (B147801) synthase kinase-3β (GSK-3β) pathway and modulate the activity of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[9][10][11]
Data Presentation
Table 1: In Vitro Efficacy of SKF-83959 in Microglial Cells
| Parameter | Cell Line | Stimulant | SKF-83959 Concentration | Effect | Reference |
| TNF-α Release | BV2 microglia | LPS | 1-10 µM | Significant suppression | [5] |
| IL-1β Release | BV2 microglia | LPS | 1-10 µM | Significant suppression | [5] |
| iNOS Expression | BV2 microglia | LPS | 1-10 µM | Significant suppression | [5] |
| Reactive Oxygen Species (ROS) | BV2 microglia | LPS | 1-10 µM | Inhibition of generation | [5] |
| Cell Viability | Rat Cortical Cells | H₂O₂ | 0.1-30 µM | Dose-dependent improvement | [9] |
| GSK-3β Activation | Rat Cortical Cells | H₂O₂ | 0.1-30 µM | Significant inhibition | [9] |
| ERK Phosphorylation | RGC-5 Cells | H₂O₂ | 30 µM | Preservation of p-ERK levels | [11] |
| p38 Phosphorylation | RGC-5 Cells | H₂O₂ | 30 µM | Preservation of p-p38 levels | [11] |
Experimental Protocols
Protocol 1: Induction of Neuroinflammation in BV2 Microglial Cells and Treatment with SKF-83959
This protocol describes the induction of an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS) and subsequent treatment with SKF-83959.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli (0.5 µg/ml working solution)[12]
-
SKF-83959 (various concentrations, e.g., 1, 5, 10 µM)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV2 cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with desired concentrations of SKF-83959 for 1-2 hours before inducing inflammation.[13]
-
Inflammation Induction: Stimulate the cells with LPS (0.5 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours).[12][13] Include a vehicle control group (no LPS, no SKF-83959) and an LPS-only group.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA).
-
Cell Lysate: Lyse the cells for protein extraction (Western Blot) or RNA extraction (RT-qPCR).
-
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA
Materials:
-
Collected cell culture supernatants
-
Mouse TNF-α and IL-1β ELISA kits
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, add standards and collected supernatants to the antibody-pre-coated wells.
-
Incubate and wash the wells.
-
Add the detection antibody, followed by the enzyme conjugate and substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-1β in the samples based on the standard curve.[12][14][15][16][17][18]
Protocol 3: Western Blot for iNOS Expression
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.[19][20][21][22][23]
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
BV2 cells cultured in a 24-well plate or on coverslips
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Fluorescence microscope or microplate reader
Procedure:
-
After the experimental treatment (as in Protocol 1), wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in the dark at 37°C for 30 minutes.[1][2]
-
Wash the cells with PBS to remove excess probe.
-
Imaging: Capture fluorescence images using a fluorescence microscope.
-
Quantification: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or quantify the intensity from the captured images using software like ImageJ.[1][24]
Visualizations
Caption: Signaling pathways of SKF-83959 in microglial cells.
Caption: Experimental workflow for studying SKF-83959 effects.
References
- 1. 2.8. Measurement of Intracellular ROS Production in BV2 Microglia [bio-protocol.org]
- 2. 2.6. Intracellular ROS measurement [bio-protocol.org]
- 3. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of sigma-1 receptors by SKF83959 inhibits microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cerebral inducible nitric oxide synthase protein expression in microglia, astrocytes and neurons in Trypanosoma brucei brucei-infected rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo SKF 83959 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for long-term in vivo studies involving SKF 83959, a compound with complex pharmacology at dopamine (B1211576) receptors. The following protocols and data are intended to facilitate research into its therapeutic potential and underlying mechanisms of action.
Introduction to this compound
This compound is a benzazepine derivative that has been characterized as a dopamine D1-like receptor partial agonist.[1][2][3] Its pharmacological profile is intricate, as it is also reported to function as an antagonist at D1 receptors coupled to adenylyl cyclase in certain contexts.[4][5] A significant aspect of this compound's mechanism of action is its ability to specifically activate heteromeric D1-D2 dopamine receptor signaling complexes, which are coupled to Gq/11, leading to intracellular calcium release.[6] This unique property has made it a valuable tool for investigating the roles of D1-D2 receptor interactions in various physiological and pathological processes. Research suggests its potential in models of Parkinson's disease and cognitive dysfunction.[2][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Receptor Binding Affinities (Ki values in nM)
| Receptor | Rat D1 | Rat D5 | Rat D2 | Rat D3 |
| Ki (nM) | 1.18 | 7.56 | 920 | 399 |
Data compiled from R&D Systems and MedchemExpress.[1][2][3]
Table 2: In Vivo Effective Doses and Observed Effects
| Animal Model | Dose Range (mg/kg) | Administration Route | Duration | Key Behavioral/Neurological Effects | Reference |
| Rhesus Monkeys (MPTP-treated) | 0.5 - 1.0 | N/A | 18 days | Increased goal-directed limb movements, stable therapeutic effect. | [7] |
| Mice | 0.5 - 1.0 | Intraperitoneal (i.p.) | Acute | Reversal of scopolamine-induced cognitive impairments. | [2][3] |
| Rats | 0.01 - 1.0 | Intraperitoneal (i.p.) | Acute | Dose-dependent disruption of operant behaviors (FI30 and DRL10 schedules). | [9][10][11] |
| Rats (MAM model) | 0.4 | N/A | Repeated | Increased hippocampal and prefrontal cortical neuronal network activity. | [12] |
| Rats (6-OHDA lesioned) | N/A | N/A | Acute | Induces strong behavioral rotation and potentiated Fos expression. | [13] |
Experimental Protocols
Drug Preparation
Materials:
-
This compound hydrobromide powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Protocol:
-
Solubilization: this compound hydrobromide is soluble in DMSO up to 50 mM.[1] For in vivo use, a common vehicle is a solution of 10% ethanol in sterile saline.[9]
-
Vehicle Preparation: Prepare a sterile solution of 10% ethanol in 0.9% saline.
-
Drug Solution Preparation:
-
Calculate the required amount of this compound hydrobromide based on the desired final concentration and injection volume (typically 1 mL/kg body weight).[9]
-
Weigh the this compound hydrobromide powder accurately.
-
For a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the 10% ethanol vehicle.
-
Vortex thoroughly until the compound is completely dissolved. If initial solubilization is difficult, a small amount of DMSO can be used, followed by dilution with the saline/ethanol vehicle. Ensure the final DMSO concentration is minimal and consistent across all experimental groups, including the vehicle control.
-
-
Final Preparation: Adjust the pH of the final solution to physiological range (7.2-7.4) if necessary. Filter-sterilize the solution using a 0.22 µm syringe filter before administration.
Long-Term In Vivo Administration
Animal Models:
-
Adult male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
Adult male C57BL/6 mice (20-25g at the start of the experiment).
-
Non-human primates (e.g., Rhesus monkeys) for more complex behavioral studies.
Administration Protocol (Example for Rats):
-
Acclimation: Acclimate animals to the housing facility for at least one week before the start of the experiment.
-
Handling: Handle the animals daily for several days prior to the first injection to minimize stress-induced responses.
-
Dosing Regimen:
-
For chronic studies, administer this compound or vehicle once daily via intraperitoneal (i.p.) injection.
-
A typical dose range for long-term studies would be 0.1 - 1.0 mg/kg.
-
The duration of treatment can range from 14 to 28 days, or longer, depending on the research question.
-
-
Injection Procedure:
-
Gently restrain the animal.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the solution slowly.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
-
Control Group: An essential control group should receive vehicle injections following the same schedule and volume as the this compound-treated group.
Behavioral Assessment
A battery of behavioral tests can be employed to assess the long-term effects of this compound.
3.3.1. Locomotor Activity:
-
Apparatus: Open field arena equipped with automated photobeam tracking.
-
Procedure: Place the animal in the center of the arena and record its activity for 30-60 minutes. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery.
3.3.2. Cognitive Function:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze or T-Maze: To evaluate spatial working memory.
-
Passive Avoidance Test: To measure fear-motivated learning and memory.[2][3]
3.3.3. Motor Function (in Parkinson's models):
-
Cylinder Test: To assess forelimb asymmetry.
-
Rotational Behavior: In unilaterally lesioned animals (e.g., 6-OHDA model), measure drug-induced rotations.[13]
Post-Mortem Molecular Analysis
1. Tissue Collection:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus) on an ice-cold surface.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
2. Western Blotting:
-
Objective: To quantify changes in protein expression and phosphorylation levels of key signaling molecules.
-
Target Proteins:
-
Procedure:
-
Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using chemiluminescence and quantify using densitometry software.
-
3. Immunohistochemistry:
-
Objective: To visualize the cellular localization of protein expression changes.
-
Target Proteins: Fos, as a marker of neuronal activation.[13]
-
Procedure:
-
Perfuse animals with paraformaldehyde.
-
Cryosection the brain.
-
Perform antigen retrieval and block non-specific binding.
-
Incubate sections with primary antibodies against the target protein.
-
Use fluorescently labeled secondary antibodies for visualization with a confocal microscope.
-
Mandatory Visualizations
Caption: this compound signaling via the D1-D2 heterodimer.
Caption: Experimental workflow for long-term this compound in vivo studies.
References
- 1. This compound hydrobromide | Dopamine D1 and D5 Receptor Agonists: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Sub-chronic administration of the dopamine D(1) antagonist this compound in bilaterally MPTP-treated rhesus monkeys: stable therapeutic effects and wearing-off dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The atypical dopamine D1 receptor agonist this compound induces striatal Fos expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SKF 83959 solubility issues and best solvent for in vivo use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF 83959. The information is designed to address common challenges, with a focus on solubility issues and solvent selection for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound hydrobromide in aqueous buffers (e.g., saline, PBS). | This compound hydrobromide has limited aqueous solubility. | 1. Use a co-solvent: For in vivo preparations, a vehicle containing a small percentage of a biocompatible organic solvent can be used. A published study successfully used a vehicle of 10% ethanol (B145695). 2. Gentle warming and sonication: These methods can aid in the dissolution of the compound in both organic and aqueous-based solvents. 3. pH adjustment: The solubility of amine-containing compounds like this compound can be pH-dependent. While specific data for this compound is not readily available, experimenting with slight acidification of the buffer may improve solubility. However, ensure the final pH is suitable for the experimental model. |
| Precipitation of the compound after dilution of a stock solution. | The concentration of the compound in the final solution exceeds its solubility in the diluent. | 1. Lower the final concentration: If possible, adjust the experimental design to use a lower final concentration of this compound. 2. Increase the proportion of co-solvent: If using a co-solvent, a slight increase in its percentage in the final solution may prevent precipitation. However, be mindful of potential vehicle effects in your experiment. 3. Prepare fresh dilutions: Avoid storing highly diluted aqueous solutions for extended periods, as precipitation can occur over time. |
| Inconsistent results in in vivo experiments. | This could be due to incomplete dissolution or precipitation of the compound in the vehicle, leading to inaccurate dosing. | 1. Visually inspect the solution: Before each administration, ensure the solution is clear and free of any visible precipitate. 2. Prepare fresh formulations: Formulate the dosing solution fresh for each experiment to ensure consistency and avoid potential degradation or precipitation. 3. Validate the formulation method: If possible, perform a pilot study to confirm the stability and homogeneity of your this compound formulation under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best form of this compound to use for experiments?
A1: The hydrobromide salt of this compound is generally recommended for research purposes.[1] Salt forms of compounds typically exhibit enhanced water solubility and stability compared to their freebase forms.[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound hydrobromide?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective solvents. The solubility of this compound hydrobromide in both DMSO and DMF is approximately 20 mg/mL. It is important to note that ultrasonic and gentle warming may be necessary to achieve complete dissolution.
Q3: What is the best solvent for in vivo administration of this compound?
A3: For in vivo studies, particularly for intraperitoneal (i.p.) injections, a vehicle containing a co-solvent is often necessary due to the limited aqueous solubility of this compound hydrobromide. A published study has reported the successful use of a vehicle containing 10% ethanol. The remaining 90% of the vehicle is typically an aqueous solution such as sterile saline or water for injection. It is crucial to prepare this formulation fresh and ensure the compound is fully dissolved before administration.
Q4: What is the aqueous solubility of this compound hydrobromide?
A4: While the hydrobromide salt form is known to have better water solubility than the freebase, specific quantitative data for the aqueous solubility of this compound hydrobromide (e.g., in mg/mL) is not consistently reported in publicly available resources. Therefore, it is recommended to empirically determine the solubility in your specific aqueous buffer if a high concentration is required without the use of co-solvents.
Q5: How should I store this compound and its solutions?
A5: Solid this compound hydrobromide should be stored according to the manufacturer's recommendations, typically at -20°C in a dry, dark environment. Stock solutions in organic solvents like DMSO or DMF should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions for in vivo use should be prepared fresh before each experiment.
Data Presentation
Table 1: Solubility of this compound Hydrobromide
| Solvent | Concentration | Conditions | Use Case |
| DMSO | 20 mg/mL (~50.16 mM) | Requires sonication and warming | In vitro stock solutions |
| DMF | 20 mg/mL (~50.16 mM) | Requires sonication and warming | In vitro stock solutions |
| 10% Ethanol in aqueous buffer | Not specified, but used for doses of 0.5 and 1 mg/kg | N/A | In vivo administration (i.p.) |
| Water / Saline | Not quantitatively determined | N/A | Diluent for in vivo use (with co-solvent) |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound hydrobromide (Molecular Weight: 398.72 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrobromide. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.987 mg.
-
Add the appropriate volume of DMSO to the this compound hydrobromide.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Hydrobromide for In Vivo Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound hydrobromide
-
100% Ethanol (ACS grade or higher)
-
Sterile saline (0.9% NaCl) or Water for Injection
-
Sterile tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the total volume of dosing solution needed based on the number of animals, their weights, and the injection volume (e.g., 10 mL/kg).
-
Calculate the total mass of this compound hydrobromide required for the desired dose (e.g., 1 mg/kg).
-
Prepare the vehicle by mixing 1 part 100% ethanol with 9 parts sterile saline (e.g., for 10 mL of vehicle, mix 1 mL of ethanol with 9 mL of saline).
-
Weigh the calculated amount of this compound hydrobromide.
-
First, dissolve the this compound hydrobromide in the ethanol portion of the vehicle. This can be done by adding the ethanol directly to the weighed compound and vortexing.
-
Once dissolved in ethanol, add the saline portion of the vehicle to reach the final volume.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution to ensure it is clear before drawing it into the syringe for injection.
-
This solution should be prepared fresh on the day of the experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound for in vivo use.
Caption: Decision pathway for selecting a solvent for this compound.
References
Improving the stability of SKF 83959 stock solutions
Welcome to the technical support center for SKF 83959. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and storage of this compound stock solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound hydrobromide stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Some suppliers also indicate that Dimethylformamide (DMF) can be used.[1] For optimal results, it is advisable to use a newly opened bottle of anhydrous DMSO to minimize water content, which can affect compound stability.[1]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound hydrobromide is soluble in DMSO up to 50 mM. However, for practical use and to ensure complete dissolution, preparing stock solutions at a slightly lower concentration, such as 10 mM or 20 mg/mL, is common practice.[1][3]
Q3: How should solid this compound be stored?
A3: Solid this compound hydrobromide should be stored at room temperature. For long-term storage, keeping it in a dry and dark place is recommended to maintain its stability.[2]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO should be stored frozen to ensure stability. Recommendations vary slightly between suppliers, but a general guideline is to store aliquots at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q5: Is there a difference in stability between this compound hydrobromide and its free base form?
A5: Yes, the salt form, this compound hydrobromide, generally exhibits enhanced water solubility and stability compared to the free base form.[3] For most experimental purposes, using the hydrobromide salt is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | 1. The concentration is too high, exceeding the solubility limit at the storage temperature. 2. The stock solution has undergone multiple freeze-thaw cycles. 3. Absorption of water into the DMSO solvent. | 1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a lower concentration. 2. Always aliquot the stock solution into single-use vials after preparation to avoid repeated freezing and thawing.[1] 3. Use fresh, anhydrous DMSO for stock solution preparation.[1] |
| Reduced or inconsistent biological activity in experiments | 1. Degradation of this compound in the stock solution due to improper storage. 2. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from solid compound. Ensure proper storage at -20°C or -80°C in single-use aliquots.[1] 2. Verify the calculations used for preparing the stock solution, accounting for the molecular weight of the specific form of the compound (hydrobromide salt). Use a calibrated balance for weighing the solid compound. |
| Difficulty dissolving solid this compound | 1. Insufficient solvent volume for the amount of solid. 2. The quality of the solvent may be poor. | 1. Ensure you are using the correct volume of solvent to achieve a concentration within the known solubility limits (e.g., up to 50 mM in DMSO). 2. Use high-purity, anhydrous DMSO. Gentle warming and ultrasonication can aid in dissolution.[1] |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | Up to 50 mM | DMSO | |
| 20 mg/mL | DMSO | [1] | |
| 20 mg/mL | DMF | [1] | |
| Short-term Stock Solution Storage | 1 month | DMSO | [1] |
| Long-term Stock Solution Storage | 6 months | DMSO | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrobromide (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of solid this compound hydrobromide to equilibrate to room temperature before opening.
-
Weigh the desired amount of solid this compound hydrobromide in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.987 mg (Molecular Weight of HBr salt is 398.73 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief ultrasonication may be used to aid dissolution if necessary.[1]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Visualizations
This compound Signaling Pathway
Caption: A simplified diagram of the debated signaling pathways of this compound.
Troubleshooting Workflow for this compound Stock Solution Stability
Caption: A workflow for troubleshooting issues with this compound stock solutions.
References
Technical Support Center: SKF 83959 Behavioral Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral side effects of SKF 83959 in rats. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are the effects of this compound on locomotor activity in rats inconsistent across studies?
A1: The effects of this compound on locomotor activity in rats are highly dependent on the experimental paradigm and dosage. While some studies report no significant effect on spontaneous locomotor activity, others have observed increased locomotion under specific conditions. This variability can be attributed to several factors:
-
Partial Agonism: this compound is a partial agonist at the D1 dopamine (B1211576) receptor. The expression of locomotor activity can depend on the baseline level of dopaminergic tone in the specific brain regions being studied.
-
Antagonist-like Properties: In some contexts, this compound can act as a D1 antagonist, particularly at receptors coupled to adenylyl cyclase. For instance, it has been shown to counteract the locomotor-stimulating effects of the D1 agonist SKF 81297.
-
Off-Target Effects: this compound also interacts with other receptor systems, including sigma-1 receptors and α2-adrenoceptors, which can modulate motor activity.
Q2: We observed a significant disruption in our rats' performance on a learned operant task after administering this compound. Is this a known effect?
A2: Yes, this is a well-documented effect. This compound has been shown to dose-dependently disrupt the performance of rats in various operant conditioning tasks, such as fixed-interval (FI) and differential reinforcement of low-rate (DRL) schedules. The disruption is often characterized by a decrease in response rates. Interestingly, these effects on operant behavior can occur at doses that do not significantly alter general locomotor activity, suggesting a specific impact on the cognitive or motivational processes underlying the learned behavior rather than a general motor impairment.
Q3: Our lab is seeing grooming and oral movements in rats treated with this compound, which is typically associated with D1 receptor agonists. However, we understand this compound can also act as a D1 antagonist. How can this be explained?
A3: This paradoxical effect is a key feature of this compound's pharmacology. The induction of grooming, vertical jaw movements, and other behaviors characteristic of D1 receptor activation has been reported, particularly in rats with unilateral 6-hydroxydopamine lesions. This has led to the hypothesis that this compound may act on a specific subtype of D1-like receptor that is not linked to adenylyl cyclase. Another prominent theory is that this compound preferentially activates D1-D2 dopamine receptor heterodimers, which are coupled to a different signaling pathway (Gq/11 and phospholipase C) than canonical D1 receptors (Gs/olf and adenylyl cyclase).
Q4: The behavioral effects of this compound in our experiments seem to be highly task-dependent. Why is this?
A4: The task-dependent nature of this compound's effects is a critical consideration for experimental design. For example, the drug has been shown to be more potent in affecting behavior on a fixed-interval 30-second (FI30) schedule compared to a differential reinforcement of low-rate 10-second (DRL10) schedule. This suggests that the neural circuits and signaling pathways modulated by this compound are differentially engaged depending on the cognitive and motor demands of the task. The drug's complex pharmacology, including its partial agonism and interaction with multiple receptor systems, likely contributes to this phenomenon.
Troubleshooting Guides
Issue: High variability in behavioral responses to this compound between individual rats.
| Potential Cause | Troubleshooting Step |
| Baseline Dopaminergic Tone | Consider acclimatizing animals to the testing environment to stabilize baseline dopamine levels. If feasible, measure baseline behavioral parameters before drug administration to use as a covariate in the analysis. |
| Genetic Differences | Ensure that all experimental animals are from the same strain and supplier to minimize genetic variability. |
| Handling Stress | Implement a consistent and gentle handling procedure to reduce stress-induced fluctuations in neurochemistry. |
| D1-D2 Heteromer Expression | Be aware that the expression of D1-D2 receptor heterodimers, a key target of this compound, may vary with age and brain region. Consider these factors when interpreting results. |
Issue: Results with this compound are not aligning with the expected outcomes for a typical D1 agonist.
| Potential Cause | Troubleshooting Step |
| Atypical Pharmacology | Re-evaluate your experimental hypothesis in the context of this compound's known atypical pharmacology. It is not a "clean" D1 agonist. |
| Signaling Pathway Bias | Consider that this compound may be preferentially activating specific downstream signaling pathways (e.g., PLC via D1-D2 heteromers) over others (e.g., adenylyl cyclase). Assaying markers of these different pathways (e.g., p-CaMKII) could provide additional insights. |
| Off-Target Effects | To investigate the potential contribution of off-target effects, consider co-administration of selective antagonists for other receptors this compound is known to bind to, such as the sigma-1 receptor. |
| Metabolites | Be aware that metabolites of this compound may also have pharmacological activity and could contribute to the overall in vivo effects. |
Quantitative Data Summary
Table 1: Effects of this compound on Operant Behavior in Rats
| Task | Dose (mg/kg) | Total Responses | Reinforced Responses | Post-Reinforcement Pause (s) | Reference |
| FI30 | 0.1 | Significant Decrease | - | Significant Increase | |
| 1.0 | Significant Decrease | Significant Decrease | Significant Increase | ||
| DRL10 | 1.0 | Significant Decrease | - | - |
This table summarizes the qualitative effects reported in the cited literature. For specific quantitative values, please refer to the original publications.
Experimental Protocols
Protocol 1: Evaluation of this compound on Schedule-Controlled Behavior
This protocol is based on the methodology described by Liu et al. (2021).
-
Subjects: Male Wistar rats, weighing 250-300g at the start of the experiment.
-
Apparatus: Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a house light.
-
Training:
-
Rats are food-deprived to 85-90% of their free-feeding body weight.
-
Rats are trained to press a lever for food reinforcement on either a fixed-interval 30-second (FI30) or a differential reinforcement of low-rate 10-second (DRL10) schedule.
-
Training continues until a stable baseline of performance is achieved.
-
-
Drug Administration:
-
This compound is dissolved in saline.
-
Doses (e.g., 0, 0.01, 0.1, and 1.0 mg/kg) are administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
A within-subject, counterbalanced design is used, where each rat receives each dose on different test days.
-
-
Behavioral Testing:
-
Behavioral sessions are conducted for a fixed duration (e.g., 30 minutes) following drug administration.
-
Key dependent variables include the total number of responses, the number of reinforced responses, and the post-reinforcement pause.
-
Signaling Pathways and Experimental Workflows
Troubleshooting inconsistent results in SKF 83959 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving SKF 83959. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent or contradictory to the literature?
Inconsistent results with this compound are common and stem from a significant controversy in the scientific literature regarding its mechanism of action. Initially, it was described as a biased agonist for the dopamine (B1211576) D1 receptor, preferentially activating the Gq protein and phospholipase C (PLC) pathway. However, more recent and rigorous studies have demonstrated that this compound is a partial agonist of the D1 receptor, acting through the canonical Gs protein/adenylyl cyclase (cAMP) and β-arrestin signaling pathways.[1][2] The originally reported PLC activation is now largely considered to be an off-target effect seen at high concentrations.[1]
Q2: Is this compound a biased agonist that activates the PLC pathway?
Current evidence strongly suggests that at pharmacologically relevant concentrations (i.e., in the nanomolar range corresponding to its D1 receptor affinity), this compound does not activate PLC through the D1 receptor.[1][2] Reports of PLC activation often used micromolar concentrations, which can lead to numerous off-target effects.[1] Therefore, hypotheses based on the idea of this compound as a D1-Gq biased agonist should be reconsidered.[2]
Q3: What is the currently accepted mechanism of action for this compound?
This compound is best described as a partial agonist at the dopamine D1-like receptors (D1 and D5).[1][3] This means it weakly stimulates the same downstream pathways as the endogenous ligand, dopamine. Its activity has been demonstrated for both Gs/cAMP pathway activation and β-arrestin recruitment.[1][4] Because it is a partial agonist, it can also act as an antagonist by competing with and blocking the effects of full agonists (like dopamine or the tool compound SKF 82958).[4][5]
Q4: What concentration of this compound should I use in my experiments?
The concentration should be guided by its binding affinity for the D1 receptor, which is in the low nanomolar range.[3][6] It is crucial to perform a dose-response curve for your specific assay and cell system. Using concentrations in the high micromolar range (e.g., >10 µM) should be avoided as this is where off-target effects are likely to occur.[1][7]
Q5: What are the known off-target effects of this compound?
At higher concentrations, this compound has been shown to interact with other receptors, including:
-
Dopamine D2 receptors (micromolar affinity)[1]
-
α2-adrenoceptors[7]
-
Sigma-1 receptors, where it acts as a potent allosteric modulator[3][6] These off-target interactions can contribute to experimental variability and should be controlled for.
Troubleshooting Guides
Problem: I am not observing PLC activation or calcium mobilization with this compound.
-
Possible Cause 1: Your experimental hypothesis is based on the outdated model of this compound as a D1-Gq biased agonist. At appropriate concentrations, it does not activate this pathway via the D1 receptor.[1]
-
Solution 1: Shift your focus to measuring the canonical D1 receptor signaling pathways. Use a cAMP accumulation assay or a β-arrestin recruitment assay to characterize the effects of this compound.
-
Possible Cause 2: Your experimental system (e.g., cell line) may not express the necessary signaling components for the specific effect you are investigating, such as D1-D2 heterodimers which have been proposed to mediate some calcium responses.[8]
-
Solution 2: Confirm the expression of all relevant receptors (e.g., D1, D2) in your system. If studying D1-D2 heterodimer effects, you will need a system where their co-expression and interaction are confirmed.
Problem: this compound is acting as an antagonist in my assay.
-
Possible Cause: This is an expected behavior of a partial agonist in the presence of a full agonist. This compound is likely competing with a full agonist (e.g., dopamine in your media serum, or a co-applied compound) at the D1 receptor.[4][5][7]
-
Solution: Test the effect of this compound alone and in combination with a full D1 agonist. This will allow you to characterize both its partial agonist and antagonist properties. Ensure your assay buffer or media does not contain endogenous dopamine.
Problem: My in vivo results are difficult to interpret or do not match my in vitro data.
-
Possible Cause 1: The N-demethylated metabolite of this compound is also pharmacologically active and may contribute to the overall in vivo effect.[1][2]
-
Solution 1: Be aware of this confound when interpreting data. If possible, test the metabolite in your in vitro assays to understand its contribution.
-
Possible Cause 2: The behavioral or systemic effects observed in vivo may be a composite of its partial agonism at D1 receptors, antagonism of other dopamine ligands, and its off-target effects (e.g., at α2-adrenoceptors or sigma-1 receptors).[3][7]
-
Solution 2: In your in vivo experiments, include pre-treatment with selective antagonists for potential off-targets (e.g., an α2 antagonist) in addition to a D1 antagonist (e.g., SCH 23390) to dissect the pharmacology at play.
Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [3][6] |
| Dopamine D5 | Rat | 7.56 | [3][6] |
| Dopamine D2 | Rat | 920 | [3][6] |
| Dopamine D3 | Rat | 399 | [3][6] |
| α2-adrenoceptor | Primate | pKi = 6.41 (~39 nM) | [7] |
Table 2: Functional Activity of this compound at the D1 Receptor
| Assay | Cell System | Intrinsic Activity (Emax) | Reference |
| cAMP Accumulation | CHO cells (human D1) | ~35% (vs. Dopamine) | [1] |
| cAMP Accumulation | HEK-293 cells (human D1) | ~50% (vs. Dopamine) | [1] |
| β-arrestin Recruitment | - | Partial Agonist | [1] |
| β-arrestin Recruitment | - | Fails to activate | [4] |
Note: The conflicting findings on β-arrestin recruitment highlight the complexity and system-dependent nature of results with this compound.
Experimental Protocols & Workflows
Diagram 1: Troubleshooting Workflow for Inconsistent this compound Results
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of SKF 83959 to consider in experimental design
This technical support center provides researchers, scientists, and drug development professionals with essential information to consider when designing experiments involving SKF 83959. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise due to the compound's complex pharmacology and off-target effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective Dopamine (B1211576) D1 receptor agonist?
While often described as a Dopamine D1-like receptor agonist, this compound exhibits a more complex pharmacological profile. It is more accurately characterized as a partial agonist at D1-like receptors.[1][2][3] Its affinity extends to other dopamine receptor subtypes and even non-dopaminergic targets. Therefore, assuming high selectivity for the D1 receptor can lead to misinterpretation of experimental results.
Q2: What are the known off-target binding sites for this compound?
This compound has been shown to interact with several other receptors, which should be considered in your experimental design. These include:
-
Dopamine D2-like receptors (D2, D3): It displays moderate to low affinity for these receptors.[1][2][3][4]
-
Dopamine D5 receptor: It has a notable affinity for the D5 receptor.[1][2][3]
-
Sigma-1 (σ1) receptor: this compound is a potent allosteric modulator of the sigma-1 receptor.[5][6] This interaction can contribute to its effects on neuroprotection and inflammation.[7][8]
-
Alpha-2 (α2)-adrenoceptors: It has been shown to act as an antagonist at α2-adrenoceptors.[4]
-
Sodium and Potassium Channels: this compound can inhibit sodium channels and delayed rectifier potassium channels.[5]
Q3: Does this compound activate Phospholipase C (PLC) signaling via the D1 receptor?
The ability of this compound to stimulate PLC through D1 receptor activation is a point of contention in the scientific literature. Some early studies suggested this unique signaling bias.[9] However, subsequent in-depth pharmacological characterizations have challenged this, suggesting that observed PLC activation may be an off-target effect seen at higher concentrations.[9][10][11] Researchers should be cautious in attributing PLC-mediated effects solely to D1 receptor activation by this compound.
Q4: Can the effects of this compound vary between different species or cell types?
Yes, there is evidence of species-specific and cell-type-dependent effects. For instance, while it may act as a partial agonist in some rat brain regions, it has been shown to behave as a D1 receptor antagonist in primate cells.[4] This highlights the importance of validating the compound's activity in your specific experimental model.
Troubleshooting Guides
Problem: Unexpected or contradictory results in my experiment with this compound.
-
Possible Cause 1: Off-target effects. Your observed phenotype may not be mediated by the D1 receptor.
-
Troubleshooting Step:
-
Review the receptor binding profile of this compound (see Table 1).
-
Consider if the observed effect could be explained by its activity at sigma-1 receptors, α2-adrenoceptors, or other dopamine receptor subtypes.
-
Use more selective antagonists for these off-target receptors to dissect the pharmacology of the response.
-
-
-
Possible Cause 2: Agonist versus antagonist activity. The effect of this compound can be context-dependent, sometimes acting as a functional antagonist.[1][12]
-
Troubleshooting Step:
-
Carefully review the literature for studies using similar experimental systems (species, tissue, cell line).
-
Test a range of this compound concentrations to determine if the response is biphasic.
-
Compare the effects of this compound with a full D1 agonist (e.g., SKF 81297) and a D1 antagonist (e.g., SCH 23390) in your assay.
-
-
-
Possible Cause 3: Species-specific differences. The pharmacological activity of this compound can differ between rodents and primates.[4]
-
Troubleshooting Step:
-
If translating findings from one species to another, perform pilot studies to confirm the compound's mechanism of action in the new species.
-
-
Problem: My results suggest PLC activation, but I am not sure if it is D1-receptor mediated.
-
Possible Cause: The PLC activation may be an off-target effect, especially at higher concentrations of this compound.[9]
-
Troubleshooting Step:
-
Perform a dose-response curve for this compound-induced PLC activation. High concentrations (micromolar range) are more likely to involve off-target effects.
-
Use a selective D1 receptor antagonist to see if it blocks the PLC activation. If it doesn't, the effect is likely not D1-mediated.
-
Consider alternative pathways that could lead to PLC activation, potentially downstream of sigma-1 receptor modulation or other off-target interactions.
-
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [1][2][3] |
| Dopamine D5 | Rat | 7.56 | [1][2][3] |
| Dopamine D3 | Rat | 399 | [1][2][3] |
| Dopamine D2 | Rat | 920 | [1][2][3] |
| Dopamine D1 | Primate | pKi = 6.72 | [4] |
| α2-adrenoceptor | Primate | pKi = 6.41 | [4] |
Note: pKi is the negative logarithm of the Ki value.
Experimental Protocols
Key Experiment: Assessing D1 Receptor-Mediated Adenylyl Cyclase Activity
This protocol is adapted from studies characterizing the effects of this compound on cAMP signaling.[9][11]
-
Cell Culture and Transfection:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
-
cAMP Accumulation Assay:
-
Plate cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes to prevent cAMP degradation.
-
Treat cells with varying concentrations of this compound, a full D1 agonist (e.g., dopamine or SKF 81297) as a positive control, and vehicle for 20 minutes.
-
To test for antagonism, pre-incubate with a D1 antagonist (e.g., 10 µM SCH 23390) for 15 minutes before adding this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., LANCE, HTRF).
-
-
Data Analysis:
-
Normalize cAMP levels to the response of the full agonist.
-
Plot dose-response curves and calculate EC50 and Emax values.
-
Visualizations
Caption: On-target signaling of this compound at the D1 receptor.
Caption: Major off-target interactions of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 6. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of sigma-1 receptors by SKF83959 inhibits microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKF 83959 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SKF 83959 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzazepine derivative that acts as a partial agonist for dopamine (B1211576) D1-like receptors (D1 and D5).[1][2][3] Historically, it was considered a biased agonist, thought to preferentially activate the phospholipase C (PLC) pathway over the adenylyl cyclase (cAMP) pathway.[4][5] However, recent studies suggest that this compound is a partial agonist for both Gs/adenylyl cyclase and Gq/PLC signaling pathways, and its effects on PLC may be observed at higher, potentially off-target, concentrations.[1][4]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the signaling pathway being investigated. Based on its receptor binding affinities, a good starting point for on-target D1 receptor activity is in the low nanomolar to low micromolar range. For investigating PLC-mediated effects, higher concentrations (10 µM and above) have been used, but researchers should be cautious of off-target effects.[4]
Q3: What is the solubility of this compound?
This compound hydrobromide is soluble in DMSO. For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer. Always ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: What are the known off-target effects of this compound?
At higher concentrations (typically in the micromolar range), this compound can exhibit off-target activities. It has been shown to have affinity for D2 and D3 dopamine receptors, as well as sigma (σ)-1 receptors.[1][2][3] Some studies also indicate interactions with α2-adrenoceptors.[6] It is crucial to consider these potential off-target effects when interpreting data obtained at high concentrations of this compound.
Troubleshooting Guides
Issue 1: High background or unexpected results in cAMP assays.
-
Question: I am observing a high basal cAMP level or inconsistent results with this compound in my cAMP assay. What could be the cause?
-
Answer:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can lead to variable results.[7][8][9]
-
Partial Agonism: this compound is a partial agonist.[1][4] Its maximal effect will be lower than a full agonist. If you are comparing it to a full agonist, you will see a lower response.
-
Concentration: Very high concentrations of this compound might lead to off-target effects that could influence cAMP levels.[4] Perform a full dose-response curve to identify the optimal concentration range.
-
Reagent Quality: Ensure the quality and proper storage of your cAMP assay reagents.
-
Issue 2: Cytotoxicity observed at higher concentrations.
-
Question: My cells are showing signs of toxicity (e.g., detachment, morphological changes) when treated with higher concentrations of this compound. How can I address this?
-
Answer:
-
Perform a Cytotoxicity Assay: Before proceeding with functional assays, it is essential to determine the cytotoxic concentration range of this compound for your specific cell line. An MTT or similar cell viability assay can be used.[10]
-
Optimize Concentration and Incubation Time: Reduce the concentration of this compound and/or shorten the incubation time.
-
Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing the cytotoxicity.
-
Issue 3: Inconsistent or no response in calcium imaging experiments.
-
Question: I am not observing a consistent calcium response after applying this compound. What should I check?
-
Answer:
-
Receptor Expression: Confirm that your cell line endogenously expresses functional D1-like receptors coupled to the Gq/PLC pathway, or that they have been successfully transfected.
-
Dye Loading and Cell Health: Ensure proper loading of the calcium indicator dye and that the cells are healthy.[11][12]
-
Concentration: As the PLC-mediated effects of this compound are debated and may require higher concentrations, a wide dose-response range should be tested.[4]
-
Assay Buffer Composition: The composition of your imaging buffer, particularly the calcium concentration, can significantly impact the results.
-
Issue 4: Compound precipitation in the assay medium.
-
Question: I noticed that this compound is precipitating in my cell culture medium. What can I do?
-
Answer:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved before diluting it into the aqueous medium.
-
Final Concentration: The final concentration of this compound in the aqueous buffer may be exceeding its solubility limit. Try preparing intermediate dilutions in a co-solvent or reducing the final concentration.
-
Serum in Media: The presence of serum proteins in the cell culture medium can sometimes affect compound solubility. Consider performing the assay in a serum-free medium if your cells can tolerate it for the duration of the experiment.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Species |
| Dopamine D1 | 1.18 | Rat |
| Dopamine D5 | 7.56 | Rat |
| Dopamine D2 | 920 | Rat |
| Dopamine D3 | 399 | Rat |
Data compiled from multiple sources.[1][2][3]
Table 2: Effective Concentration Ranges of this compound in Different Assays
| Assay Type | Cell Line | Concentration Range | Observed Effect | Reference |
| cAMP Production | CHO cells expressing human D1 receptors | 1 nM - 10 µM | Partial agonism (35% intrinsic activity) | [4] |
| β-arrestin Recruitment | Cells expressing human D1 receptors | 1 nM - 10 µM | Partial agonism (32% intrinsic activity) | [4] |
| Phosphoinositide Hydrolysis | Membranes | 10 µM - 250 µM | Stimulation of PIP2 hydrolysis | [2][3] |
| Neuroprotection | RGC-5 cells | 20 µM - 30 µM | Attenuation of H2O2-induced cell death | [10] |
Experimental Protocols
Detailed Methodology for a cAMP Assay
This protocol is a general guideline for a competitive immunoassay format (e.g., HTRF®, LANCE®).
1. Cell Preparation: a. Culture cells expressing the dopamine D1 receptor to 70-80% confluency. b. Harvest the cells and resuspend them in a stimulation buffer at the desired density.
2. Compound Preparation: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in stimulation buffer to create a dose-response curve. Include a vehicle control (DMSO at the same final concentration).
3. Cell Stimulation: a. Add the diluted this compound or vehicle to the wells containing the cells. b. To measure inhibition of adenylyl cyclase (for Gi-coupled receptors), you would co-incubate with an activator like forskolin. For Gs-coupled D1 receptors, this compound will stimulate cAMP production. c. Incubate the plate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C.
4. Cell Lysis and cAMP Detection: a. Add the lysis buffer containing the labeled cAMP tracer and the anti-cAMP antibody to each well. b. Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.
5. Data Acquisition: a. Read the plate on a compatible plate reader (e.g., a TR-FRET reader). b. The signal will be inversely proportional to the amount of cAMP produced by the cells.
6. Data Analysis: a. Convert the raw data to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Detailed Methodology for a Calcium Imaging Assay
This protocol provides a general workflow for calcium imaging using a fluorescent indicator.
1. Cell Preparation: a. Seed cells expressing the D1 receptor onto glass-bottom dishes or plates suitable for microscopy. b. Allow the cells to adhere and grow to an appropriate confluency.
2. Dye Loading: a. Prepare a loading solution containing a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer (e.g., HBSS). Pluronic acid may be included to aid in dye solubilization. b. Remove the culture medium and incubate the cells with the dye loading solution for the recommended time (e.g., 30-60 minutes) at 37°C. c. Wash the cells with the physiological buffer to remove excess dye and allow for de-esterification of the dye.
3. Compound Preparation: a. Prepare a concentrated stock solution of this compound in DMSO. b. Dilute the stock solution to the final desired concentration in the physiological buffer immediately before application.
4. Image Acquisition: a. Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging. b. Acquire a baseline fluorescence reading for a few minutes before adding the compound. c. Add the this compound solution to the cells. d. Continuously record the fluorescence intensity over time to monitor changes in intracellular calcium.
5. Data Analysis: a. Quantify the change in fluorescence intensity for individual cells or regions of interest. b. Express the change as a ratio (for ratiometric dyes like Fura-2) or as a fold change over baseline (for single-wavelength dyes like Fluo-4). c. Plot the response over time to visualize the calcium transient.
Mandatory Visualizations
Caption: this compound Signaling Pathways
Caption: General Experimental Workflow
Caption: Troubleshooting Decision Tree
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF83959, an Agonist of Phosphatidylinositol-Linked D1-Like Receptors, Promotes ERK1/2 Activation and Cell Migration in Cultured Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CALCIUM IMAGING PROTOCOL [protocols.io]
How to minimize SKF 83959-induced toxicity in cell culture
Welcome to the technical support center for SKF 83959. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound-induced toxicity in cell culture?
A1: this compound-induced toxicity is primarily associated with off-target effects at high concentrations, typically in the micromolar (µM) range. While this compound has a high affinity for the dopamine (B1211576) D1 receptor (in the nanomolar range), concentrations exceeding 10 µM can lead to the engagement of other targets, triggering unintended signaling cascades and subsequent cytotoxicity.[1]
Q2: What specific mechanism is responsible for the observed cell death?
A2: At cytotoxic concentrations (e.g., 35 µM in glioblastoma cells), this compound has been shown to induce apoptosis. The proposed mechanism involves the activation of the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium ([Ca2+]i). This calcium dysregulation activates calpains, a family of calcium-dependent proteases, which in turn leads to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptotic cell death.
Q3: Is the PLC-mediated effect an on-target or off-target effect of this compound?
A3: There is evidence to suggest that the activation of PLC by this compound is an off-target effect that occurs at suprapharmacological concentrations.[2] The primary, on-target effect at nanomolar concentrations is considered to be partial agonism at the D1 receptor, leading to adenylyl cyclase and β-arrestin signaling.[2]
Q4: Can this compound also have protective effects?
A4: Yes, paradoxically, some studies have shown that this compound can exert neuroprotective effects against oxidative stress. For example, in retinal ganglion cells (RGC-5), pretreatment with 20-30 µM this compound significantly increased cell viability in the presence of hydrogen peroxide (H₂O₂).[3] This protective effect was blocked by a D1 receptor antagonist, suggesting it is a D1-mediated event.[3] This highlights the compound's complex, concentration-dependent pharmacology.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Concentration is too high: The concentration of this compound is likely in the cytotoxic range (>10 µM), leading to off-target effects. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration for your desired on-target effect. Start with a range from low nM to high µM to identify the therapeutic window. 2. Reduce Incubation Time: A shorter exposure to the compound may be sufficient to observe the desired effect while minimizing toxicity. |
| Inconsistent results between experiments. | Compound Stability/Handling: this compound may degrade in solution or with repeated freeze-thaw cycles. | 1. Prepare Fresh Stock Solutions: this compound hydrobromide is soluble in DMSO up to 50 mM. Prepare fresh stock solutions and aliquot for single use to avoid degradation. 2. Use Appropriate Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at the same final concentration as in your treated wells and is not causing toxicity itself. |
| Apoptosis is confirmed, but needs to be mitigated for the experiment. | Calcium Dysregulation and Calpain Activation: As a primary driver of the apoptotic pathway, these are key targets for intervention. | 1. Co-treatment with a Calcium Chelator: Pre-incubate cells with an intracellular calcium chelator like BAPTA-AM (e.g., 20 µM for 30 minutes) before adding this compound to buffer the increase in intracellular calcium.[4] 2. Co-treatment with a Calpain Inhibitor: If the experimental design allows, co-treatment with a calpain inhibitor like calpastatin can directly block a key step in the apoptotic cascade.[5] |
| Observed phenotype does not align with D1 receptor agonism. | Off-Target Engagement: At higher concentrations, this compound interacts with D2 receptors, alpha2-adrenoceptors, and sigma-1 receptors, which could produce confounding effects.[1][6] | 1. Use Selective Antagonists: If you suspect an off-target effect, use selective antagonists for other potential targets (e.g., a D2 antagonist like raclopride (B1662589) or an alpha-2 antagonist) to see if the confounding phenotype is reversed. 2. Consult Binding Affinity Data: Refer to the receptor binding affinity data (Table 2) to understand the potential for off-target engagement at your working concentration. |
Data Summary
Table 1: Effects of this compound on Cell Viability
| Cell Line | Concentration | Incubation Time | Effect | Assay Used |
| U87 Glioblastoma | 35 µM | 72 hours | 27.3% apoptotic cell death | Flow Cytometry |
| RGC-5 | 30 µM | 5 hours (co-treatment with 500 µM H₂O₂) | Increased cell viability from ~34% to ~74% | MTT Assay |
| RGC-5 | 20 µM | 5 hours (co-treatment with 500 µM H₂O₂) | Increased cell viability from ~34% to ~53% | MTT Assay |
Table 2: Receptor Binding Profile of this compound
| Receptor | Species | Kᵢ (nM) | pKᵢ |
| Dopamine D1 | Rat | 1.18 - 2.5 | 6.72 |
| Dopamine D5 | Rat | 7.56 | - |
| Dopamine D2 | Rat | 920 - 1100 | - |
| Dopamine D3 | Rat | 399 | - |
| Alpha-2 Adrenoceptor | - | - | 6.41 |
Data compiled from multiple sources.[1][2][6][7]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A suggested starting range is 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (%) against the log of the this compound concentration to determine the EC₅₀ (effective concentration) and IC₅₀ (inhibitory concentration).
Protocol 2: Mitigating Toxicity with BAPTA-AM Co-treatment
-
Cell Seeding: Seed cells as described in Protocol 1.
-
BAPTA-AM Pre-incubation: Prepare a working solution of BAPTA-AM (e.g., 20 µM) in serum-free medium. Remove the culture medium from the cells, wash with PBS, and add the BAPTA-AM solution. Incubate for 30 minutes at 37°C.[4]
-
Wash: Remove the BAPTA-AM solution and wash the cells twice with warm PBS to remove excess chelator.
-
This compound Treatment: Add your desired concentration of this compound (in complete medium) to the wells. Include a control group treated with this compound without BAPTA-AM pre-incubation.
-
Incubation and Analysis: Incubate for your desired duration and assess cell viability or your specific experimental endpoint as planned.
Visualizations
Caption: Proposed pathway for this compound-induced apoptosis and points of intervention.
Caption: Workflow for optimizing this compound concentration and troubleshooting toxicity.
References
- 1. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calpain inhibitor: Calpastatin protease inhibitor [takarabio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Paradoxical Dose-Response Curves with SKF 83959
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the dopamine (B1211576) D1-like receptor partial agonist, SKF 83959. The unique pharmacological profile of this compound can lead to complex and sometimes paradoxical experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzazepine derivative that acts as a potent and selective dopamine D1-like receptor partial agonist.[1][2] Its complexity arises from its varied effects on different signaling pathways. While it has a high affinity for D1 receptors, it also interacts with D5, D2, and D3 receptors at higher concentrations, and is an allosteric modulator of the sigma-1 receptor.[1][3]
Q2: What is meant by the "paradoxical" or "biphasic" effect of this compound?
The paradoxical nature of this compound refers to its ability to act as an antagonist at the canonical D1 receptor signaling pathway (Gs-coupled adenylyl cyclase) while simultaneously acting as an agonist at a non-canonical pathway (Gq/11-coupled phospholipase C).[4][5][6] This means that in some experimental setups, it will inhibit dopamine-stimulated cAMP production, appearing as an antagonist, while in others it will stimulate intracellular calcium release, appearing as an agonist.[7][8]
Q3: How does this compound activate Gq/11 signaling?
Evidence suggests that this compound's agonism at the Gq/11 pathway is mediated through D1-D2 dopamine receptor heteromers.[4][5] For activation of this complex, agonist binding to both the D1 and D2 receptors within the heteromer is required.[4][5] this compound uniquely functions as a full agonist at the D1 receptor and a high-affinity partial agonist at the D2 receptor within this complex, leading to the activation of Gq/11 and subsequent intracellular calcium release.[4]
Q4: Is this compound considered a biased agonist?
Yes, this compound is considered a biased agonist. It shows a preference for the Gq/11-PLC signaling pathway over the Gs-adenylyl cyclase pathway.[6] However, there is some debate in the literature, with some studies suggesting its behavioral effects can be explained by its partial D1 agonism in canonical pathways alone.[6][9]
Troubleshooting Guide
Q1: My results show this compound is acting as a D1 antagonist. Why am I not seeing agonist activity?
This is a common and expected observation depending on your experimental endpoint. If your assay measures cAMP levels (e.g., via HTRF, ELISA, or reporter gene assays), this compound will likely behave as an antagonist or a very weak partial agonist, inhibiting the effects of dopamine or other full D1 agonists.[7][10] This is because it does not effectively stimulate the D1-Gs-adenylyl cyclase pathway.[6] To observe its agonist effects, you need to measure endpoints of the Gq/11 pathway, such as intracellular calcium mobilization or phosphoinositide hydrolysis.[11]
Q2: I am observing a biphasic or U-shaped dose-response curve. What could be the cause?
A biphasic dose-response curve can be attributed to the complex pharmacology of this compound. At lower concentrations, you may be observing the effects of its high-affinity binding and activation of the D1-D2 heteromer-Gq/11 pathway. At higher concentrations, off-target effects may come into play due to its binding to other receptors (D2, D3, D5, sigma-1, and α2-adrenoceptors), or it may begin to show antagonist effects at D1-Gs coupled receptors, leading to a decrease in the overall response.[3][10]
Q3: The response to this compound in my cell line is weak or absent, even when measuring calcium flux. What should I check?
The agonist effect of this compound on the Gq/11 pathway is dependent on the presence of D1-D2 receptor heteromers.[4][5] If your cell line does not endogenously express both D1 and D2 receptors, or if they are not co-localized to form heteromers, you will likely not see a robust response. Consider using a cell line that co-expresses both D1 and D2 receptors.
Q4: My in vivo behavioral results are inconsistent with my in vitro data. How can this be explained?
The in vivo effects of this compound are a composite of its actions on multiple receptor types and signaling pathways in different brain regions.[12] For example, behaviors traditionally associated with D1 agonism, such as grooming, can be induced by this compound.[8] This may be due to the activation of the D1-D2-Gq/11 pathway in specific neuronal populations.[11] Furthermore, its partial agonist nature means it can act as an antagonist in the presence of high levels of endogenous dopamine.[13] Therefore, the behavioral outcome will depend on the specific behavior being measured and the underlying neural circuitry.
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Source |
| Rat D1 | 1.18 | [1][3] |
| Rat D5 | 7.56 | [1][3] |
| Rat D2 | 920 | [1][3] |
| Rat D3 | 399 | [1][3] |
Table 2: Functional Activity of this compound at D1-Mediated Signaling Pathways
| Pathway | Endpoint Measured | Observed Effect of this compound | Source |
| Gs-coupled | Adenylyl Cyclase / cAMP production | Antagonist / Weak Partial Agonist | [6][7] |
| Gq/11-coupled | Phosphoinositide (PIP2) Hydrolysis / Intracellular Ca2+ | Agonist | [1][2][4] |
Experimental Protocols
Protocol 1: Measurement of cAMP Production (Adenylyl Cyclase Activity)
-
Cell Culture: Plate cells expressing D1 receptors (e.g., HEK293-D1) in a suitable multi-well plate and grow to 80-90% confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Treatment: Aspirate the culture medium and pre-incubate the cells with the assay buffer for 15-20 minutes.
-
Agonist/Antagonist Addition:
-
To determine antagonist effect: Add varying concentrations of this compound along with a fixed concentration of a full D1 agonist (e.g., Dopamine or SKF 81297).
-
To determine agonist effect: Add varying concentrations of this compound alone.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log of the drug concentration to generate dose-response curves.
Protocol 2: Measurement of Intracellular Calcium Mobilization
-
Cell Culture: Plate cells co-expressing D1 and D2 receptors (e.g., HEK293-D1-D2) in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a suitable assay buffer (e.g., HBSS) to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.
-
Compound Addition: Inject varying concentrations of this compound into the wells.
-
Signal Detection: Immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the log of the drug concentration.
Visualizations
Caption: this compound Signaling Pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of behavioural responses to SK&F 83959 in relation to 'D1-like' dopamine receptors not linked to adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioral effects of the R-(+)- and S-(-)-enantiomers of the dopamine D(1)-like partial receptor agonist this compound in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the poor oral bioavailability of SKF 83959 in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of SKF 83959.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely reasons for this?
Another potential factor could be first-pass metabolism, where the compound is metabolized in the gut wall or liver before it reaches systemic circulation.
Q2: What are the known physicochemical properties of this compound that could affect its oral absorption?
A2: Key physicochemical properties influence a compound's oral bioavailability. For this compound hydrobromide, the following information is available:
| Property | Value | Source |
| Molecular Weight | 398.73 g/mol | [1] |
| Formula | C₁₈H₂₀ClNO₂·HBr | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| Purity | ≥98% | [1] |
The solubility in DMSO is noted, but aqueous solubility data, which is more relevant for oral absorption, is not specified in the provided search results. Compounds with poor aqueous solubility often exhibit dissolution-rate-limited absorption. The hydrobromide salt form is intended to improve aqueous solubility and stability compared to the free base.[2]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be explored to enhance the oral absorption of poorly soluble drugs.[3][4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanonization can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create a higher-energy amorphous form can enhance solubility and dissolution.[6]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.[6]
-
Co-solvents and pH Adjustment: Using pharmaceutically acceptable co-solvents or adjusting the pH of the formulation can improve the solubility of the compound.[6]
-
Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[3]
Troubleshooting Guide: Addressing Poor Oral Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and improving the oral bioavailability of this compound in your experiments.
Step 1: Physicochemical Characterization
A thorough understanding of the compound's properties is the first step.
Objective: To determine the key physicochemical properties of your batch of this compound.
Experimental Protocol: Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 1.2 to 7.4 to mimic the gastrointestinal tract.
-
Add an excess amount of this compound to a known volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Determine the equilibrium solubility at each pH.
Step 2: Formulation Development
Based on the physicochemical properties, you can select an appropriate formulation strategy.
Workflow for Formulation Strategy Selection
Caption: Workflow for selecting a formulation strategy to improve the oral bioavailability of this compound.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This is an example protocol for a lipid-based formulation, which is often effective for lipophilic compounds.
-
Screening of Excipients:
-
Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) for their ability to dissolve this compound.
-
Surfactants: Screen various non-ionic surfactants (e.g., Cremophor EL, Tween 80, Labrasol) for their ability to emulsify the selected oil phase.
-
Co-surfactants/Co-solvents: Screen co-surfactants or co-solvents (e.g., Transcutol HP, PEG 400) to improve drug solubility and the microemulsion domain.
-
-
Construction of Ternary Phase Diagrams:
-
Construct phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsifying region.
-
-
Preparation of the SEDDS formulation:
-
Accurately weigh the components (oil, surfactant, co-surfactant, and this compound).
-
Mix the components in a glass vial.
-
Gently heat (if necessary) and stir until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size using a particle size analyzer.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a microemulsion upon gentle agitation in an aqueous medium.
-
Step 3: In Vivo Evaluation
Once a promising formulation is developed, it needs to be evaluated in an animal model.
Experimental Protocol: Comparative Pharmacokinetic Study
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Dosing Groups:
-
Group 1: this compound in a simple aqueous suspension (control).
-
Group 2: this compound in the optimized formulation (e.g., SEDDS).
-
(Optional) Group 3: Intravenous administration of this compound to determine absolute bioavailability.
-
-
Dosing: Administer the formulations orally (and intravenously for Group 3) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Data Presentation: Expected Outcome of a Successful Formulation Strategy
| Pharmacokinetic Parameter | Simple Suspension | Optimized Formulation |
| Cmax (ng/mL) | Low and Variable | Significantly Higher |
| Tmax (h) | Variable | Consistent |
| AUC (ng·h/mL) | Low and Variable | Significantly Higher |
| Relative Bioavailability | - | >100% (compared to suspension) |
Signaling Pathways and Experimental Workflows
Dopamine (B1211576) D1 Receptor Signaling
This compound is known to interact with dopamine D1-like receptors. The following diagram illustrates a simplified view of the canonical D1 receptor signaling pathway.
Caption: Simplified canonical signaling pathway of the Dopamine D1 receptor.
General Workflow for Troubleshooting Poor Bioavailability
The following diagram outlines the logical steps a researcher would take to address issues with oral bioavailability.
Caption: A logical workflow for addressing and overcoming poor oral bioavailability in preclinical studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
Controlling for SKF 83959's effects on locomotor activity in behavioral tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SKF 83959 in behavioral experiments. The focus is on addressing the compound's potential confounding effects on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical dopamine (B1211576) D1-like receptor partial agonist.[1][2] Its pharmacology is complex, as it has been shown to function as an antagonist at D1 receptors coupled to adenylyl cyclase in some contexts.[3][4] A key proposed mechanism is its action as a specific agonist for the dopamine D1-D2 receptor heteromer, which is coupled to Gq/11, leading to intracellular calcium release.[5][6] Additionally, this compound acts as a potent allosteric modulator of the sigma-1 receptor, which may contribute to its D1 receptor-independent effects.[3][7][8][9]
Q2: Does this compound affect locomotor activity?
The effects of this compound on locomotor activity are variable and appear to be context-dependent. Some studies report that this compound has no significant effect on spontaneous locomotor activity in rats at various doses.[10][11] However, other studies have reported increased locomotor activity under specific experimental paradigms.[10][11] This variability underscores the importance of directly assessing locomotor activity as a control in any behavioral experiment involving this compound.
Q3: Why is it crucial to control for locomotor activity in behavioral tests with this compound?
Many behavioral tests, such as the elevated plus-maze (anxiety), Morris water maze (learning and memory), and forced swim test (depressive-like behavior), rely on the animal's movement as a primary metric. If a compound like this compound alters an animal's general activity level (either increasing or decreasing it), it can lead to false positives or false negatives. For instance, a drug-induced increase in movement could be misinterpreted as an anxiolytic effect in the elevated plus-maze, or a decrease in immobility in the forced swim test could be wrongly attributed to an antidepressant effect when it is merely a side effect of hyperactivity.[12][13]
Troubleshooting Guides
Issue: My results in the Elevated Plus-Maze (EPM) are difficult to interpret due to potential locomotor effects of this compound.
Solution:
-
Concurrent Open Field Test: Always run a separate cohort of animals in an open field test with the same doses of this compound.[14][15] This will allow you to determine if the drug has a baseline effect on locomotion.
-
Analyze EPM Locomotor Parameters: In your EPM data, analyze locomotor-related parameters such as the number of closed arm entries and the total distance traveled in the maze.[16][17] If these are significantly different between your treatment groups, it suggests a confounding locomotor effect.
-
Data Interpretation:
-
If this compound increases overall locomotion (in the open field or total EPM distance) and increases open arm time, the anxiolytic interpretation is confounded.
-
If this compound does not alter locomotion but increases open arm time, the anxiolytic interpretation is strengthened.
-
Issue: I am concerned that this compound is affecting swim speed in the Morris Water Maze (MWM), confounding the learning and memory data.
Solution:
-
Cued Version of the MWM: Include a cued version of the MWM where the platform is visible.[18] If an animal has a motor deficit, it will have difficulty reaching the visible platform. This helps to dissociate motor impairments from spatial learning deficits.
-
Analyze Swim Speed: Most MWM tracking software can calculate the average swim speed of the animals. Compare the swim speeds between your treatment and control groups. If there are significant differences, this should be noted as a potential confound.
-
Focus on Path Length: Path length to the platform can sometimes be a more reliable measure of learning than latency, especially if swim speeds differ between groups.[2]
Issue: In the Forced Swim Test (FST), this compound is decreasing immobility, but I suspect this is due to general hyperactivity.
Solution:
-
Mandatory Open Field Control: As with other tests, an independent open field test is essential to measure general locomotor activity.[12][13] An increase in locomotor activity in the open field suggests that the decreased immobility in the FST may not be a specific antidepressant-like effect.
-
Detailed Behavioral Scoring: In the FST, score active behaviors such as swimming and climbing, in addition to immobility. Some antidepressant classes preferentially affect one type of active behavior over the other. If this compound simply increases all active behaviors, it is more likely a general stimulant effect.
-
Correlation Analysis: Perform a correlation analysis between locomotor activity in the open field and immobility time in the FST. A strong negative correlation would support the idea that the FST results are driven by changes in general activity.
Data Presentation
Table 1: Effects of this compound on Spontaneous Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Total Distance Traveled (30 min) | Statistical Significance vs. Vehicle | Reference |
| 0 (Vehicle) | Baseline | - | [10] |
| 0.5 | No significant change | P > 0.05 | [10] |
| 1.0 | No significant change | P > 0.05 | [10] |
Note: Data presented here is a summary of findings where no significant effect on spontaneous locomotor activity was observed. Researchers should always conduct their own dose-response assessments under their specific experimental conditions.
Experimental Protocols
Open Field Test as a Control for Locomotor Activity
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena should be made of a non-reflective material and be easily cleaned.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[15]
-
Administer this compound or vehicle at the same doses and route as in the primary behavioral experiment.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated video-tracking system.
-
Key parameters to measure include: total distance traveled, time spent in the center versus the periphery, and rearing frequency.[19]
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal.[19]
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for controlling locomotor effects.
Caption: Troubleshooting logic for locomotor confounds.
References
- 1. Open field test for mice [protocols.io]
- 2. Adapted Morris Water Maze protocol to prevent interference from confounding motor deficits on cognitive functioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF83959 is a potent allosteric modulator of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of sigma-1 receptors by SKF83959 inhibits microglia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. glocat.geneseo.edu [glocat.geneseo.edu]
- 13. researchgate.net [researchgate.net]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Technical Support Center: Managing SKF 83959 Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the experimental variability associated with SKF 83959. The information provided is intended to help users interpret their results in the context of the compound's complex and debated pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: The mechanism of action for this compound is a subject of considerable scientific debate. It was initially characterized as a selective dopamine (B1211576) D1-like receptor agonist that uniquely stimulates phospholipase C (PLC) signaling without affecting adenylyl cyclase. However, subsequent research has challenged this view.[1][2] Many studies now suggest that this compound is a partial agonist at D1 receptors, leading to a less robust activation of adenylyl cyclase compared to full agonists.[1][2] Furthermore, some reports indicate it can act as a D1 receptor antagonist in certain cellular systems, particularly in primate cells.[3][4] This functional selectivity and context-dependent activity are critical factors to consider in experimental design and data interpretation.
Q2: Why am I observing results inconsistent with this compound being a simple D1 agonist?
A2: Inconsistent results are a common challenge with this compound due to its complex pharmacology. Several factors could contribute to this:
-
Partial Agonism/Antagonism: Depending on the experimental system and the specific signaling pathway being measured, this compound can exhibit partial agonist or even antagonist activity at the D1 receptor.[3][4]
-
Off-Target Effects: this compound has been shown to have affinity for other receptors, including dopamine D2 and D5 receptors, alpha-2 adrenoceptors, and sigma-1 receptors.[3][5][6] These off-target interactions can produce unexpected biological effects.
-
D1-D2 Heterodimers: The compound's effects on PLC have been proposed to be mediated through D1-D2 receptor heterodimers, which can lead to signaling outcomes different from D1 receptor homomers.[7]
-
Metabolites: The in vivo effects of this compound may be influenced by its metabolites, which can also have activity at dopamine receptors.[1][2]
Q3: Are there known issues with batch-to-batch variability of this compound?
A3: While the primary source of variability in this compound research stems from its complex pharmacology rather than manufacturing inconsistencies, it is always good practice to ensure the quality of your compound. Researchers should obtain a certificate of analysis (CoA) for each new batch to verify its identity and purity.[8] However, the more significant challenge lies in the compound's debated mechanism of action, which can lead to seemingly contradictory results between different studies or even different experiments within the same lab.
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound has been reported to modulate several signaling pathways:
-
Adenylyl Cyclase/cAMP Pathway: It is now generally considered a partial agonist at D1 receptors coupled to Gαs/olf, leading to a submaximal increase in cAMP levels compared to full agonists.[1][2]
-
Phospholipase C (PLC) Pathway: The initial hypothesis of D1-mediated PLC activation is now contested, with some studies failing to replicate this effect in heterologous systems.[1][2] When observed, this effect may be linked to D1-D2 heterodimerization.[7]
-
β-Arrestin Recruitment: this compound has been shown to be a partial agonist for D1-mediated β-arrestin recruitment.[1]
-
MAPK/ERK and p38 Pathways: In some cell types, this compound has been shown to activate the ERK and p38 MAPK pathways, which can be involved in neuroprotective effects.[9]
Troubleshooting Guides
Problem 1: Unexpected or no effect on cAMP levels.
| Possible Cause | Troubleshooting Step |
| Partial Agonism | Compare the effect of this compound to a full D1 agonist (e.g., SKF 81297) and a D1 antagonist (e.g., SCH 23390) in your system. A submaximal response relative to the full agonist is expected. |
| Antagonist Activity | In some systems, particularly primate cells, this compound can act as a D1 antagonist.[3] Test its ability to block the effect of a full D1 agonist on cAMP levels. |
| Cell System Specificity | The coupling of D1 receptors to adenylyl cyclase can vary between cell lines and primary tissues. Confirm D1 receptor expression and functional coupling in your specific experimental model. |
Problem 2: Inconsistent results in behavioral studies.
| Possible Cause | Troubleshooting Step |
| Complex In Vivo Pharmacology | The behavioral effects of this compound are complex and can be dose- and task-dependent.[7][10] Consider that the observed behavior may be a composite of its effects on D1, D2, and other receptors. |
| Route of Administration and Metabolism | The route of administration can affect the concentration of this compound and its active metabolites in the brain. Ensure consistent administration protocols. |
| Species Differences | The effects of this compound can differ between species (e.g., rats vs. primates).[3][11] Be cautious when extrapolating results from one species to another. |
Quantitative Data
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference |
| Dopamine D1 | Rat | 1.18 | [5][6] |
| Dopamine D5 | Rat | 7.56 | [5][6] |
| Dopamine D2 | Rat | 920 | [5][6] |
| Dopamine D3 | Rat | 399 | [5][6] |
| Alpha-2 Adrenoceptor | Primate | pKi = 6.41 | [3] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells) in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.
-
Treatment: Add varying concentrations of this compound, a full agonist control, and a vehicle control to the cells. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay) according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve for this compound and determine its EC50 and maximal response relative to the full agonist.
Protocol 2: Western Blot for ERK Phosphorylation
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Contrasting views of this compound signaling pathways.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scbt.com [scbt.com]
- 9. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Avoiding SKF 83959 degradation during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of SKF 83959 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: this compound hydrobromide powder should be stored at -20°C, sealed, and protected from moisture. Following these conditions, the powder is stable for extended periods.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO or DMF.[1] For instance, you can dissolve this compound in DMSO to a concentration of 20 mg/mL (50.16 mM) or in DMF to the same concentration.[1] To aid dissolution, gentle warming and sonication may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What is the stability of this compound in stock solutions?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials away from moisture.[1] The stability of the stock solution depends on the storage temperature:
Q4: Is the hydrobromide salt form of this compound preferable?
A4: Yes, the hydrobromide salt form of this compound generally offers enhanced water solubility and stability compared to the free form.[2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the improved physicochemical properties of the hydrobromide salt make it more suitable for most experimental applications.[2]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways are not extensively documented in the literature, the chemical structure of this compound, which includes a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring), suggests a susceptibility to oxidation. Catechols are known to be easily oxidized, especially at neutral or alkaline pH, which can lead to the formation of quinones and other degradation products. Additionally, the general advice to store the compound away from moisture suggests that hydrolysis could also be a potential degradation pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock or working solutions. | Always prepare fresh working solutions for each experiment from a properly stored, unexpired stock aliquot. Avoid using solutions that have been stored for extended periods at room temperature or have undergone multiple freeze-thaw cycles. |
| Use of aged or improperly stored this compound powder. | Ensure that the this compound powder is within its expiration date and has been stored according to the manufacturer's recommendations (-20°C, sealed from moisture). | |
| Variability in solution preparation. | Use a calibrated balance for weighing the powder and high-purity, anhydrous solvents for dissolution. Ensure complete dissolution using sonication and gentle warming if necessary.[1] | |
| Precipitation of this compound in aqueous buffers or cell culture media. | Poor solubility in aqueous solutions. | The hydrobromide salt form has better water solubility.[2] When diluting the DMSO or DMF stock solution into aqueous buffers, ensure the final solvent concentration is compatible with your experimental system and does not cause precipitation. It may be necessary to use a lower final concentration of this compound or to include a solubilizing agent, if compatible with the assay. |
| Gradual loss of compound activity during a long-term experiment. | Instability in the experimental medium (e.g., cell culture media). | Minimize the time this compound is in the aqueous experimental medium. For long-term cell culture experiments, consider replenishing the medium with freshly diluted compound at regular intervals. |
| Exposure to light. | While specific photostability data is limited, it is good practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Unfavorable pH of the experimental buffer. | The stability of compounds with catechol groups can be pH-dependent, with increased degradation at higher pH. Maintain a consistent and appropriate pH for your experimental buffer and consider evaluating the stability of this compound in your specific buffer system if you suspect degradation. |
Data Summary
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (50.16 mM) | Ultrasonic and warming may be needed. Use newly opened, anhydrous DMSO.[1] |
| DMF | 20 mg/mL (50.16 mM) | Ultrasonic and warming may be needed.[1] |
Table 2: this compound Stock Solution Storage Stability
| Storage Temperature | Duration | Storage Conditions |
| -80°C | 6 months | Sealed storage, away from moisture.[1] |
| -20°C | 1 month | Sealed storage, away from moisture.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrobromide powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound hydrobromide vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., phosphate-buffered saline, cell culture medium)
-
Sterile polypropylene (B1209903) tubes
-
-
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the experimental aqueous buffer to achieve the desired final concentrations.
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended tolerance for your cells or assay.
-
Use the freshly prepared working solutions immediately. Do not store aqueous working solutions for later use.
-
Visualizations
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Potential factors leading to the degradation of this compound.
Caption: Primary signaling pathway of this compound as a D1 receptor partial agonist.
References
Best practices for SKF 83959 administration to reduce stress in animals
This technical support center provides researchers, scientists, and drug development professionals with best practices for the administration of SKF 83959 in animal studies, with a focus on minimizing animal stress and ensuring experimental validity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for handling and restraining animals to minimize stress during this compound administration?
A1: To minimize stress, it is crucial to use non-aversive handling methods. Avoid picking up rodents by the tail, as this induces anxiety.[1][2][3] Instead, use tunnel handling or cupped hands to move animals.[1][2][3] Habituate the animals to the handler and the procedure to reduce stress responses.[4][5] For injections, secure but gentle restraint is necessary. For mice, a scruff hold or a restraint tube can be used.[6][7] For rats, a two-person technique or wrapping the animal in a towel is often recommended.[8] The goal is to prevent movement during the injection without causing distress.
Q2: What are the best practices for preparing this compound for administration?
A2: this compound is typically dissolved in a vehicle such as physiological saline containing a small percentage of dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to aid solubility. It is important to ensure the solution is sterile and warmed to room or body temperature before injection to prevent discomfort and a drop in the animal's body temperature.[9][10] Always prepare fresh solutions and use a new sterile syringe and needle for each animal to avoid contamination and ensure accurate dosing.[8][11][12]
Q3: How can I minimize pain and distress during the injection of this compound?
A3: Minimizing pain and distress involves a combination of proper technique and preparation. Use the smallest appropriate needle gauge for the animal size.[8][11] For subcutaneous injections, create a tent of skin and insert the needle at the base.[7][11] For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid internal organs, with the animal's head tilted slightly downward.[8][12] Aspirate briefly before injecting to ensure the needle is not in a blood vessel or organ.[8][11][12] Administer the injection smoothly and at a controlled rate.[13]
Troubleshooting Guide
Q1: My animals are showing signs of distress (e.g., vocalization, struggling) during administration. What should I do?
A1: Increased signs of distress often point to handling and restraint methods. Ensure you are using non-aversive handling techniques and that your restraint is firm but not overly restrictive.[4][14] Habituation to the procedure is key; consider mock injections with the vehicle solution to acclimate the animals.[5] If distress persists, re-evaluate your technique and consider alternative restraint methods or seeking guidance from an experienced technician.
Q2: I'm observing abnormal behaviors (e.g., excessive grooming, vacuous chewing, dyskinesia) in my animals after this compound administration. Is this expected?
A2: Yes, these behaviors can be associated with the pharmacological effects of this compound and other dopamine (B1211576) D1 receptor agonists.[15][16] this compound has been reported to induce behaviors like vacuous chewing and enhanced grooming in rats.[15] In models of Parkinson's disease, it can also induce dyskinesias, which are abnormal involuntary movements.[17][18] The severity of these effects can be dose-dependent. If the behaviors are severe or interfere with the experimental goals, consider adjusting the dose.
Q3: My experimental results show high variability. Could this be related to the administration procedure?
A3: Yes, stress from improper handling and administration can significantly impact physiological parameters and introduce variability into your data.[6] Inconsistent injection placement and volume can also lead to variable drug absorption and effects. Ensure all procedures are standardized across all animals and experimenters. Utilizing refined, low-stress handling and injection techniques is crucial for obtaining reliable and reproducible results.[4][14]
Experimental Protocols & Data
Table 1: Recommended Administration Parameters for this compound in Rodents
| Parameter | Mice | Rats |
| Route of Administration | Intraperitoneal (IP) or Subcutaneous (SC) | Intraperitoneal (IP) or Subcutaneous (SC) |
| Recommended Needle Gauge | 25-27g (IP), 26-27g (SC) | 23-25g (IP), 26-23g (SC) |
| Maximum Injection Volume (IP) | < 10 ml/kg | < 10 ml/kg |
| Maximum Injection Volume (SC) | 5 ml/kg | 5-10 ml/kg per site |
| Injection Site (IP) | Lower right abdominal quadrant | Lower right abdominal quadrant |
| Injection Site (SC) | Loose skin over the neck and shoulders | Loose skin over the neck and shoulders or flank |
Source: Adapted from references[8][11][12]
Detailed Methodologies
1. Preparation of this compound Solution:
-
Weigh the required amount of this compound hydrobromide powder.
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or 10% ethanol).
-
Bring the solution to the final desired volume with sterile physiological saline. The final concentration of the solvent should be as low as possible.
-
Warm the solution to room temperature before administration.
2. Intraperitoneal (IP) Injection Protocol (One-person technique for mice):
-
Gently restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse so its head is pointing slightly downwards.
-
Insert a 25-27g needle at a 30-40 degree angle into the lower right quadrant of the abdomen.
-
Aspirate to check for the absence of blood or urine.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any immediate adverse reactions.
3. Subcutaneous (SC) Injection Protocol (for rats):
-
Gently restrain the rat. This may require two people for larger animals.
-
Lift the loose skin over the dorsal midline (scruff) or flank to form a "tent".
-
Insert a 23-26g needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure you have not entered a blood vessel.
-
Inject the solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the rat to its cage and monitor.
Visualizations
Caption: Experimental workflow for this compound administration.
References
- 1. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 2. kentscientific.com [kentscientific.com]
- 3. mcgill.ca [mcgill.ca]
- 4. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Proper Handling and Restraining Techniques of Rodents [jove.com]
- 7. Manual Handing and Restraint of Mice | Animals in Science [queensu.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral effects of the R-(+)- and S-(−) enantiomers of the D1-like partial receptor agonist this compound in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Rodent Models of Dyskinesia and Their Behavioral Assessment [frontiersin.org]
- 18. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
How to account for the partial agonist/antagonist nature of SKF 83959
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of SKF 83959, focusing on its complex partial agonist and antagonist properties.
Frequently Asked Questions (FAQs)
Q1: Is this compound a biased agonist at the D1 receptor?
A1: While initially reported to be a biased agonist that selectively activates phospholipase C (PLC) signaling over adenylyl cyclase, subsequent in-depth studies have largely refuted this.[1][2][3] Current evidence indicates that this compound is a partial agonist at the D1 receptor for canonical signaling pathways, including cAMP production and β-arrestin recruitment.[1][2] In many heterologous systems, it does not independently stimulate PLC activity through the D1 receptor.[1][2] Therefore, mechanisms based on the idea of this compound as a highly-biased D1 ligand should be reconsidered.[1][2]
Q2: How can this compound produce effects if it's a partial D1 agonist?
A2: The effects of this compound are complex and context-dependent. A prominent hypothesis is that its unique pharmacological profile arises from its action on a D1-D2 dopamine (B1211576) receptor heteromer.[4][5] In this context, this compound is proposed to act as a full agonist on the D1 receptor protomer and a high-affinity partial agonist on the D2 receptor protomer, leading to the activation of Gq/11 and subsequent intracellular calcium release.[4][5][6] This D1-D2 heteromer-mediated signaling may explain its distinct behavioral effects compared to other D1 agonists.[7][8]
Q3: Can this compound act as an antagonist?
A3: Yes, in certain experimental contexts, this compound can function as a dopamine D1 receptor antagonist.[9][10] As a partial agonist, it can compete with endogenous dopamine or other full agonists for receptor binding. In systems with high dopaminergic tone, this compound can reduce the overall signaling output, thus acting as a functional antagonist.[11] For example, it has been shown to antagonize the behavioral effects of cocaine and dopamine-induced cAMP formation.[9][11]
Q4: What are the known off-target activities of this compound?
A4: this compound is not entirely selective for dopamine receptors. It has been shown to be a potent allosteric modulator of the sigma-1 receptor and an antagonist at α2-adrenoceptors.[6][9][12] These off-target interactions may contribute significantly to its overall pharmacological and behavioral effects in vivo.[11]
Q5: Why do the in vitro and in vivo effects of this compound sometimes differ?
A5: Discrepancies between in vitro and in vivo results are common with this compound and can be attributed to several factors:
-
Partial Agonism: In vitro, in the absence of competing ligands, its agonist properties may be more apparent. In vivo, in the presence of endogenous dopamine, its antagonist features can dominate.[11]
-
D1-D2 Heteromers: The expression and functional coupling of D1-D2 heteromers can vary between cell lines and native brain tissue, leading to different signaling outcomes.[4][5]
-
Off-Target Effects: The contribution of sigma-1 and α2-adrenergic receptors to its in vivo profile is not captured in single-receptor in vitro assays.[9][12]
-
Metabolism: The 3-N-demethylated metabolite of this compound also has high affinity for the D1 receptor and may contribute to its in vivo effects.[1]
-
Species Differences: There are reports of differing pharmacology between rodents and primates, which should be considered when translating findings.[9]
Troubleshooting Guides
Issue 1: Unexpected antagonist-like effects in a behavioral study.
-
Possible Cause: High endogenous dopamine levels in the brain region of interest may be leading to functional antagonism.
-
Troubleshooting Steps:
-
Consider the Behavioral Paradigm: Is the task known to increase dopamine release (e.g., tasks involving high motivation or stress)?
-
Dose-Response Curve: Run a full dose-response curve. Partial agonists often exhibit a biphasic or bell-shaped dose-response curve.
-
Co-administration with a D1 Antagonist: To confirm D1 receptor mediation, co-administer this compound with a classical D1 antagonist like SCH23390. This should block the effects of this compound.
-
Measure Dopamine Levels: If possible, use microdialysis or other techniques to measure dopamine levels in the relevant brain region during the behavioral task.
-
Issue 2: No stimulation of PLC or calcium signaling in a D1-expressing cell line.
-
Possible Cause: The prevailing evidence suggests this compound does not stimulate Gq/PLC signaling through the D1 receptor monomer. This pathway is thought to be engaged via the D1-D2 heteromer.
-
Troubleshooting Steps:
-
Confirm D1 Receptor Expression and Function: Test for canonical D1 signaling (cAMP accumulation) using a full agonist like SKF 81297 to ensure the receptors are functional.
-
Co-express D2 Receptors: To test the heteromer hypothesis, use a cell line co-expressing both D1 and D2 receptors. Measure calcium mobilization in response to this compound in this system.[4][5]
-
Use a Positive Control: Use a known Gq-coupled receptor agonist in your cell line to confirm the viability of the calcium signaling assay.
-
Issue 3: Results are inconsistent with published literature.
-
Possible Cause: The complex pharmacology of this compound means that small variations in experimental conditions can lead to different outcomes.
-
Troubleshooting Steps:
-
Review Experimental Protocols: Carefully compare your protocol with the cited literature. Pay close attention to the specific cell line or animal strain, drug concentrations, and assay conditions.
-
Consider Off-Target Effects: Could the observed effect be mediated by sigma-1 or α2-adrenergic receptors? Consider using antagonists for these receptors (e.g., BD1047 for sigma-1) to dissect the mechanism.[12]
-
Check Compound Purity and Formulation: Ensure the purity of your this compound stock. Note that it is often supplied as a hydrobromide salt, and solubility can be limited.[13]
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki (nM) | Reference(s) |
| Dopamine D1 | Rat | 1.18 | ,[13] |
| Dopamine D5 | Rat | 7.56 | ,[13] |
| Dopamine D2 | Rat | 920 | ,[13] |
| Dopamine D3 | Rat | 399 | ,[13] |
| α2-adrenoceptor | - | pKi = 6.41 | [9] |
Table 2: Functional Activity of this compound at D1 and D2 Receptors
| Pathway | Receptor | Effect | Intrinsic Activity | Reference(s) |
| Adenylyl Cyclase (cAMP) | D1 | Partial Agonist | ~35% (vs. Dopamine) | [1] |
| β-arrestin Recruitment | D1 | Partial Agonist / Antagonist | Fails to activate; antagonizes dopamine-stimulated recruitment | [1],[14] |
| β-arrestin Recruitment | D2 | Partial Agonist | ~19% (vs. Quinpirole) | [1] |
| PLC / Calcium Mobilization | D1-D2 Heteromer | Agonist | Activates Gq/11 signaling | [4],[5] |
Experimental Protocols
Protocol 1: Assessing D1 Receptor-Mediated cAMP Accumulation
-
Cell Culture: Plate HEK-293 or CHO cells stably expressing the human D1 receptor in 96-well plates.
-
Assay Buffer: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.
-
Drug Treatment: Aspirate media and pre-incubate cells with assay buffer for 15 minutes at 37°C. Add varying concentrations of this compound, a full agonist (e.g., SKF 81297), and vehicle control.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curve and calculate EC50 and Emax values relative to the full agonist. To test for antagonism, pre-incubate with this compound before adding a fixed concentration of dopamine.
Protocol 2: Investigating D1-D2 Heteromer-Mediated Calcium Mobilization
-
Cell Culture: Plate HEK-293 cells co-expressing human D1 and D2 receptors on black, clear-bottom 96-well plates.
-
Calcium Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure baseline fluorescence using a plate reader equipped with an injector (e.g., FLIPR or FlexStation).
-
Drug Addition: Inject varying concentrations of this compound and measure the change in fluorescence over time. Include positive controls (e.g., carbachol (B1668302) for endogenous muscarinic receptors) and vehicle.
-
Data Analysis: Quantify the peak fluorescence response over baseline for each concentration. Plot the concentration-response curve to determine EC50 and Emax.
Mandatory Visualizations
Caption: Canonical D1 receptor signaling pathways.
Caption: Hypothesized D1-D2 heteromer signaling cascade.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. SKF-83,959 - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists this compound and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SKF 83959 and its Metabolites in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SKF 83959 in long-term experimental settings. The focus is on mitigating the potential confounding effects of its active N-desmethyl metabolite.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound, presented in a question-and-answer format.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing a change in the behavioral or physiological response to this compound over the course of a long-term study? | 1. Accumulation of the active N-desmethyl metabolite: This metabolite has a higher intrinsic activity at D1 receptors and may alter the overall pharmacological effect over time.[1][2]2. Receptor desensitization or downregulation: Chronic agonist exposure can lead to changes in receptor expression and signaling.3. Pharmacokinetic changes: Long-term drug administration can sometimes alter its own metabolism. | 1. Quantify parent drug and metabolite levels: Use LC-MS/MS to measure the plasma and brain concentrations of both this compound and its N-desmethyl metabolite at different time points in your study. This will help determine if metabolite accumulation correlates with the observed changes in response.2. Conduct a time-course analysis: Evaluate the behavioral or physiological response at multiple time points to map the onset and progression of the altered effects.3. Consider co-administration of a metabolic inhibitor: If a specific CYP enzyme is identified as responsible for metabolism, a selective inhibitor can be used to reduce metabolite formation (see Experimental Protocols). |
| How can I differentiate between the effects of this compound and its N-desmethyl metabolite? | The pharmacological effects observed are a composite of the actions of both the parent compound and its active metabolite. | 1. In vitro characterization: Directly compare the potency and efficacy of synthesized this compound and N-desmethyl this compound at your target receptors and signaling pathways.[2][3]2. Pharmacokinetic modeling: Correlate the plasma and brain concentrations of each compound with the observed pharmacological effects over time.3. Metabolic inhibition study: Co-administer a validated CYP inhibitor to reduce the formation of the N-desmethyl metabolite and observe if the pharmacological response reverts to a profile more consistent with the parent compound alone. |
| My in vitro and in vivo results with this compound are inconsistent. Why? | 1. Metabolism in vivo: The N-desmethyl metabolite is formed in vivo but not in most in vitro preparations (unless using liver microsomes or hepatocytes), leading to different pharmacological profiles.[2][3]2. Off-target effects: this compound has affinity for other receptors, including α2-adrenoceptors and sigma-1 receptors, which may contribute to its in vivo effects.[1][4][5] The metabolite may have its own unique off-target profile.3. Blood-brain barrier penetration: Differences in the ability of the parent drug and its metabolite to cross the blood-brain barrier can lead to different central nervous system effects. | 1. Test the metabolite in vitro: Synthesize or obtain the N-desmethyl metabolite and test it in your in vitro assays to see if it produces effects that align more closely with your in vivo observations.2. Profile off-target effects: Screen both this compound and its N-desmethyl metabolite against a panel of receptors to identify potential off-target activities that could explain the in vivo phenotype.3. Measure brain-to-plasma ratios: Determine the concentrations of both compounds in the brain and plasma to understand their relative distribution to the site of action. |
Frequently Asked Questions (FAQs)
Q1: What is the primary active metabolite of this compound?
A1: The primary known active metabolite of this compound is its 3-N-demethylated analog, often referred to as N-desmethyl-SKF 83959.[2][3] This metabolite is formed through oxidative metabolism in the liver.
Q2: How does the activity of the N-desmethyl metabolite compare to the parent compound?
A2: The N-desmethyl metabolite of this compound has a high affinity for the dopamine (B1211576) D1 receptor and has been reported to have a "somewhat higher intrinsic activity" than the parent compound, this compound.[1][2] This means it may be a more potent agonist at the D1 receptor.
Q3: Why is this metabolite a concern in long-term studies?
A3: In long-term studies, the continuous administration of this compound can lead to the accumulation of its more active N-desmethyl metabolite. This can cause a gradual shift in the overall pharmacological effect, making it difficult to attribute the observed outcomes solely to the parent compound. This can manifest as changes in behavioral responses, altered receptor signaling, or unexpected side effects over time.
Q4: What are the off-target effects of this compound and its metabolite?
A4: this compound is known to have affinity for several other receptors besides the D1-like receptors, including D2, D3, and D5 dopamine receptors, α2-adrenoceptors, and the sigma-1 receptor.[1][4][5][6] The off-target binding profile of the N-desmethyl metabolite has not been extensively characterized in publicly available literature. It is crucial for researchers to consider that the metabolite may have its own unique off-target effects that could contribute to the overall in vivo observations.
Q5: How can I control for the effects of the N-desmethyl metabolite in my experiments?
A5: There are several strategies:
-
Pharmacokinetic Monitoring: Regularly measure the concentrations of both this compound and its N-desmethyl metabolite in plasma and, if possible, in the target tissue (e.g., brain).
-
Metabolic Inhibition: Co-administer a selective inhibitor of the cytochrome P450 (CYP) enzyme responsible for the N-demethylation of this compound. This requires prior identification of the specific CYP isozyme.
-
Direct Comparison: If feasible, synthesize the N-desmethyl metabolite and conduct parallel studies to characterize its pharmacological effects in isolation.[3]
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Rat[1][4][6] |
| Dopamine D1 | 1.18 |
| Dopamine D5 | 7.56 |
| Dopamine D2 | 920 |
| Dopamine D3 | 399 |
Experimental Protocols
Protocol 1: Identification of CYP Enzymes Metabolizing this compound
Objective: To identify the specific human or rodent cytochrome P450 (CYP) isozymes responsible for the N-demethylation of this compound.
Methodology:
-
Incubation with Liver Microsomes:
-
Incubate this compound (typically 1-10 µM) with pooled human or rat liver microsomes in the presence of an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction.
-
Analyze the samples by LC-MS/MS to monitor the formation of N-desmethyl this compound.
-
-
Incubation with Recombinant CYP Enzymes:
-
Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[7]
-
After a set incubation period, analyze the samples by LC-MS/MS to identify which isozymes produce the N-desmethyl metabolite.
-
-
Chemical Inhibition Study:
-
Incubate this compound with liver microsomes in the presence of selective inhibitors for the major CYP isozymes (e.g., ketoconazole (B1673606) for CYP3A4).[8][9]
-
A significant reduction in the formation of the N-desmethyl metabolite in the presence of a specific inhibitor points to the involvement of that CYP isozyme.
-
Protocol 2: Simultaneous Quantification of this compound and N-desmethyl this compound by LC-MS/MS
Objective: To develop a method for the simultaneous quantification of this compound and its N-desmethyl metabolite in plasma or brain homogenate.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or brain homogenate, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient from 5% to 95% B over several minutes should provide adequate separation.
-
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for this compound, N-desmethyl this compound, and the internal standard by infusing the pure compounds into the mass spectrometer.
-
Quantification: Generate calibration curves using known concentrations of this compound and N-desmethyl this compound spiked into the appropriate matrix (plasma or brain homogenate).
-
Protocol 3: In Vivo Inhibition of this compound Metabolism in Rodents
Objective: To reduce the in vivo formation of N-desmethyl this compound to better isolate the effects of the parent compound.
Methodology:
-
Inhibitor Selection: Based on the results from Protocol 1, select a specific CYP inhibitor. For example, if CYP3A4 is identified as the primary metabolizing enzyme, ketoconazole can be used.[8][9][10]
-
Dosing Regimen:
-
Administer the selected CYP inhibitor to the animals prior to the administration of this compound. The pre-treatment time will depend on the inhibitor's mechanism of action and pharmacokinetics. For ketoconazole, administration 30-60 minutes prior to the substrate is common.[8]
-
Administer this compound and conduct the behavioral or physiological assessments.
-
-
Verification of Inhibition:
-
Collect plasma samples at various time points after this compound administration in both inhibitor-treated and vehicle-treated animals.
-
Analyze the samples using the LC-MS/MS method from Protocol 2 to confirm that the formation of N-desmethyl this compound is significantly reduced in the inhibitor-treated group.
-
Mandatory Visualizations
Caption: Interaction of this compound and its active metabolite with target receptors.
Caption: Troubleshooting workflow for altered responses in long-term this compound studies.
Caption: Logical flow of metabolite impact in long-term this compound administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models | Semantic Scholar [semanticscholar.org]
- 10. Development of an in vivo rat screen model to predict pharmacokinetic interactions of CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D1 Receptor Ligands: SKF 83959 vs. SCH 23390
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used dopamine (B1211576) D1 receptor ligands, SKF 83959 and SCH 23390. We delve into their binding characteristics, functional profiles, and the distinct signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction to D1 Receptor Ligands
The dopamine D1 receptor, a G protein-coupled receptor (GPCR), is a key player in various neurological processes, including motor control, reward, and cognition. Its canonical signaling pathway involves coupling to Gαs/olf proteins, which activates adenylyl cyclase (AC) and leads to the production of cyclic AMP (cAMP).[1][2][3][4][5] Ligands that modulate this receptor are invaluable tools in neuroscience research and potential therapeutic agents for neurological and psychiatric disorders.
SCH 23390 is the prototypical selective antagonist for the D1-like receptor family (D1 and D5), known for its high affinity and potent blockade of the canonical Gαs/olf-AC pathway.[6] In contrast, This compound presents a more complex pharmacological profile. While structurally related to other D1 agonists, its functional activity is debated, with reports describing it as a partial agonist, an antagonist at the adenylyl cyclase pathway, and a controversial biased agonist towards phospholipase C (PLC) signaling.[7][8][9][10]
Binding Characteristics: A Quantitative Comparison
The binding affinity (Ki) of a ligand for its receptor is a critical parameter determining its potency and selectivity. The following tables summarize the binding affinities of this compound and SCH 23390 for various dopamine receptor subtypes and other relevant off-target receptors.
Table 1: Binding Affinity (Ki, nM) of this compound at Dopamine and Other Receptors
| Receptor | Rat Ki (nM) | Notes |
| D1 | 1.18 | High affinity |
| D5 | 7.56 | High affinity |
| D2 | 920 | Low affinity |
| D3 | 399 | Moderate affinity |
| α2-adrenoceptor | ~38.9 (pKi=6.41) | Moderate to high affinity[10] |
Data for rat receptors sourced from publicly available databases. Note that affinity can vary between species.
Table 2: Binding Affinity (Ki, nM) of SCH 23390 at Dopamine and Other Receptors
| Receptor | Ki (nM) | Notes |
| D1 | 0.2 | Very high affinity[6] |
| D5 | 0.3 | Very high affinity[6] |
| 5-HT2C | 9.3 | High affinity, agonist activity[11] |
| Sigma-1 | - | Allosteric modulator, does not bind to the orthosteric site[12] |
Data for human or rat receptors as specified in the citations.
Functional Profile and Signaling Pathways
The functional activity of these ligands at the D1 receptor is markedly different, reflecting their distinct effects on downstream signaling cascades.
SCH 23390: The Canonical D1 Antagonist
SCH 23390 acts as a potent competitive antagonist at D1-like receptors. It effectively blocks the dopamine-induced stimulation of adenylyl cyclase, thereby inhibiting the production of cAMP. This straightforward mechanism of action has established SCH 23390 as a reliable tool for studying D1 receptor function.
This compound: A Ligand of Complex Pharmacology
The functional profile of this compound is multifaceted. While it has been reported to be a partial agonist for D1 receptor-mediated adenylyl cyclase activity, it can also act as an antagonist in certain cellular contexts, particularly in primate cells.[10]
The initial excitement surrounding this compound stemmed from reports that it was a biased agonist, selectively activating a Gq protein-coupled pathway leading to phospholipase C (PLC) activation, independent of the canonical Gs pathway.[7] This was proposed to occur through D1-D2 receptor heterodimers.[13][14] However, more recent studies have challenged this notion, suggesting that this compound does not directly stimulate PLC via the D1 receptor and that its behavioral effects can be explained by its partial agonism at the canonical cAMP pathway.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of pharmacological research. Below are standardized methodologies for key assays used to characterize D1 receptor ligands.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the D1 receptor using [3H]-SCH 23390 as the radioligand.
1. Membrane Preparation:
-
Homogenize rat striatal tissue or cultured cells expressing human D1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-SCH 23390 (typically near its Kd, e.g., 0.3-0.7 nM), and varying concentrations of the unlabeled test compound (e.g., this compound or SCH 23390).[15][16]
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a non-labeled D1 antagonist (e.g., 1 µM unlabeled SCH 23390 or cis-flupenthixol).[15]
-
Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[15][17]
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate (as an agonist) or inhibit (as an antagonist) the production of cAMP in cells expressing the D1 receptor.
1. Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human D1 receptor.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.[18]
2. Agonist Mode Assay (to test this compound):
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[18]
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).[19][20]
3. Antagonist Mode Assay (to test SCH 23390):
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., SCH 23390).
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a D1 agonist (e.g., dopamine or SKF 81297).
-
Incubate and measure cAMP levels as described above.
4. Data Analysis:
-
For agonists, plot the cAMP concentration against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
Summary and Conclusion
This compound and SCH 23390, while both targeting the D1 receptor, exhibit fundamentally different pharmacological profiles that dictate their utility in research.
Table 3: Head-to-Head Comparison
| Feature | This compound | SCH 23390 |
| Primary D1 Function | Partial Agonist / Antagonist (context-dependent) | Potent Antagonist |
| D1 Affinity (Ki) | High (nanomolar) | Very High (sub-nanomolar) |
| Selectivity | Selective for D1-like over D2-like receptors, but with notable affinity for α2-adrenoceptors. | Highly selective for D1-like receptors, with some off-target affinity for 5-HT2C. |
| Signaling Pathway | Modulates Gαs/olf-cAMP; role in Gαq/PLC is debated. | Blocks Gαs/olf-cAMP pathway. |
| Key Research Use | Investigating biased agonism and non-canonical D1 signaling. | Standard tool for blocking D1 receptor activity in vitro and in vivo. |
-
SCH 23390 remains the gold standard for a selective D1 receptor antagonist due to its high affinity, selectivity, and well-defined mechanism of action. It is the preferred tool for experiments requiring a clear and potent blockade of the canonical D1 signaling pathway.
-
This compound is a more complex pharmacological tool. Its characterization as a partial agonist at the cAMP pathway and the ongoing debate about its potential for biased agonism make it a valuable probe for exploring the nuances of D1 receptor signaling beyond the canonical pathway. However, researchers must be mindful of its off-target activities and the contested nature of its signaling bias when interpreting experimental results.
The choice between these two ligands ultimately depends on the specific research question. For unambiguous antagonism of D1 receptors, SCH 23390 is the superior choice. For exploring the potential for biased signaling or for studying a ligand with a mixed efficacy profile, this compound offers a unique, albeit complex, option.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. tandfonline.com [tandfonline.com]
- 6. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The classical D1 dopamine receptor antagonist SCH23390 is a functional sigma-1 receptor allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of [3H]SCH23390 in rat brain: regional distribution and effects of assay conditions and GTP suggest interactions at a D1-like dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. innoprot.com [innoprot.com]
- 20. innoprot.com [innoprot.com]
A Comparative In Vivo Efficacy Analysis of SKF 83959 and SKF 81297
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two influential benzazepine derivatives, SKF 83959 and SKF 81297. Both compounds are known for their interaction with dopamine (B1211576) D1-like receptors, yet they exhibit distinct pharmacological profiles that have been the subject of extensive research. This document synthesizes experimental data on their behavioral effects, outlines detailed experimental protocols, and visualizes their proposed signaling pathways to aid researchers in understanding their differential in vivo actions.
Data Presentation: In Vivo Behavioral Effects
The in vivo effects of this compound and SKF 81297 have been primarily characterized through rodent models of Parkinson's disease and assessments of general locomotor activity. The following tables summarize key quantitative findings from published studies.
Table 1: Effects on Locomotor Activity in Rodents
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect on Locomotor Activity | Reference |
| SKF 81297 | Normal Rats | - | - | Increased locomotor activity. | [1] |
| Normal Mice | 0.5 - 5.0 mg/kg | Systemic | Dose-dependent increase in locomotor activity.[2] | [2] | |
| This compound | Normal Rats | - | Intra-accumbal | No significant effect on its own.[1] | [1] |
| Normal Rats | - | Intra-accumbal | Counteracted the locomotor-stimulating effects of SKF 81297.[1] | [1] | |
| Primates | - | - | Did not induce motor unrest.[3] | [3] |
Table 2: Effects on Rotational Behavior in Unilateral 6-OHDA Lesioned Rats
| Compound | Dose Range | Route of Administration | Observed Effect on Rotational Behavior | Reference |
| SKF 81297 | - | Intra-prefrontal | Induced ipsilateral rotation (towards the side of the lesion).[1] | [1] |
| This compound | - | Intra-prefrontal | Induced contralateral rotation (away from the side of the lesion).[1] | [1] |
| - | Intra-prefrontal | Blocked the ipsilateral rotational bias induced by SKF 81297.[1] | [1] |
Signaling Pathways
The differential in vivo effects of SKF 81297 and this compound are rooted in their distinct interactions with the dopamine D1 receptor and its downstream signaling cascades. SKF 81297 is a full agonist, robustly activating the canonical Gs/adenylyl cyclase pathway. In contrast, the pharmacological nature of this compound is more complex and has been a subject of debate, with evidence suggesting it may act as a biased agonist or even an antagonist at the D1 receptor.
Figure 1: Simplified signaling pathways for SKF 81297 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key in vivo experiments used to characterize this compound and SKF 81297.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This model is instrumental in studying motor asymmetry and the effects of dopaminergic drugs.
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, inducing a model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid saline (0.9% NaCl with 0.02% ascorbic acid)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30-60 minutes prior to 6-OHDA injection to prevent uptake of the neurotoxin by noradrenergic neurons.
-
Anesthesia: Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Surgical Preparation: Shave the scalp and make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the medial forebrain bundle (MFB) or substantia nigra pars compacta (SNc) at predetermined coordinates (e.g., from a rat brain atlas).
-
Neurotoxin Injection:
-
Prepare a fresh solution of 6-OHDA in cold ascorbic acid saline (e.g., 8 µg of free-base 6-OHDA in 4 µL).
-
Slowly lower the injection needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and soft, palatable food. Allow the animals to recover for at least 2-3 weeks for the lesion to fully develop.
-
Lesion Verification: The extent of the dopamine lesion can be verified post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
Assessment of Drug-Induced Rotational Behavior
Objective: To quantify the turning behavior in unilateral 6-OHDA lesioned rats following the administration of this compound or SKF 81297.
Materials:
-
Unilateral 6-OHDA lesioned rats
-
This compound and SKF 81297 solutions
-
Vehicle solution
-
Automated rotometer system or a circular test arena with video recording
-
Data analysis software
Procedure:
-
Acclimatization: Place the rat in the testing environment (rotometer bowl or arena) for a period of acclimatization (e.g., 10-15 minutes) before drug administration.
-
Drug Administration: Administer the test compound (this compound, SKF 81297, or vehicle) via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebral).
-
Data Recording: Immediately after injection, begin recording the rotational behavior for a set period (e.g., 60-90 minutes). The system should be able to distinguish between full 360° turns in the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions.
-
Data Analysis: Quantify the number of ipsilateral and contralateral rotations in discrete time bins (e.g., 5-10 minutes). The net rotational asymmetry (contralateral minus ipsilateral rotations) is often calculated.
Figure 2: Experimental workflow for rotational behavior assessment.
Locomotor Activity Assessment
Objective: To measure the effect of this compound and SKF 81297 on spontaneous locomotor activity in rodents.
Materials:
-
Naïve rats or mice
-
This compound and SKF 81297 solutions
-
Vehicle solution
-
Open-field activity chambers equipped with infrared beams or video-tracking software
-
Data acquisition system
Procedure:
-
Acclimatization: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: Immediately after injection, place each animal individually into an activity chamber.
-
Data Recording: Record locomotor activity for a specified duration (e.g., 60-120 minutes). Key parameters to measure include:
-
Horizontal activity (distance traveled)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Data Analysis: Analyze the data in time bins to observe the time-course of the drug's effect.
Conclusion
SKF 81297 consistently demonstrates the effects of a typical D1 receptor full agonist, primarily stimulating locomotor activity and inducing ipsilateral rotations in the 6-OHDA model. In contrast, this compound exhibits a more complex in vivo profile. It does not stimulate locomotor activity on its own and can antagonize the effects of SKF 81297.[1] Furthermore, its induction of contralateral rotations suggests a mechanism distinct from classical D1 agonism. The prevailing hypothesis is that this compound may act as a biased agonist, preferentially activating certain signaling pathways over others, or as a functional antagonist at the D1 receptor in specific brain regions.[1] This guide provides a foundational understanding of the in vivo disparities between these two compounds, offering researchers a starting point for further investigation into the nuanced pharmacology of dopamine D1 receptor ligands.
References
- 1. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 83959 and SKF 38393: Revisiting Biased Agonism at the Dopamine D1 Receptor
For decades, SKF 83959 was hailed as a paradigm of biased agonism, believed to selectively activate phospholipase C (PLC) signaling downstream of the dopamine (B1211576) D1 receptor, while acting as an antagonist at the canonical adenylyl cyclase pathway. This unique profile suggested therapeutic potential for neuropsychiatric disorders, distinct from conventional D1 agonists like SKF 38393. However, recent comprehensive studies have challenged this long-standing hypothesis, indicating that this compound's pharmacological profile is more akin to that of the classical partial D1 agonist, SKF 38393, than previously thought. This guide provides an objective comparison of these two benzazepine derivatives, presenting key experimental data and methodologies to elucidate their true signaling properties.
Introduction to the Controversy
The concept of biased agonism, where a ligand stabilizes a specific receptor conformation to preferentially activate one signaling pathway over another, offers the potential for more targeted therapeutics with fewer side effects. This compound was initially reported to be a D1 receptor ligand with a high bias for Gq/11-PLC signaling over Gs/olf-adenylyl cyclase activation.[1][2] This was in stark contrast to SKF 38393, a well-characterized partial agonist of the adenylyl cyclase pathway.[3][4] This purported signaling bias of this compound was proposed to underlie its unique behavioral effects in animal models of Parkinson's disease.[1][5]
However, a growing body of evidence now suggests that the initial reports on this compound's biased agonism may have been misleading. In-depth pharmacological characterizations have demonstrated that this compound is, in fact, a partial agonist at the D1 receptor-mediated adenylyl cyclase and β-arrestin recruitment pathways, with a profile remarkably similar to SKF 38393.[1][6] Furthermore, these studies have failed to demonstrate a direct D1 receptor-mediated activation of PLC by this compound in heterologous expression systems.[1][6]
This guide will delve into the experimental data that clarifies the signaling profiles of this compound and SKF 38393, providing researchers with a clear, evidence-based comparison.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of this compound and SKF 38393 at dopamine D1 receptors across key signaling pathways. The data is compiled from studies using both rat brain tissue and heterologous cell systems expressing human dopamine receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor (human) | D1 Receptor (rat striatum) | D2 Receptor (human) | D2 Receptor (rat striatum) | D5 Receptor (rat) |
| This compound | 2.5 ± 0.2 | 1.18 | 1100 ± 200 | 920 | 7.56 |
| SKF 38393 | ~1 | 7-14 | ~150 | - | ~0.5 |
Data compiled from multiple sources.[1][5][7][8][9] Note that experimental conditions can influence absolute values.
Table 2: Functional Activity at Adenylyl Cyclase (cAMP Production)
| Compound | Cell System | Potency (EC50, nM) | Efficacy (Emax, % of Dopamine) |
| This compound | CHO cells (human D1) | 1.8 ± 0.2 | 35 ± 2 |
| HEK-293 cells (human D1) | - | 42 ± 6 | |
| SKF 38393 | CHO cells (human D1) | - | ~50 |
| Rat Striatum | - | ~40 | |
| Monkey Striatum | - | ~10 |
Data compiled from multiple sources.[1][10][11] Efficacy is expressed as the maximal response relative to the endogenous agonist, dopamine.
Table 3: Functional Activity in β-Arrestin Recruitment
| Compound | Cell System | Potency (EC50, nM) | Efficacy (Emax, % of Dopamine) |
| This compound | HEK-293 cells (human D1) | 12 ± 2 | 32 ± 2 |
| SKF 38393 | HEK-293 cells (human D1) | - | Slightly higher than this compound |
Data from Mailman et al., 2014.[10] This study also found that both this compound and SKF 38393 act as antagonists at the β-arrestin pathway when co-administered with dopamine.[12][13]
Signaling Pathways and Experimental Workflows
To understand the concept of biased agonism and how it is experimentally assessed, the following diagrams illustrate the key signaling pathways of the D1 receptor and a typical workflow for evaluating ligand bias.
Caption: Dopamine D1 Receptor Signaling Pathways.
Caption: Experimental Workflow for Assessing Biased Agonism.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of biased agonism. Below are outlines of the key methodologies used to characterize the signaling profiles of this compound and SKF 38393.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
Incubate a fixed concentration of a radiolabeled D1 antagonist (e.g., [³H]SCH23390) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or SKF 38393).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cyclic AMP (cAMP).
-
Cell Culture and Treatment:
-
Use cells stably or transiently expressing the D1 receptor (e.g., CHO or HEK-293 cells).
-
Treat the cells with increasing concentrations of the test compound for a specified time. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a variety of methods, including:
-
Radioimmunoassay (RIA): A competitive binding assay using a labeled cAMP tracer and a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A colorimetric or chemiluminescent assay based on antibody-antigen interactions.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay that measures the competition between native cAMP and a labeled cAMP analog for a specific antibody.
-
-
-
Data Analysis:
-
Generate dose-response curves by plotting cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) from the curves.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated D1 receptor.
-
Assay Principle:
-
Several technologies are available, most of which rely on enzyme complementation or resonance energy transfer. A common method is the PathHunter® assay (DiscoverX).
-
In this assay, the D1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing portion of the enzyme.
-
-
Cell Culture and Treatment:
-
Use a cell line co-expressing the tagged D1 receptor and β-arrestin.
-
Treat the cells with increasing concentrations of the test compound.
-
-
Detection and Analysis:
-
Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.
-
Addition of a substrate results in a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
-
Measure the luminescence using a plate reader.
-
Generate dose-response curves and determine EC50 and Emax values.
-
Conclusion: A Revised Perspective
The available evidence strongly indicates that this compound is not the highly biased D1-PLC agonist it was once considered to be.[1][6] Instead, its pharmacological profile as a partial agonist at the canonical D1 receptor signaling pathways (adenylyl cyclase and β-arrestin recruitment) is remarkably similar to that of SKF 38393.[1][10] The historical reports of PLC activation may have been due to off-target effects or artifacts of the experimental systems used.
For researchers in drug discovery and development, this revised understanding is critical. The distinct behavioral effects observed with this compound in some preclinical models are likely not due to biased agonism towards PLC but may be attributable to other factors, such as its specific partial agonist profile at the canonical pathways, interactions with other receptors, or the properties of its metabolites.[1][14][15] This comparative guide underscores the importance of rigorous, multi-pathway pharmacological characterization of ligands and the need to continually re-evaluate long-held assumptions in the light of new experimental data. The pursuit of truly biased D1 receptor agonists remains a valid and exciting therapeutic strategy, but will require the development and characterization of novel chemical entities.
References
- 1. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 8. pnas.org [pnas.org]
- 9. Binding of [3H]SKF 38393 to dopamine D-1 receptors in rat striatum in vitro; estimation of receptor molecular size by radiation inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lower efficacy of the dopamine D1 agonist, SKF 38393, to stimulate adenylyl cyclase activity in primate than in rodent striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 14. Drug-induced Sensitization of Adenylyl Cyclase: Assay Streamlining and Miniaturization for Small Molecule and siRNA Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of SKF 83959 and Dihydrexidine on Motor Behavior
In the landscape of dopamine (B1211576) receptor pharmacology, both SKF 83959 and dihydrexidine (B1670578) have garnered significant attention for their potential therapeutic applications, particularly in conditions affecting motor control such as Parkinson's disease. While both compounds target dopamine D1-like receptors, their distinct pharmacological profiles and signaling mechanisms translate to differential effects on motor behavior. This guide provides a comprehensive comparison of this compound and dihydrexidine, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Summary of Pharmacological Properties
| Feature | This compound | Dihydrexidine |
| Receptor Target | Dopamine D1-like receptor partial agonist.[1] | Full agonist at dopamine D1 and D5 receptors.[2] |
| Receptor Affinity | High affinity for D1 and D5 receptors (Ki of 1.18 nM and 7.56 nM for rat receptors, respectively).[1] Lower affinity for D2 and D3 receptors.[1] Also shows affinity for the alpha2-adrenoceptor.[3] | Approximately 10-fold selectivity for D1 and D5 over the D2 receptor.[2] |
| Signaling Mechanism | Initially reported to be a biased agonist, stimulating phospholipase C (PLC) signaling.[4] However, subsequent studies suggest it is a partial agonist at the canonical adenylyl cyclase pathway and does not directly activate PLC via D1 receptors.[4][5] May act as a D1 receptor antagonist in vivo.[3][6] Can activate ERK and p38 pathways.[7] | Stimulates the adenylyl cyclase-cAMP transduction pathway.[8][9] Acts as a full agonist at Gαs-coupled D1 receptors and a partial agonist at Gαolf-coupled D1Rs.[10] |
| Reported Effects on Motor Behavior | Can have anti-Parkinsonian effects in animal models.[3] Does not typically induce significant locomotor activity on its own but can counteract the effects of D1 agonists.[6] Some studies report a lack of motor unrest in primates.[11] Can produce less severe disruptions in motor behavior compared to D1 antagonists.[12] | Potent anti-Parkinsonian activity in a primate model of Parkinson's disease.[9][13] Increases the intensity and duration of inspiratory motor output.[8] |
Experimental Protocols
Detailed methodologies for assessing the motor effects of these compounds are crucial for interpreting the data. Below are representative experimental protocols gleaned from the literature.
Locomotor Activity Assessment in Rodents
-
Subjects: Male rats (e.g., Wistar or Sprague-Dawley).
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Animals are habituated to the testing environment.
-
A baseline level of locomotor activity is recorded for a set period (e.g., 30-60 minutes).
-
This compound, dihydrexidine, or a vehicle control is administered via a specified route (e.g., intraperitoneal injection).
-
Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a subsequent period (e.g., 60-120 minutes).
-
In some studies, the compound's effect is assessed in the presence of a dopamine agonist (like SKF 81297) or antagonist to probe its mechanism of action.[6]
-
Rotational Behavior in Unilaterally Lesioned Rodents (A model of Parkinson's disease)
-
Subjects: Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway.
-
Procedure:
-
Animals are placed in circular testing arenas.
-
Following administration of the test compound (this compound or dihydrexidine), the number of full 360° turns in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions are recorded over a set time period.
-
A net rotational score is calculated. D1 agonists typically induce contralateral rotations.
-
Assessment of Motor Behavior in Primates
-
Subjects: Non-human primates (e.g., squirrel monkeys, rhesus monkeys), often rendered Parkinsonian with MPTP.
-
Procedure:
-
A baseline assessment of motor function is conducted using a standardized rating scale that scores posture, gait, tremor, and bradykinesia.
-
The test compound is administered, and motor behavior is observed and scored at regular intervals.
-
Quantitative observational techniques may be employed to record specific behaviors such as eye blinking or catalepsy.[12]
-
Signaling Pathways and Experimental Workflows
The distinct signaling cascades initiated by this compound and dihydrexidine are central to their differential effects on motor behavior.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydrexidine - Wikipedia [en.wikipedia.org]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D1/D2-dopamine receptor agonist dihydrexidine stimulates inspiratory motor output and depresses medullary expiratory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrexidine--the first full dopamine D1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociation of cocaine-antagonist properties and motoric effects of the D1 receptor partial agonists this compound and SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Sigma-1 Receptor Modulation of SKF 83959 with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SKF 83959, a potent allosteric modulator of the sigma-1 receptor (S1R), and its validation using well-characterized S1R antagonists. Experimental data on binding affinities and functional modulation are presented alongside detailed protocols for key validation assays. This document aims to equip researchers with the necessary information to objectively evaluate the interaction of this compound with the S1R and compare its profile with other relevant S1R ligands.
Introduction to this compound and the Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. This compound has been identified as a potent positive allosteric modulator of the S1R.[1][2] Unlike orthosteric agonists that bind directly to the primary ligand-binding site, this compound binds to a distinct allosteric site, enhancing the binding and/or efficacy of endogenous or exogenous S1R agonists.[1][2] This guide focuses on the experimental validation of this allosteric modulation using selective S1R antagonists.
Comparative Analysis of Ligand Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in pharmacological characterization. The table below summarizes the inhibitory constant (Ki) values for this compound and commonly used S1R antagonists, as well as other reference compounds. Lower Ki values indicate higher binding affinity.
| Compound | Classification | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Primary Target(s) |
| This compound | Positive Allosteric Modulator | N/A (potentiates agonist binding) | N/A | Dopamine D1-like receptors, Sigma-1 Receptor[2][3] |
| BD1047 | Antagonist | 0.9 - 0.93[1][4][5] | 47[1] | Sigma-1 Receptor |
| BD1063 | Antagonist | 4.43 - 9[6][7] | 449[6] | Sigma-1 Receptor |
| Haloperidol | Antagonist | 2 - 4[8] | High Affinity | Dopamine D2 Receptor, Sigma-1 Receptor[8] |
| (+)-Pentazocine | Agonist | ~7 (Kd) | Low Affinity | Sigma-1 Receptor |
| PRE-084 | Agonist | 53.2 | ~31,920 | Sigma-1 Receptor[9][10] |
| SOMCL-668 | Positive Allosteric Modulator | N/A (potentiates agonist binding) | Low Affinity | Sigma-1 Receptor[11][12][13] |
Note: As an allosteric modulator, this compound's interaction with the S1R is typically quantified by its potentiation of orthosteric agonist binding rather than a direct Ki value.
Experimental Validation Workflows
Validating the allosteric modulation of the S1R by this compound involves a multi-step process, often beginning with binding assays and progressing to functional assays to confirm the physiological consequences of this modulation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Antinociceptive Effect of Sigma-1 Receptor Antagonist, BD1047, in a Capsaicin Induced Headache Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma Receptor page 1 | BenchChem [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Allosteric Modulators of Sigma-1 Receptor: A Review [frontiersin.org]
- 12. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulation of the Sigma-1 Receptor Elicits Antipsychotic-like Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of SKF 83959's Effects: Unraveling a Controversial Dopamine D1 Receptor Ligand
The atypical dopamine (B1211576) D1 receptor ligand, SKF 83959, has been a subject of considerable scientific debate. Initially lauded as a revolutionary biased agonist that selectively activates phospholipase C (PLC) signaling pathways over the canonical adenylyl cyclase (AC) cascade, subsequent rigorous investigations have challenged this notion. This guide provides a comprehensive cross-validation of this compound's effects across various cell lines, comparing its performance with other key dopamine receptor ligands and presenting the experimental data that illuminates its true pharmacological profile.
This comparative analysis is designed for researchers, scientists, and drug development professionals, offering a clear perspective on the evolving understanding of this compound's mechanism of action. By summarizing quantitative data, detailing experimental protocols, and visualizing the signaling pathways, this guide aims to facilitate informed decisions in future research and development endeavors.
Comparative Analysis of Receptor Binding Affinities and Functional Activity
The pharmacological profile of this compound is best understood in the context of its binding affinity for various dopamine receptors and its functional efficacy in downstream signaling assays. The data presented below, compiled from multiple studies, contrasts this compound with the prototypical D1 partial agonist SKF 38393 and other relevant compounds.
| Compound | Receptor | Ki (nM) | Cell Line/System | Reference |
| This compound | Rat D1 | 1.18 | Rat Striatum | [1][2] |
| Rat D2 | 920 | Rat Striatum | [1][2] | |
| Rat D5 | 7.56 | Rat Striatum | [1][2] | |
| Rat D3 | 399 | Rat Striatum | [1][2] | |
| Human D1 | ~2.5 | HEK-293 cells | [3] | |
| SKF 38393 | Rat D1 | High Affinity | Rat Striatal Membranes | [3] |
| Compound | Functional Assay | Intrinsic Activity (% of Dopamine) | Cell Line | Reference |
| This compound | cAMP Production | 35 ± 2% | CHO cells (human D1) | [3] |
| SKF 38393 | cAMP Production | ~50% | CHO cells (human D1) | [3] |
The data clearly indicates that this compound is a potent D1-like receptor ligand with significantly lower affinity for D2-like receptors.[1][2] However, its functional activity in stimulating cAMP production is that of a partial agonist, with an intrinsic activity lower than the classical partial agonist SKF 38393.[3]
Cross-Validation of this compound's Effects in Diverse Cell Lines
The controversy surrounding this compound's signaling bias has been addressed by studying its effects in multiple cell systems. Here, we summarize the key findings:
-
HEK-293 and CHO Cells: In heterologous expression systems, such as Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells expressing the human D1 receptor, this compound consistently behaves as a partial agonist for adenylyl cyclase stimulation and β-arrestin recruitment.[3][4] Crucially, in these systems, it does not stimulate PLC signaling, contradicting the initial reports of biased agonism.[3][4]
-
Rat Striatal Membranes: In ex vivo preparations from rat striatum, this compound and its N-demethylated analog also demonstrate partial agonism at the D1 receptor-mediated adenylyl cyclase pathway.[3]
-
Primate Glial Cells: In cultured human and monkey glial cells, this compound failed to stimulate cAMP formation. Instead, it acted as a potent antagonist of dopamine-induced cAMP production, highlighting species- and cell-type-specific differences in its action.[5]
-
RGC-5 Cells: In a mouse retinal ganglion cell line (RGC-5), this compound exhibited neuroprotective effects against hydrogen peroxide-induced injury. This protective effect was found to be mediated through the activation of the ERK and p38 MAPK signaling pathways and was blocked by the D1 receptor antagonist SCH23390.[6]
Deconstructing the Signaling Pathways
The following diagrams illustrate the initially proposed and the currently accepted signaling pathways for this compound.
Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following provides an overview of the key experimental methodologies.
Cell Culture and Transfection
-
HEK-293 Cells: Grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[3] For transfection with human D1 receptors, Lipofectamine 2000™ in OptiMEM medium is used according to the manufacturer's protocol.[3] Cells are typically used for assays 48 hours post-transfection.[3]
-
CHO Cells: Maintained under similar conditions to HEK-293 cells. Stably transfected CHO cells expressing the human D1 or D2 receptors are often used.[3]
-
RGC-5 Cells: Cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 μg/ml streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
cAMP Measurement Assay
-
Cell Preparation: Cells (e.g., transfected HEK-293 or CHO) are harvested and plated in appropriate multi-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound, a comparator compound (e.g., SKF 38393, dopamine), or vehicle control for a specified time.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
β-Arrestin Recruitment Assay
-
Assay Principle: This assay often utilizes a technology like the PathHunter® β-arrestin assay.[3] It is based on enzyme fragment complementation. The D1 receptor is fused to one fragment of β-galactosidase, and β-arrestin is fused to the complementary fragment.
-
Ligand Stimulation: Upon ligand binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity.
-
Signal Detection: The complemented enzyme is active and hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence), which is proportional to the extent of β-arrestin recruitment.[3]
Neuroprotection and Cell Viability (MTT) Assay in RGC-5 Cells
-
Cell Plating: RGC-5 cells are seeded in multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).[6]
-
Induction of Injury: Oxidative stress is induced by adding hydrogen peroxide (H2O2) to the culture medium, and the cells are incubated for an additional period (e.g., 5 hours).[6]
-
MTT Incubation: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion
The available evidence from a range of cell lines and experimental paradigms strongly suggests that this compound is not a biased D1 receptor agonist that preferentially activates PLC. Instead, it functions as a partial agonist at the canonical D1 receptor signaling pathway, modulating adenylyl cyclase and β-arrestin recruitment. Its effects can vary depending on the cellular context and species, as evidenced by its antagonistic action in primate glial cells. Furthermore, its neuroprotective properties in RGC-5 cells appear to be mediated by the activation of ERK and p38 MAPK pathways.
For researchers in the field, it is crucial to move beyond the initial characterization of this compound and to design experiments that take into account its now well-established profile as a partial agonist. This nuanced understanding will be essential for interpreting its in vivo effects and for exploring its therapeutic potential in disorders such as Parkinson's disease and cognitive dysfunction.[3][4][7] The comparative data and protocols provided in this guide offer a solid foundation for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 83959 and A-68930 on cAMP Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dopamine (B1211576) D1-like receptor agonists, SKF 83959 and A-68930, with a specific focus on their effects on cyclic adenosine (B11128) monophosphate (cAMP) production. The information presented herein is intended to assist researchers in understanding the distinct pharmacological profiles of these compounds and to provide a basis for their application in experimental studies.
Introduction
This compound and A-68930 are both widely used experimental tools to probe the function of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including motor control, reward, and cognition. A primary signaling pathway activated by D1 receptors is the stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1] However, the pharmacological profiles of this compound and A-68930 in modulating this pathway are notably different.
Recent comprehensive studies have characterized This compound as a partial agonist at the D1 receptor-mediated adenylyl cyclase pathway.[1] In contrast, A-68930 is consistently described as a potent and selective full agonist at the D1 receptor, eliciting a robust increase in cAMP production.[2][3] This fundamental difference in their efficacy at the D1 receptor-cAMP signaling cascade is a critical consideration for the design and interpretation of studies utilizing these compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and A-68930 related to their effects on cAMP production, based on data from various experimental systems.
| Parameter | This compound | A-68930 |
| Receptor Target | Dopamine D1-like receptor | Dopamine D1 receptor |
| Agonist Class | Partial Agonist[1] | Full Agonist[2][3] |
| Intrinsic Activity (cAMP Production) | 35 ± 2% (in CHO cells expressing human D1 receptors)[1] ~50% (in HEK-293 cells expressing human D1 receptors)[1] | 102% of dopamine (in LLC-PK1 cells)[3] Full agonist (in rat caudate-putamen)[2] |
| Potency (EC50 for cAMP Production) | Not explicitly stated in the provided search results | 2.1 nM (in rat caudate-putamen)[2] 12.7 nM (in LLC-PK1 cells)[3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the dopamine D1 receptor signaling pathway leading to cAMP production and a typical experimental workflow for measuring these effects.
References
- 1. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating the Neuroprotective Effects of SKF 83959: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings related to the neuroprotective effects of SKF 83959, a dopamine (B1211576) D1-like receptor partial agonist. It is designed to assist researchers in replicating and expanding upon these findings by offering a comparative analysis with other neuroprotective agents, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective potential of this compound has been primarily investigated in in vitro models of oxidative stress, a key pathological mechanism in many neurodegenerative diseases. The following tables summarize the quantitative data from studies evaluating this compound and provide a comparison with other dopamine agonists that have been assessed in similar paradigms.
Table 1: Neuroprotective Effect of this compound against Hydrogen Peroxide (H₂O₂)-Induced Cell Death
| Cell Line | Insult | Compound | Concentration (µM) | Outcome Measure | Result (% of Control) | Citation |
| Rat Cortical Cells | H₂O₂ | This compound | 0.1 - 30 | Cell Viability | Dose-dependent increase | [1] |
| RGC-5 | 500 µM H₂O₂ | Vehicle | - | Cell Viability | 33.8% | [2] |
| RGC-5 | 500 µM H₂O₂ | This compound | 30 | Cell Viability | 76.2% | [2] |
Table 2: Comparative Neuroprotective Effects of Dopamine Agonists in In Vitro Models
| Compound | In Vitro Model | Neuroprotective Mechanism | Citation |
| This compound | H₂O₂-treated rat cortical cells | Anti-oxidative, Inhibition of GSK-3β | [1] |
| This compound | H₂O₂-treated RGC-5 cells | Activation of ERK and p38 pathways | [2] |
| Bromocriptine | Various | Mitigation of oxidative stress, Inhibition of apoptosis | |
| Pramipexole | Various | Mitigation of oxidative stress, Inhibition of apoptosis | |
| Ropinirole | Various | Mitigation of oxidative stress, Inhibition of apoptosis |
Note: Direct comparative studies of this compound against other dopamine agonists in the same in vitro model of H₂O₂-induced cell death are limited. The data for Bromocriptine, Pramipexole, and Ropinirole are derived from a body of literature on their neuroprotective effects in various models of neurodegeneration.
Key Signaling Pathways in this compound-Mediated Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted mechanism involving the modulation of several key intracellular signaling pathways.
PI3K/Akt/GSK-3β Signaling Pathway
One of the primary mechanisms of this compound's neuroprotective action is through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to the inhibition of Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β).[1] GSK-3β is a key enzyme implicated in apoptosis and neuroinflammation.
MAP Kinase (ERK and p38) Signaling Pathways
In retinal ganglion cells, this compound has been shown to protect against oxidative stress-induced injury by activating the Extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]
References
- 1. Neuroprotective effects of atypical D1 receptor agonist SKF83959 are mediated via D1 receptor-dependent inhibition of glycogen synthase kinase-3 beta and a receptor-independent anti-oxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1 dopamine receptor agonist, SKF83959, attenuates hydrogen peroxide-induced injury in RGC-5 cells involving the extracellular signal-regulated kinase/p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 83959 and Traditional Antipsychotics in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dopamine (B1211576) D1 receptor agonist, SKF 83959, and traditional antipsychotic drugs, focusing on their distinct mechanisms of action and their effects in animal models relevant to psychosis. While direct head-to-head comparative studies are limited, this document synthesizes available preclinical data to highlight the unique pharmacological profile of this compound in contrast to established antipsychotics like haloperidol (B65202) and clozapine (B1669256).
Executive Summary
Traditional antipsychotics, primarily acting through dopamine D2 receptor antagonism, have been the cornerstone of schizophrenia treatment for decades. However, they are often associated with significant side effects and limited efficacy against negative and cognitive symptoms. This compound represents a departure from this classical mechanism, exhibiting a complex pharmacology centered on the dopamine D1 receptor. This guide will delve into the signaling pathways, behavioral effects, and neurochemical changes associated with this compound and traditional antipsychotics, presenting the available data in a structured format to facilitate comparison and inform future research directions.
Mechanisms of Action: A Tale of Two Pathways
The therapeutic effects of traditional antipsychotics and the novel actions of this compound stem from their distinct interactions with dopamine receptor signaling cascades.
Traditional Antipsychotics: The D2 Receptor Blockade
Typical antipsychotics, such as haloperidol , are potent antagonists of the dopamine D2 receptor.[1] Atypical antipsychotics, like clozapine , also exhibit D2 receptor antagonism, but with a lower affinity and a prominent blockade of serotonin (B10506) 5-HT2A receptors.[2][3] This dual antagonism is thought to contribute to the "atypical" profile of drugs like clozapine, including a lower propensity for extrapyramidal side effects.[2]
The blockade of D2 receptors by traditional antipsychotics primarily inhibits the Gαi/o signaling pathway, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels by removing the tonic inhibition of adenylyl cyclase.[2]
Atypical antipsychotics like clozapine also antagonize the serotonin 5-HT2A receptor, which is coupled to the Gαq signaling pathway. This pathway, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
This compound: A Novel Approach Through D1/D2 Heteromers
This compound is characterized as an atypical dopamine D1 receptor agonist.[4] Its mechanism is proposed to involve the activation of a heterodimeric complex of D1 and D2 receptors.[5] This D1-D2 heteromer is thought to be coupled to the Gαq/11 signaling pathway, which, upon activation by this compound, stimulates PLC, leading to an increase in intracellular calcium and subsequent activation of Calcium/calmodulin-dependent protein kinase II (CaMKII).[5][6][7] Interestingly, some studies also report that this compound can act as an antagonist at D1 receptors that are coupled to adenylyl cyclase.[8] This multifaceted pharmacology distinguishes it from traditional antipsychotics.
Behavioral Pharmacology in Animal Models of Psychosis
Animal models are instrumental in elucidating the potential therapeutic effects and side-effect profiles of novel compounds. Key behavioral assays used to assess antipsychotic potential include prepulse inhibition (PPI) of the startle reflex, which models sensorimotor gating deficits seen in schizophrenia, and the catalepsy test, which is predictive of extrapyramidal side effects (EPS).
Prepulse Inhibition (PPI)
PPI is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling stimulus. Deficits in PPI are observed in schizophrenia patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists.
Traditional Antipsychotics: Both typical and atypical antipsychotics have been shown to reverse deficits in PPI in various animal models. For instance, both haloperidol and clozapine can reverse the apomorphine-induced disruption of PPI in rats.[9][10] Some studies suggest that atypical antipsychotics like clozapine may be more effective than typical antipsychotics in restoring PPI deficits.[11]
This compound: Direct comparative studies of this compound against traditional antipsychotics in PPI models are not readily available in the published literature.
Catalepsy
Catalepsy in rodents, characterized by a failure to correct an externally imposed posture, is a widely used preclinical screen for the potential of a drug to induce Parkinsonian-like extrapyramidal side effects.
Traditional Antipsychotics: Typical antipsychotics like haloperidol are known to induce robust, dose-dependent catalepsy in rats.[12] Atypical antipsychotics such as clozapine generally have a much lower cataleptogenic potential.[12]
This compound: There is a lack of published data directly comparing the cataleptogenic effects of this compound with traditional antipsychotics.
Quantitative Data from Preclinical Studies
The following tables summarize available quantitative data from separate studies on the behavioral and neurochemical effects of this compound and traditional antipsychotics. It is crucial to note that these data are not from direct head-to-head comparisons and experimental conditions may vary.
Table 1: Effects of Traditional Antipsychotics on Prepulse Inhibition (PPI) in Rats
| Compound | Animal Model | Dose (mg/kg) | Effect on PPI Deficit | Citation |
| Haloperidol | Apomorphine-induced | 0.1 | Reversal | [9] |
| MK-801-induced | 0.1 - 0.5 | No reversal | [13] | |
| Clozapine | Apomorphine-induced | 5.0 | Reversal | [9] |
| MK-801-induced | 1.0 - 5.0 | No reversal | [13] |
Table 2: Cataleptic Effects of Traditional Antipsychotics in Rats
| Compound | Test | Dose (mg/kg) | Catalepsy Induction | Citation |
| Haloperidol | Bar test | 0.3 | Significant | [12] |
| Clozapine | Bar test | 10 | Minimal | [12] |
Table 3: Behavioral and Neurochemical Effects of this compound in Rats
| Assay | Animal Model | Dose (mg/kg) | Observed Effect | Citation |
| Locomotor Activity | Normal Rats | 1.0 | Disrupted FI30 and DRL10 behavior | [6] |
| Neuronal Network Activity | MAM model | 0.4 | Increased hippocampal and prefrontal cortical network activity | [4] |
| Spatial Learning | MAM model | 0.4 | Inhibited spatial learning | [4] |
| CaMKII Phosphorylation | Normal Rats (FI30 task) | 1.0 | Decreased in Nucleus Accumbens | [6] |
Experimental Protocols
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are placed in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Animals are administered the test compound (e.g., haloperidol, clozapine, or vehicle) via the appropriate route (e.g., intraperitoneal) at a specified time before testing.
-
Stimulus Presentation: A series of trials are presented, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 70-80 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse stimulus precedes the strong pulse stimulus by a defined interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle amplitude in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ].
-
Catalepsy Test (Bar Test)
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Drug Administration: Rats are administered the test compound or vehicle.
-
Posture Imposition: At various time points after drug administration, the rat's forepaws are gently placed on the bar.
-
Measurement: The latency for the rat to remove both forepaws from the bar and place them back on the surface is recorded. A maximum cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group.
Discussion and Future Directions
The available preclinical data suggest that this compound possesses a unique pharmacological profile that is distinct from traditional antipsychotics. Its proposed mechanism of action via D1-D2 receptor heteromers and subsequent Gq/11-PLC-CaMKII signaling offers a novel avenue for therapeutic intervention in psychosis. However, the lack of direct comparative studies with established antipsychotics in validated animal models of psychosis, such as PPI, makes it difficult to definitively assess its antipsychotic potential and side-effect liability relative to current treatments.
Future research should prioritize head-to-head comparisons of this compound with both typical and atypical antipsychotics in a battery of behavioral and neurochemical assays. Specifically, studies are needed to:
-
Evaluate the efficacy of this compound in reversing psychosis-like behaviors in models such as amphetamine- or MK-801-induced hyperactivity and PPI deficits.
-
Directly compare the cataleptogenic potential of this compound with haloperidol and clozapine.
-
Investigate the long-term neurochemical changes induced by chronic administration of this compound in comparison to traditional antipsychotics.
Such studies will be critical in determining the therapeutic potential of this compound and other D1-targeted compounds as novel treatments for schizophrenia and other psychotic disorders. The development of drugs with novel mechanisms of action holds the promise of improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.
References
- 1. Differentiation of haloperidol and clozapine using a complex operant schedule in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Age and Sex Differences in Locomotion and Catalepsy During Repeated Administration of Haloperidol and Clozapine in Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of haloperidol and clozapine on the disruption of sensorimotor gating induced by the noncompetitive glutamate antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Windows of SKF 83959 and L-DOPA in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Efficacy and Side Effect Profiles
This guide provides a detailed comparison of the therapeutic windows of SKF 83959 and Levodopa (L-DOPA), the gold-standard treatment for Parkinson's disease. By examining their performance in established preclinical models, this document aims to offer valuable insights for researchers and professionals in the field of neuropharmacology and drug development. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding of their respective therapeutic potentials and limitations.
Data Presentation: Efficacy and Dyskinesia
The therapeutic window of an anti-parkinsonian drug is determined by its ability to produce a therapeutic effect at a dose lower than that which causes significant side effects, most notably dyskinesia. The following tables summarize key experimental data from studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a widely used animal model of Parkinson's disease.
| Drug | Dose (mg/kg) | Therapeutic Effect (Rotational Behavior) | Adverse Effect (Dyskinesia Score - AIMS) | Reference |
| L-DOPA | 6 | Progressive increase in dyskinesia-like behavior | Significant and progressive increase | [1] |
| This compound | 0.5 | Effective anti-parkinsonian action | Significantly less severe dyskinesia than L-DOPA | [1] |
Table 1: Comparative Effects of Chronic L-DOPA and this compound on Dyskinesia in 6-OHDA-Lesioned Rats. This table highlights the key finding that while both compounds show anti-parkinsonian efficacy, this compound induces significantly less dyskinesia at an effective dose compared to L-DOPA.[1]
| Parameter | L-DOPA (6 mg/kg) | This compound (0.5 mg/kg) |
| Peak Dyskinesia Score (AIMS) | High | Low |
| Anti-Parkinsonian Potency | High | Maintained |
Table 2: Summary of Therapeutic versus Adverse Effects. This table provides a simplified overview of the trade-off between the desired therapeutic effects and the induction of dyskinesia for both compounds at the studied doses.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the therapeutic windows of these compounds.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the unilateral lesioning of the nigrostriatal pathway in rats to mimic the dopamine (B1211576) depletion characteristic of Parkinson's disease.
-
Animals: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
The anesthetized rat is placed in a stereotaxic frame.
-
The skull is exposed, and a small burr hole is drilled over the target injection site (e.g., the medial forebrain bundle or the striatum).
-
6-OHDA (typically 8-16 µg in a small volume of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.
-
The needle is left in place for a few minutes post-injection to allow for diffusion and to minimize backflow.
-
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and easy access to food and water.
-
Lesion Confirmation: The extent of the dopamine lesion is typically confirmed 2-3 weeks post-surgery through drug-induced rotational behavior (e.g., with apomorphine (B128758) or amphetamine) or post-mortem analysis of tyrosine hydroxylase (TH) immunoreactivity in the substantia nigra and striatum.
Assessment of Anti-Parkinsonian Efficacy: Rotational Behavior
In unilaterally lesioned rats, dopaminergic agents induce rotational behavior contralateral to the lesion, which is a quantifiable measure of their therapeutic effect.
-
Apparatus: A circular arena equipped with an automated rotational tracking system.
-
Procedure:
-
Animals are allowed to habituate to the testing arena.
-
The test compound (L-DOPA or this compound) is administered at the desired dose.
-
The number of full 360° contralateral rotations is recorded over a specified period (e.g., 90-120 minutes).
-
-
Data Analysis: The total number of contralateral rotations is used as a measure of the drug's efficacy in reversing parkinsonian motor deficits.
Assessment of Adverse Effects: Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a standardized rating scale used to quantify the severity of dyskinesia in rodent models.
-
Observation Period: Rats are observed at regular intervals (e.g., every 20 minutes) for a period of 2-3 hours following drug administration.
-
Scoring: An observer, blinded to the treatment groups, scores the severity of abnormal involuntary movements in four categories:
-
Axial Dyskinesia: Dystonic posturing of the neck and trunk.
-
Limb Dyskinesia: Jerky and purposeless movements of the forelimbs.
-
Orolingual Dyskinesia: Vacuous chewing, jaw tremors, and tongue protrusions.
-
Locomotive Dyskinesia: Increased locomotion and contralateral circling.
-
-
Severity Scale: Each category is scored on a scale of 0 to 4, where:
-
0 = Absent
-
1 = Occasional
-
2 = Frequent
-
3 = Continuous
-
4 = Continuous and severe
-
-
Data Analysis: The scores from each category are summed to provide a total AIMS score for each time point, and the peak AIMS score is often used for comparison between treatment groups.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow described in this guide.
Caption: L-DOPA Signaling Pathway.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The experimental data presented in this guide suggests that this compound may possess a wider therapeutic window compared to L-DOPA in preclinical models of Parkinson's disease.[1] Specifically, at doses that produce effective anti-parkinsonian effects, this compound appears to induce significantly less severe dyskinesia. The unique pharmacological profile of this compound, characterized by its antagonist activity at D1 receptors coupled to adenylyl cyclase while producing agonist-like behavioral effects, may underlie this improved side effect profile.[2][3] Further research, including comprehensive dose-response studies for both therapeutic and adverse effects, is warranted to fully elucidate the comparative therapeutic indices of these compounds and to explore the clinical potential of novel therapeutic agents like this compound for the treatment of Parkinson's disease.
References
- 1. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Dopaminergic Agents: SKF 83959 and Ropinirole in a Preclinical Parkinson's Disease Model
A detailed side-by-side analysis of the novel D1-like receptor modulator SKF 83959 and the established D2/D3 agonist ropinirole (B1195838) in the context of Parkinson's disease. This guide provides researchers, scientists, and drug development professionals with a comparative overview of two key dopaminergic compounds, this compound and ropinirole, evaluated in the widely utilized 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. The following sections present a synthesis of their receptor binding profiles, behavioral effects, and underlying signaling mechanisms based on available preclinical data.
At a Glance: Comparative Efficacy and Receptor Engagement
While direct head-to-head comparative studies are limited, an examination of individual preclinical evaluations in the 6-OHDA rat model provides insights into the distinct pharmacological profiles of this compound and ropinirole. The data presented below has been aggregated from multiple sources and should be interpreted with the understanding that experimental conditions may have varied between studies.
Behavioral Outcomes in the 6-OHDA Rat Model
| Behavioral Parameter | This compound | Ropinirole | Key Observations |
| Rotational Behavior | Induces contralateral rotations.[1] | Induces dose-dependent contralateral rotations.[2] | Both compounds demonstrate efficacy in reversing motor asymmetry, a hallmark of dopamine (B1211576) depletion in this model. |
| Dyskinesia | Elicits significantly less severe dyskinesia compared to L-DOPA. Chronic administration may attenuate the development of L-DOPA-induced dyskinesia (LID).[1] | Can induce dyskinesia, particularly at higher doses and with chronic treatment. | This compound shows a potentially lower propensity for inducing dyskinesia, a significant advantage in the long-term management of Parkinson's disease. |
| Locomotor Activity | Does not significantly affect locomotor activity on its own but can counteract D1 agonist-induced hyperactivity.[3] | Systemic administration in models with residual dopamine neurons may inhibit locomotion, while direct striatal injection can stimulate movement.[4] | The effects on overall locomotion appear to be complex and dependent on the specific experimental context and remaining dopaminergic tone. |
Receptor Binding Affinity
| Receptor Subtype | This compound (Ki, nM) | Ropinirole (pKi) | Primary Mechanism of Action |
| Dopamine D1 | High affinity (pKi ≈ 6.72)[5] | Low affinity | This compound's primary interaction is with D1-like receptors, though its functional effect (agonist vs. antagonist) is debated. |
| Dopamine D2 | Moderate affinity[5] | High affinity (D3 > D2)[2] | Ropinirole is a potent agonist at D2 and D3 receptors, which underlies its established anti-parkinsonian effects. |
| Dopamine D3 | Moderate affinity | High affinity[2] | The high affinity of ropinirole for D3 receptors may contribute to its overall therapeutic profile. |
| Alpha-2 Adrenoceptor | High affinity (pKi ≈ 6.41)[5] | Not a primary target | This compound's interaction with adrenergic receptors may contribute to its complex pharmacological profile. |
Unraveling the Mechanisms: Signaling Pathways
The distinct behavioral profiles of this compound and ropinirole stem from their engagement with different dopamine receptor subtypes and downstream signaling cascades.
Ropinirole: A Classic D2/D3 Agonist Pathway
Ropinirole functions as a conventional dopamine agonist with a preference for D2 and D3 receptors.[2] Its mechanism involves the activation of Gi/o protein-coupled receptors, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors.
This compound: A Complex and Debated Mechanism
The mechanism of action for this compound is multifaceted and a subject of ongoing research. It has been reported to act as a D1 receptor antagonist at adenylyl cyclase-coupled receptors.[3] However, it also exhibits agonist-like properties in some behavioral paradigms, leading to the hypothesis that it may act as a biased agonist, potentially through D1-D2 receptor heterodimers that signal via a Gq/11 protein to activate phospholipase C (PLC).
Experimental Methodologies
The following protocols provide a generalized overview of the key experimental procedures used to evaluate compounds like this compound and ropinirole in a preclinical Parkinson's disease model.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model
This widely used protocol creates a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the motor asymmetry seen in Parkinson's disease.[6][7][8]
References
- 1. Chronic SKF83959 induced less severe dyskinesia and attenuated L-DOPA-induced dyskinesia in 6-OHDA-lesioned rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological study of ropinirole (SKF-101468) and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiparkinson drug ropinirole inhibits movement in a Parkinson's disease mouse model with residual dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson’s Disease | Springer Nature Experiments [experiments.springernature.com]
Assessing the Specificity of SKF 83959: A Comparative Guide Using D1 Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
The benzazepine derivative SKF 83959 has been a subject of extensive research due to its unique pharmacological profile as a dopamine (B1211576) D1-like receptor ligand. Initially characterized as a selective agonist for a putative phosphatidylinositol (PI)-linked D1 receptor, its true mechanism of action has been a topic of debate. This guide provides a comparative analysis of this compound's specificity, drawing upon key experimental data from studies utilizing D1 receptor knockout (KO) mice to dissect its on-target and off-target effects.
Unraveling the Complex Pharmacology of this compound
This compound's interaction with the dopamine system is more complex than a simple agonist-receptor relationship. While it demonstrates high affinity for the D1 receptor, its functional effects are multifaceted. Some studies suggest it acts as a partial agonist at the canonical Gs-coupled D1 receptor, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] Conversely, other evidence points towards an antagonistic action at this same receptor, particularly in primate cells.[3] Furthermore, this compound has been shown to possess affinity for other receptors, including D2 dopamine receptors, alpha-2 adrenoceptors, and sigma-1 receptors, which may contribute to its overall pharmacological profile.[3]
A pivotal tool in elucidating the D1 receptor-dependent and -independent effects of this compound has been the use of D1 receptor knockout mice. These models have been instrumental in demonstrating that some of the behavioral and signaling effects of this compound persist even in the absence of its primary target, the D1 receptor.
Comparative Analysis of Behavioral Effects in D1 Receptor Knockout Mice
Behavioral assays in D1 KO mice have provided compelling evidence for the D1-independent actions of this compound. Locomotor activity and grooming are two well-characterized D1 receptor-mediated behaviors that have been assessed.
Locomotor Activity
In wild-type (WT) mice, this compound has been shown to increase locomotor activity.[4] However, in D1 receptor knockout mice, this stimulatory effect is absent.[4] In fact, following an initial period of hyperactivity, D1 null mice show a continued habituation and a significant decrease in locomotor activity after this compound administration, in stark contrast to the response observed in their WT littermates.[4] This suggests that the locomotor-activating properties of this compound are indeed mediated by the D1 receptor.
Grooming Behavior
This compound is known to induce a robust grooming response in wild-type mice, a characteristic effect of D1 receptor agonists.[5] Strikingly, this effect is completely abolished in D1 receptor knockout mice, while it is retained in D5 receptor knockout mice.[5] This provides strong evidence that the grooming behavior induced by this compound is specifically mediated through the D1 receptor.
Table 1: Comparison of Behavioral Effects of this compound in Wild-Type and D1 Receptor Knockout Mice
| Behavior | Wild-Type Mice | D1 Receptor Knockout Mice | D1-Receptor Dependence | Reference |
| Locomotor Activity | Increased | Absent/Decreased | Dependent | [4] |
| Grooming | Increased | Absent | Dependent | [5] |
D1-Independent Signaling: The Role of Phosphoinositide Hydrolysis
One of the most debated aspects of this compound's pharmacology is its purported ability to stimulate phosphoinositide (PI) hydrolysis, leading to the production of inositol (B14025) phosphates (IPs), a signaling pathway typically associated with Gq-coupled receptors. A seminal study by Friedman and colleagues provided critical insight into this phenomenon using D1A receptor knockout mice.[6]
The study demonstrated that while D1 receptor-mediated cAMP production was completely absent in the brains of D1A-deficient mice, the D1 receptor-mediated accumulation of inositol phosphate (B84403) was identical to that of wild-type animals.[6] This finding strongly indicates that the dopaminergic stimulation of PI hydrolysis is mediated by a D1-like receptor that is distinct from the canonical D1A receptor responsible for adenylyl cyclase activation. This has led to the hypothesis of a novel, yet to be fully characterized, D1-like receptor coupled to phospholipase C.
Table 2: Comparison of Second Messenger Production by D1-like Agonists in Wild-Type and D1 Receptor Knockout Mice
| Second Messenger | D1-like Agonist | Wild-Type Mice Brain Tissue | D1 Receptor Knockout Mice Brain Tissue | D1-Receptor Dependence | Reference |
| cAMP Accumulation | Dopamine/D1 Agonists | Present | Absent | Dependent | [6] |
| Inositol Phosphate Accumulation | Dopamine/D1 Agonists | Present | Present | Independent | [6] |
Alternative Dopamine D1 Receptor Ligands
To put the specificity of this compound into context, it is useful to compare it with other well-characterized D1-like receptor ligands.
-
SKF 81297: Often used as a full and selective D1 receptor agonist that potently stimulates adenylyl cyclase. In some studies, SKF 81297-induced locomotor activity was counteracted by this compound, suggesting an antagonistic interaction at the D1 receptor in certain contexts.[7]
-
SKF 38393: A classic partial agonist at the D1 receptor.
-
SCH 23390: A potent and selective D1 receptor antagonist.
-
A 68930: A D1-like receptor agonist whose behavioral effects are also reported to be significantly retained in D1-like receptor knockout mice, suggesting that D1-independent mechanisms may be a feature of other D1-like agonists as well.[8]
The observation that the behavioral effects of both this compound and A 68930 are partially conserved in D1 knockout mice highlights the importance of considering off-target effects or the existence of other D1-like receptor subtypes when interpreting data from these compounds.[8]
Experimental Protocols
Behavioral Analysis: Locomotor Activity and Grooming
Objective: To assess the effect of this compound on spontaneous locomotor activity and grooming behavior in wild-type and D1 receptor knockout mice.
Materials:
-
This compound hydrobromide
-
Saline (0.9% NaCl)
-
Wild-type and D1 receptor knockout mice
-
Open field arenas equipped with photobeam-based activity monitoring systems or video tracking software
-
Sound-attenuating chambers
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are also habituated to handling and saline injections for several days leading up to the test day.
-
Drug Administration: Mice are administered this compound (e.g., 1.5 mg/kg, s.c.) or vehicle (saline) in a counterbalanced design.
-
Locomotor Activity Measurement: Immediately after injection, mice are placed individually into the open field arenas. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified period (e.g., 60-120 minutes) in discrete time bins (e.g., 5 minutes).
-
Grooming Assessment: During the locomotor activity recording, or in a separate session, grooming behavior is scored by a trained observer blind to the experimental conditions. The total time spent grooming is recorded. Alternatively, video recordings can be scored at a later time.
-
Data Analysis: Data for locomotor activity and grooming are analyzed using appropriate statistical methods, such as two-way ANOVA with genotype and treatment as factors, followed by post-hoc tests to compare individual groups.
Biochemical Analysis: Phosphoinositide Hydrolysis Assay
Objective: To measure the effect of D1-like agonists on the accumulation of inositol phosphates in brain tissue from wild-type and D1 receptor knockout mice.
Materials:
-
myo-[³H]inositol
-
Dopamine, this compound, or other D1-like agonists
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
-
Brain tissue (e.g., striatum, frontal cortex) from wild-type and D1 receptor knockout mice
Procedure:
-
Tissue Preparation and Labeling: Brain tissue slices are prepared and pre-incubated with myo-[³H]inositol to label the membrane phosphoinositide pools.
-
Drug Treatment: The labeled slices are then incubated with LiCl (to inhibit inositol monophosphatase) and the D1-like agonist of interest at various concentrations.
-
Extraction of Inositol Phosphates: The incubation is terminated by the addition of TCA. The samples are then neutralized, and the aqueous phase containing the [³H]inositol phosphates is collected.
-
Chromatographic Separation: The [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography with Dowex AG1-X8 columns.
-
Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The data are expressed as the percentage increase in inositol phosphate accumulation over basal levels and analyzed using appropriate statistical methods to compare the responses between genotypes and treatments.
Visualizing Signaling Pathways and Experimental Workflows
Caption: Dopamine D1 Receptor Signaling Pathways for this compound.
Caption: Experimental Workflow for Assessing this compound Specificity.
Conclusion
The use of D1 receptor knockout mice has been invaluable in dissecting the complex pharmacology of this compound. Experimental evidence strongly indicates that while some of its behavioral effects, such as the induction of locomotor activity and grooming, are dependent on the D1 receptor, its ability to stimulate phosphoinositide hydrolysis is not. This D1-independent signaling pathway suggests the existence of a novel D1-like receptor or significant off-target effects that contribute to the compound's overall profile.
For researchers in drug development, these findings underscore the critical importance of utilizing knockout models to validate the specificity of pharmacological agents. The case of this compound serves as a compelling example of how a compound's in vivo effects can be a composite of interactions with multiple targets, and that a simple classification as an "agonist" or "antagonist" for a single receptor may be an oversimplification. Future research should aim to identify the specific receptor responsible for the D1-independent effects of this compound and other D1-like ligands to develop more selective and effective therapeutic agents.
References
- 1. Frontiers | Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior [frontiersin.org]
- 2. Genetic evidence for the bidirectional modulation of synaptic plasticity in the prefrontal cortex by D1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. D1-like dopaminergic activation of phosphoinositide hydrolysis is independent of D1A dopamine receptors: evidence from D1A knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is an antagonist of dopamine D1-like receptors in the prefrontal cortex and nucleus accumbens: a key to its antiparkinsonian effect in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of the R-(+)- and S-(−) enantiomers of the D1-like partial receptor agonist this compound in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF 83959 and Donepezil for Cognitive Enhancement
In the landscape of cognitive enhancers, two compounds, SKF 83959 and donepezil (B133215), represent distinct pharmacological strategies. Donepezil is a well-established acetylcholinesterase inhibitor widely used in the symptomatic treatment of Alzheimer's disease, while this compound is an investigational atypical dopamine (B1211576) receptor agonist that has shown potential in preclinical models of cognitive dysfunction. This guide provides a comparative overview of their mechanisms of action, cognitive-enhancing effects, and the experimental protocols used to evaluate them, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Neurotransmitter Systems
The cognitive-enhancing effects of this compound and donepezil stem from their modulation of different neurotransmitter systems. Donepezil enhances cholinergic transmission, while this compound primarily targets the dopaminergic system.
Donepezil: As a reversible inhibitor of acetylcholinesterase, donepezil increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory.[1][2] Its action is central, compensating for the cholinergic deficit observed in conditions like Alzheimer's disease.[1] Some research also suggests potential neuroprotective effects, including modulation of other neurotransmitter systems and protection against glutamate-induced excitotoxicity.[3]
This compound: This compound is a potent and selective dopamine D1-like receptor partial agonist, with affinity for D1, D5, D2, and D3 receptors.[4][5] It is also recognized as a potent allosteric modulator of the sigma-1 receptor.[4][6] The cognitive effects of this compound are thought to be mediated through the positive regulation of hippocampal-prefrontal cortical oscillatory network activity and the modulation of signaling pathways involving brain-derived neurotrophic factor (BDNF) and glycogen (B147801) synthase kinase-3 (GSK-3).[7]
Comparative Efficacy in Cognitive Enhancement
Direct comparative studies between this compound and donepezil are lacking in the current scientific literature. However, individual studies provide insights into their respective effects on various cognitive domains.
This compound: Preclinical Findings
The cognitive-enhancing properties of this compound have been primarily investigated in animal models, with some conflicting results. While it has been shown to ameliorate memory impairments in certain contexts, other studies report a lack of efficacy or even inhibitory effects on spatial learning.[6][7][8]
| Animal Model | Cognitive Task | Dosage | Outcome | Reference |
| Scopolamine-induced amnesia (mice) | Passive Avoidance, Y-Maze | 0.5 and 1 mg/kg (i.p.) | Reversed cognitive impairments | [4] |
| Post-status epilepticus (mice) | Not specified | Not specified | Ameliorated memory impairment | [6][8] |
| MAM model of schizophrenia (rats) | Spatial Learning (Morris Water Maze) | 0.4 mg/kg | Inhibited spatial learning and induced thigmotactic behavior | [7] |
Donepezil: Clinical and Preclinical Evidence
Donepezil has demonstrated efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease.[3][9] Its effects on other conditions associated with cognitive impairment have yielded more varied results.
| Population | Cognitive Domain/Test | Dosage | Outcome | Reference |
| Mild to moderate Alzheimer's Disease | Cognition and global function | 5 and 10 mg/day | Significant improvements in cognition and global functioning | [9] |
| Traumatic Brain Injury | Verbal Learning (Hopkins Verbal Learning Test) | 10 mg/day | Significantly improved verbal learning compared to placebo | [10] |
| Mild Cognitive Impairment | Memory | Not specified | Did not improve memory | [11] |
| Scopolamine-induced memory impairment (mice) | Spontaneous alternations | 3 mg/kg | Significantly prevented the progression of memory impairment | [1] |
Experimental Protocols for Assessing Cognitive Enhancement
The evaluation of cognitive enhancers like this compound and donepezil relies on a battery of behavioral and electrophysiological tests.
Preclinical Assessment
In rodent models, spatial and non-spatial memory are commonly assessed using tasks such as the Morris water maze, Y-maze, and passive avoidance tests.[1][4] For instance, in a study investigating this compound, the compound was administered intraperitoneally to mice 30 minutes before the cognitive tasks.[4] In a study with donepezil, the drug was administered orally to mice to assess its effect on scopolamine-induced memory impairment.[1] Electrophysiological recordings, such as local field potentials in the hippocampus and prefrontal cortex, are also used to assess changes in neuronal network activity.[7]
Clinical Assessment
In human trials, particularly those involving donepezil, cognitive function is evaluated using standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).[12][13] Clinical trials are typically double-blind and placebo-controlled.[9] For example, in studies on mild to moderate Alzheimer's, patients received daily doses of 5 mg or 10 mg of donepezil.[9] Functional MRI (fMRI) can also be employed to investigate the effects of the drug on brain activation patterns during cognitive tasks.[14]
Conclusion
This compound and donepezil represent two distinct approaches to cognitive enhancement, targeting the dopaminergic and cholinergic systems, respectively. Donepezil is an established therapeutic for Alzheimer's disease with demonstrated, albeit modest, cognitive benefits.[3] this compound, while showing promise in preclinical models for its ability to modulate neuronal network activity and signaling pathways crucial for neuroplasticity, has also produced some contradictory findings regarding its behavioral effects on cognition.[7] The lack of direct comparative studies necessitates further research to delineate the specific cognitive domains and patient populations that may benefit most from each of these pharmacological strategies. Future investigations should aim for head-to-head comparisons to provide a clearer understanding of their relative efficacy and therapeutic potential.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The atypical dopamine receptor agonist this compound enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF83959 Attenuates Memory Impairment and Depressive-like Behavior during the Latent Period of Epilepsy via Allosteric Activation of the Sigma-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. alert.psychnews.org [alert.psychnews.org]
- 11. Does treatment with donepezil improve memory for patients with mild cognitive impairment? | MDedge [mdedge.com]
- 12. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 13. Comparison of functional and cognitive donepezil effects in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Donepezil on Cortical Activation in Mild Cognitive Impairment: A Pilot Double-Blind Placebo-Controlled Trial Using Functional MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Properties of SKF 83959 and Buspirone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anxiolytic effects of the established drug, buspirone (B1668070), and the experimental compound, SKF 83959. The content herein details their distinct mechanisms of action, summarizes preclinical data from key anxiety models, and provides detailed experimental methodologies to support further research and development.
Introduction and Overview
The management of anxiety disorders is a critical area of pharmaceutical research, with a continuous search for novel agents offering improved efficacy and side-effect profiles. Buspirone is a non-benzodiazepine anxiolytic approved for generalized anxiety disorder, known for its non-sedating properties and delayed onset of action.[1][2] In contrast, this compound is a research compound from the benzazepine family, initially explored for its unique interactions with the dopamine (B1211576) system.[3] This guide aims to objectively compare these two compounds based on available preclinical data.
Mechanisms of Action and Signaling Pathways
The anxiolytic effects of buspirone and this compound stem from their modulation of different neurotransmitter systems.
Buspirone: Buspirone's primary mechanism involves its activity as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][4][5] It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[1] Over time, this leads to autoreceptor desensitization and an overall increase in serotonergic tone.[1] It also functions as a partial agonist at postsynaptic 5-HT1A receptors.[1][4] Additionally, buspirone has weaker antagonistic effects at dopamine D2, D3, and D4 receptors.[1][5]
This compound: this compound has a more complex pharmacological profile. It is characterized as a potent and selective dopamine D1-like receptor partial agonist.[3][6] However, some studies suggest it may function as a D1 receptor antagonist in vivo and in primate cells.[6][7] Its unique action was once attributed to biased agonism stimulating phospholipase C (PLC) signaling, but recent evidence suggests it is a partial agonist for cAMP and β-arrestin signaling, without direct D1-mediated effects on PLC.[8] Furthermore, this compound is a potent allosteric modulator of the sigma-1 (σ1) receptor, which may also contribute to its behavioral effects.[3]
Comparative Preclinical Data
Direct comparative studies quantifying the anxiolytic effects of this compound and buspirone are limited. The following tables summarize their receptor binding profiles and reported effects in standard preclinical anxiety models.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor/Target | This compound | Buspirone |
|---|---|---|
| Dopamine D1 (rat) | 1.18[3][6] | - |
| Dopamine D5 (rat) | 7.56[3][6] | - |
| Dopamine D2 | 920[3][6] | 138 - 560[9] |
| Dopamine D3 | 399[3][6] | - |
| Serotonin 5-HT1A | - | 9.5 - 43[9] |
| Sigma-1 (σ1) | Potent Allosteric Modulator[3] | - |
A lower Ki value indicates a stronger binding affinity. Data are compiled from multiple sources and may vary based on experimental conditions.
Table 2: Summary of Effects in Preclinical Anxiety Models
| Experimental Model | Typical Anxiolytic Effect | Buspirone | This compound |
|---|---|---|---|
| Elevated Plus Maze (EPM) | Increased time in and/or entries into open arms. | Effective: Increases time spent in and entries into open arms (0.1 - 1.0 mg/kg, i.p., rat).[10] | Anxiety-like response has been studied: The specific outcomes in EPM are part of its broader behavioral characterization.[11] |
| Light-Dark Box Test | Increased time spent in the light compartment. | Effective: Increases time spent in the light box (0.5 - 2.0 mg/kg, i.p., mouse).[10] | Data not specified in search results. |
| Open Field Test (OFT) | Increased time spent in the center of the arena. | Effective: Significantly decreases anxiety-like behavior in mice.[12] | Effects on locomotor activity have been studied: This compound's impact on movement is a key aspect of its evaluation.[11] |
Experimental Protocols
Standardized protocols are crucial for the valid assessment of anxiolytic compounds. Below are detailed methodologies for key behavioral assays.
A. Elevated Plus Maze (EPM)
This test assesses anxiety-like behavior based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.[13]
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer the test compound (e.g., this compound, buspirone) or vehicle control via the appropriate route (e.g., intraperitoneal injection) and allow for the designated pre-treatment time.
-
Gently place the animal in the center of the maze, facing one of the open arms.[14]
-
Allow the animal to explore the maze freely for a 5-10 minute session.[13] The session is recorded by an overhead video camera.
-
After the session, return the animal to its home cage. Clean the maze thoroughly with 70% ethanol (B145695) between trials to remove olfactory cues.
-
-
Key Parameters:
B. Light-Dark Box (LDB) Test
This assay is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[16][17]
-
Apparatus: A rectangular box divided into a small, dark compartment (approx. 1/3 of the box) and a large, brightly illuminated compartment (approx. 2/3).[16][17] An opening connects the two compartments.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer the test compound or vehicle control.
-
Place the animal in the center of the brightly lit compartment and allow it to explore freely for 5-10 minutes.[16]
-
Record the session via video for later analysis.
-
Clean the apparatus thoroughly between animals.
-
-
Key Parameters:
C. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is based on the conflict between the drive to explore a new environment and the fear of open, exposed areas.[19][20]
-
Apparatus: A square arena (e.g., 42 x 42 cm) with high walls to prevent escape. The area is often virtually divided into a "center" zone and a "peripheral" zone by tracking software.[20][21]
-
Procedure:
-
Acclimate the animal to the testing room under specific lighting conditions (e.g., 100-200 lux).[20]
-
Administer the test compound or vehicle control.
-
Gently place the animal in the center of the open field arena.[22]
-
Allow the animal to explore for a set duration (e.g., 5-20 minutes) while recording its behavior.[20][22]
-
Clean the arena after each trial.
-
-
Key Parameters:
-
Time spent in the center zone vs. the peripheral zone.
-
Total distance traveled and velocity (locomotor activity).[23]
-
Rearing frequency (exploratory behavior).[23]
-
Anxious animals tend to spend more time in the periphery (thigmotaxis), while anxiolytic compounds increase exploration of the center zone.[19][23]
-
Summary and Conclusion
This compound and buspirone represent two distinct pharmacological approaches to modulating anxiety-like behaviors.
-
Buspirone is a well-characterized anxiolytic with a clear mechanism centered on the serotonin 5-HT1A receptor . Its efficacy is established, though it is marked by a delayed onset of action.
-
This compound is an experimental compound with a complex profile, primarily acting as a dopamine D1-like receptor partial agonist and a sigma-1 receptor modulator . Its characterization is ongoing, with some conflicting reports on its precise signaling effects.[7][8]
While buspirone's anxiolytic effects are consistently demonstrated in standard preclinical models, the anxiolytic potential of this compound requires further direct investigation using the robust behavioral protocols outlined in this guide. Future research should focus on direct, head-to-head comparative studies to quantify the efficacy and potential side-effect profiles of this compound relative to established anxiolytics like buspirone. Such studies will be critical in determining its potential as a novel therapeutic agent.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. How Does Buspirone Work? - GoodRx [goodrx.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 5. What is the mechanism of Buspirone Hydrochloride? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The alleged dopamine D1 receptor agonist this compound is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SKF-83959 is not a highly-biased functionally selective D1 dopamine receptor ligand with activity at phospholipase C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 17. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 18. Light-dark box test - Wikipedia [en.wikipedia.org]
- 19. Open-field test for anxiety [panlab.com]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. anilocus.com [anilocus.com]
- 23. Open Field Test protocol v1 [protocols.io]
Safety Operating Guide
Essential Safety and Handling Guidelines for SKF 83959
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of SKF 83959, a benzazepine derivative commonly used in neuroscience research as a dopamine (B1211576) D1-like receptor partial agonist. While Safety Data Sheets (SDS) for this compound hydrobromide indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe research environment.[1][2]
Personal Protective Equipment (PPE) and Handling
Even when working with non-hazardous-rated substances like this compound, a proactive approach to safety is paramount. The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting.
Core PPE Requirements:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. For procedures with a risk of splashing, chemical splash goggles should be worn.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. If more prolonged contact is anticipated, or when handling stock solutions, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Protective Clothing: A standard laboratory coat should be worn and fully buttoned to protect from potential splashes. Long pants and closed-toe shoes are required to ensure no skin is exposed.
-
Respiratory Protection: Typically not required when handling small quantities in a well-ventilated area. If there is a potential for aerosolization or if working with larger quantities, a risk assessment should be performed to determine if respiratory protection is necessary.
Operational and Disposal Plans
Proper handling and disposal are critical for maintaining a safe laboratory. The following step-by-step guidance outlines the lifecycle of this compound in the laboratory, from receipt to disposal.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use. The hydrobromide salt form of this compound generally has enhanced stability.[3]
Preparation of Solutions:
This compound is often used in experimental settings where it is dissolved in a solvent.
-
Solvent Selection: this compound is soluble in DMSO.[4] The hydrobromide salt form typically offers enhanced water solubility.[3]
-
Weighing: When weighing the solid compound, do so in a chemical fume hood or on a bench with adequate ventilation to avoid inhalation of any fine particulates.
-
Dissolving: Add the solvent to the weighed compound slowly. If preparing solutions for in vivo or cell culture experiments, ensure sterile techniques are used.
Experimental Use:
-
All work with this compound, particularly when in solution, should be conducted in a designated area, such as a chemical fume hood or on a laboratory bench, to contain any potential spills.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Management:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean the affected area.
-
Disposal: All materials used for spill cleanup should be treated as chemical waste and disposed of accordingly.
Disposal Plan:
-
Waste Categorization: Although this compound is not classified as hazardous, it should be disposed of as chemical waste. Do not dispose of this compound or its solutions down the drain or in regular trash.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves).
-
Segregation: Keep this compound waste separate from other incompatible waste streams.
-
Collection: Follow your institution's specific procedures for chemical waste pickup and disposal.
Compound Data
While no specific quantitative exposure limits have been established due to its non-hazardous classification, the following table summarizes key properties of this compound hydrobromide.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀ClNO₂・HBr | [5] |
| Molecular Weight | 398.73 g/mol | [5] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Store at room temperature |
Experimental Workflow and Safety Protocol
The following diagrams illustrate the logical flow for safely handling this compound in a research setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
